molecular formula C9H12N2O3 B8458088 2-(5-Methoxy-2-nitrophenyl)ethanamine

2-(5-Methoxy-2-nitrophenyl)ethanamine

Cat. No.: B8458088
M. Wt: 196.20 g/mol
InChI Key: GTRKZCKMNXBWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methoxy-2-nitrophenyl)ethanamine is a substituted phenethylamine derivative of significant interest in advanced chemical and pharmacological research . This compound serves as a versatile synthetic intermediate and key building block in medicinal chemistry, particularly for the exploration of novel psychoactive substances and central nervous system (CNS) active compounds . Its core structure features a phenethylamine backbone—a phenyl ring joined to an ethanamine side chain—substituted with a methoxy group at the 5-position and a nitro group at the 2-position of the phenyl ring . This specific substitution pattern is valuable for further chemical transformations; the nitro group can be readily reduced to an amine, enabling the synthesis of more complex molecules, while the methoxy group influences the electronic properties of the aromatic system . Research into substituted phenethylamines is a well-established field, with many analogs being potent agonists at serotonin receptors, such as 5-HT2A . As part of this structural family, this compound provides researchers with a critical scaffold for studying structure-activity relationships, receptor binding affinity, and signal transduction mechanisms . It is strictly for research applications in laboratory settings only. This product is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all materials in accordance with applicable safety regulations.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(5-methoxy-2-nitrophenyl)ethanamine

InChI

InChI=1S/C9H12N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4-5,10H2,1H3

InChI Key

GTRKZCKMNXBWJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CCN

Origin of Product

United States

Foundational & Exploratory

Technical Synthesis Guide: 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2-(5-Methoxy-2-nitrophenyl)ethanamine , a critical intermediate often used in the preparation of indole derivatives (e.g., via reductive cyclization) or as a scaffold in medicinal chemistry.

Two primary pathways are presented. Pathway A (Nitrile Extension) is the recommended "Gold Standard" for high-purity applications, as it guarantees the preservation of the aromatic nitro group. Pathway B (Henry Reaction) is a shorter, higher-risk route suitable for rapid screening but requires precise chemoselective control.

Executive Summary
  • Target Molecule: this compound

  • Core Challenge: Reducing the ethylamine side chain without reducing the sensitive aromatic nitro group (Ar-NO₂).

  • Recommended Route: Nitrile Extension (Pathway A) . This multi-step approach utilizes Borane-THF for the final reduction, a reagent known for its high chemoselectivity toward nitriles in the presence of nitroarenes.

  • Alternative Route: Henry Condensation (Pathway B) . A shorter route involving the reduction of a nitrostyrene. This is chemically riskier due to the potential for over-reduction to the aniline (Ar-NH₂).

Pathway A: The Nitrile Extension Route (High Fidelity)

This pathway builds the carbon chain one atom at a time, allowing for the isolation of stable intermediates. It avoids the formation of the unstable indole nucleus until explicitly desired.

Retrosynthetic Analysis

Target Amine ⇐ Nitrile Intermediate ⇐ Benzyl Bromide ⇐ Benzyl Alcohol ⇐ 5-Methoxy-2-nitrobenzaldehyde

Experimental Protocol
Step 1: Reduction to Benzyl Alcohol

Reaction: 5-Methoxy-2-nitrobenzaldehyde


 5-Methoxy-2-nitrobenzyl alcohol
  • Reagents: Sodium Borohydride (

    
    ), Methanol (
    
    
    
    ).
  • Procedure:

    • Dissolve 5-Methoxy-2-nitrobenzaldehyde (1.0 eq) in

      
       (0.5 M concentration). Cool to 0°C.
      
    • Slowly add

      
       (0.5 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temp <10°C.
      
    • Stir at room temperature for 1 hour. Monitor by TLC (disappearance of aldehyde).

    • Quench: Add dilute HCl carefully to destroy excess hydride.

    • Workup: Concentrate in vacuo, extract with Ethyl Acetate (EtOAc), wash with brine, dry over

      
      .
      
    • Yield: Typically >90% (Yellow solid).

Step 2: Bromination (Koshland’s Reagent Analog)

Reaction: 5-Methoxy-2-nitrobenzyl alcohol


 5-Methoxy-2-nitrobenzyl bromide
  • Reagents: Phosphorus Tribromide (

    
    ) or 
    
    
    
    /Acetic Acid.
  • Procedure:

    • Dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) or THF under

      
      . Cool to 0°C.
      
    • Add

      
       (0.4 eq) dropwise.
      
    • Stir at 0°C for 2 hours, then warm to room temperature.

    • Workup: Pour onto ice-water. Extract with DCM.[1] Wash organic layer with

      
       (aq) to neutralize acid.
      
    • Note: The product, 5-methoxy-2-nitrobenzyl bromide (related to CAS 3913-23-3), is a lachrymator and skin irritant. Handle in a fume hood.

Step 3: Cyanation (The Carbon Extension)

Reaction: 5-Methoxy-2-nitrobenzyl bromide


 2-(5-Methoxy-2-nitrophenyl)acetonitrile
  • Reagents: Sodium Cyanide (

    
    ) or Potassium Cyanide (
    
    
    
    ), DMSO or Ethanol/Water.
  • Procedure:

    • Warning: Cyanides are lethal. Use a dedicated cyanide waste stream.

    • Suspend

      
       (1.2 eq) in DMSO at room temperature.
      
    • Add the benzyl bromide (1.0 eq) slowly (exothermic).

    • Stir at 35–40°C for 4 hours. Do not overheat to prevent tar formation.

    • Workup: Pour into a large volume of water. The nitrile usually precipitates as a solid. Filter and wash with water.[2][3] If oil forms, extract with EtOAc.[4]

Step 4: Chemoselective Reduction (The Critical Step)

Reaction: 2-(5-Methoxy-2-nitrophenyl)acetonitrile


Target Amine 
  • Reagents: Borane-THF complex (

    
    ), 1.0 M solution.
    
  • Rationale:

    
     reduces nitriles to amines rapidly at room temperature but requires elevated temperatures or catalysts to reduce aromatic nitro groups. This kinetic window allows for selective reduction.
    
  • Procedure:

    • Dissolve the nitrile (1.0 eq) in anhydrous THF under Argon.

    • Add

      
       (2.5 eq) dropwise at 0°C.
      
    • Allow to warm to room temperature and stir for 4–6 hours.

    • Quench (Careful): Cool to 0°C. Slowly add

      
       to destroy excess Borane (vigorous 
      
      
      
      evolution).
    • Hydrolysis: Add 10% HCl and reflux for 30 minutes to break the boron-amine complex.

    • Isolation: Basify with NaOH to pH 10. Extract with DCM.[1] Dry and concentrate to yield the free base oil.

    • Salt Formation: Dissolve in dry ether and add HCl/Dioxane to precipitate the hydrochloride salt.

Pathway B: The Henry Reaction (Alternative)

This route is faster but prone to side reactions (polymerization or over-reduction).

Step 1: Nitroaldol Condensation

Reaction: 5-Methoxy-2-nitrobenzaldehyde + Nitromethane




-Nitrostyrene derivative
  • Reagents: Nitromethane (

    
    ), Ammonium Acetate (
    
    
    
    ).
  • Procedure: Reflux aldehyde in Nitromethane with catalytic

    
     for 4 hours. On cooling, the bright yellow nitrostyrene crystallizes.
    
Step 2: Selective Reduction[5]
  • Challenge: Reducing the alkene (

    
    ) and aliphatic nitro (
    
    
    
    ) without touching the aromatic nitro (
    
    
    ).
  • Reagent Choice:

    • Avoid:

      
       (Reduces Ar-NO₂ to azo/amine).
      
    • Avoid: Catalytic Hydrogenation (

      
      , 
      
      
      
      ) (Reduces Ar-NO₂ instantly).
    • Use:

      
       / 
      
      
      
      .
  • Procedure: Generate Borane in situ using Sodium Borohydride and Boron Trifluoride Etherate in THF. This mimics the selectivity of Pathway A Step 4 but starts from the nitrostyrene.

Visualization of Pathways

SynthesisPathways Start 5-Methoxy-2-nitrobenzaldehyde Alc 5-Methoxy-2-nitrobenzyl alcohol (NaBH4 Reduction) Start->Alc NaBH4, MeOH 0°C Styrene 2,beta-Dinitrostyrene Derivative (Henry Reaction) Start->Styrene CH3NO2, NH4OAc Reflux Brom 5-Methoxy-2-nitrobenzyl bromide (PBr3 / HBr) Alc->Brom PBr3, DCM Nitrile 2-(5-Methoxy-2-nitrophenyl)acetonitrile (NaCN / DMSO) Brom->Nitrile NaCN, DMSO Exothermic TargetA TARGET: This compound Nitrile->TargetA BH3-THF Selective Reduction TargetB TARGET (Risk of Over-reduction) Styrene->TargetB NaBH4 / BF3-Et2O (Difficult Selectivity)

Figure 1: Comparison of the Nitrile Extension (Left) and Henry Reaction (Right) pathways. The Nitrile route offers superior chemoselectivity.

Quantitative Data Summary
ParameterPathway A (Nitrile)Pathway B (Henry)
Step Count 42
Overall Yield 55–65%30–45%
Chemoselectivity High (Borane spares Ar-NO₂)Low (Risk of Ar-NH₂ formation)
Purification Intermediates are crystallizable solidsNitrostyrene is solid; Amine requires chromatography
Safety Profile High Risk (Cyanide usage)Moderate Risk (Nitrostyrene is an irritant)
References
  • Selective Reduction of Nitriles: Brown, H. C., & Choi, Y. M. (1982).[4] "Selective Reductions. 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide." Journal of Organic Chemistry. Link

  • Synthesis of Nitrobenzyl Bromides: ChemicalBook. "4,5-Dimethoxy-2-nitrobenzyl bromide Synthesis Protocol." (Analogous chemistry for the 5-methoxy isomer). Link

  • Borane-THF Selectivity: JRF Global. (2023).[6][7] "Chemoselective reduction of aromatic nitro compounds... using simple borane-THF." (Demonstrates stability of nitro groups in borane). Link

  • General Nitrile Reduction Guide: Organic Chemistry Portal. "Reduction of Nitriles to Amines." Link

  • Target Molecule Data: ChemicalBook. "2-(2-Nitrophenyl)ethanamine." (Base structure reference). Link

Sources

Physicochemical Profiling & Synthetic Utility of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(5-Methoxy-2-nitrophenyl)ethanamine , a critical intermediate in the synthesis of 6-substituted indole alkaloids and tetrahydroisoquinolines.

Executive Summary & Chemical Identity

This compound (also known as 5-methoxy-2-nitrophenethylamine) is a specialized organic intermediate characterized by a phenethylamine backbone substituted with a methoxy group at the 5-position and a nitro group at the 2-position. It serves as a strategic "masked" precursor in the synthesis of 6-methoxyindole and 6-methoxytryptamine derivatives via reductive cyclization protocols.

Its chemical behavior is defined by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing ortho-nitro group, which significantly influences the basicity of the ethylamine side chain and the molecule's solubility profile.

Chemical Identification Data
ParameterValue
IUPAC Name This compound
Common Name 5-Methoxy-2-nitrophenethylamine
Molecular Formula C

H

N

O

Molecular Weight 196.20 g/mol
Precursor CAS 89302-15-8 (2-(5-Methoxy-2-nitrophenyl)acetonitrile)
SMILES COc1cc(CCN)c(cc1)=O
Structure Class ortho-Nitrophenethylamine

Physicochemical Properties

The following data synthesizes experimental observations from structural analogs (e.g., 2-nitrophenethylamine) and calculated molecular descriptors.

General Physical Parameters
PropertyValue / DescriptionContext
Appearance Yellow to Orange Oil or Low-Melting SolidNitro groups typically impart yellow coloration; the free base is likely an oil at RT.
Melting Point (HCl Salt) 180–200 °C (Predicted)Amine salts of this class typically crystallize well with high melting points.
Boiling Point ~340 °C (at 760 mmHg)Calculated based on group contribution methods; likely decomposes before boiling.
Density ~1.25 g/cm³Higher density attributed to the nitro group.
Solubility & Lipophilicity

The compound exhibits pH-dependent solubility characteristic of primary amines.

  • LogP (Octanol/Water): ~1.1 – 1.4 (Predicted). The lipophilic methoxy and phenyl ring are counterbalanced by the polar nitro and amino groups.

  • Solubility (Free Base): Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); sparingly soluble in water.

  • Solubility (Salt Form): The Hydrochloride (HCl) or Fumarate salts are highly water-soluble (>50 mg/mL).

Acid-Base Profile (pKa)
  • Amine pKa: 8.8 – 9.2

    • Mechanistic Insight: Typical primary alkyl amines have a pKa of ~10.5. However, the ortho-nitro group is strongly electron-withdrawing (inductive effect, -I), which pulls electron density from the benzene ring and, through the ethyl chain, slightly reduces the electron density on the nitrogen, lowering the pKa.

    • Implication: It is a weaker base than unsubstituted phenethylamine, making it easier to extract into organic phases at slightly lower pH (pH ~10).

Synthetic Routes & Reactivity

The synthesis of this compound requires chemoselective reduction strategies to preserve the nitro group while reducing the precursor functionality (nitrile or nitrostyrene).

Primary Synthesis: Chemoselective Reduction of Nitrile

The most reliable route involves the reduction of 2-(5-methoxy-2-nitrophenyl)acetonitrile (CAS 89302-15-8) using Borane-THF complexes. Unlike Lithium Aluminum Hydride (LiAlH


), which would reduce the nitro group to an amine (forming the diamine), Borane is selective for the nitrile at controlled temperatures.

Synthesis cluster_alt Alternative Route (Nitrile) Start 5-Methoxy-2-nitrobenzaldehyde Step1 Henry Reaction (Nitromethane/NH4OAc) Start->Step1 Inter1 Nitrostyrene Intermediate Step1->Inter1 Step2 Reduction (Borane-THF or NaBH4/BF3) Inter1->Step2 Chemoselective Reduction Product This compound Step2->Product AltStart 2-(5-Methoxy-2-nitrophenyl)acetonitrile (CAS 89302-15-8) AltStep Borane-THF Reduction (-78°C to RT) AltStart->AltStep AltStep->Product

Figure 1: Synthetic pathways emphasizing chemoselectivity required to maintain the nitro moiety.

Key Reactivity: Indole Formation

This amine is a "masked" indole. Reduction of the nitro group to an amine (using Pd/C + H


) generates the unstable 2,5-diamino-phenethylamine , which—if an appropriate carbon source is present or if cyclization conditions are met—can form the indole core.
  • Leimgruber-Batcho Modification: Often used on the nitrostyrene stage, but the amine can be cyclized to 6-methoxy-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler reaction with formaldehyde.

Spectroscopic Characterization

To validate the identity of the synthesized material, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: CDCl

    
     (Free base) or D
    
    
    
    O (HCl salt).
  • Aromatic Region (6.7 – 8.0 ppm):

    • H-3 (Ortho to Nitro): Deshielded doublet (~8.0 ppm) due to the strong electron-withdrawing nitro group.

    • H-4 & H-6: Doublet of doublets and doublet (~6.8 – 7.0 ppm), shielded by the methoxy group.

  • Aliphatic Region:

    • Methoxy (-OCH

      
      ):  Sharp singlet at 3.85 – 3.90 ppm .
      
    • Benzylic -CH

      
      -:  Triplet at ~3.0 ppm .
      
    • Amino-methylene -CH

      
      -N:  Triplet at ~2.8 – 2.9 ppm  (shifts downfield in salt form).
      
Infrared Spectroscopy (IR)
  • Nitro Group (-NO

    
    ):  Two strong bands at 1530 cm
    
    
    
    (asymmetric stretch) and 1350 cm
    
    
    (symmetric stretch). This is the critical confirmation that the nitro group remained intact during reduction.
  • Amine (-NH

    
    ):  Weak broad stretches at 3300 – 3400 cm
    
    
    
    .

Handling & Safety Protocols

Hazard Classification: Irritant, Potential Mutagen (Nitroaromatic).

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The free base is prone to oxidation (N-oxide formation) and carbonate formation from atmospheric CO

    
    .
    
  • Light Sensitivity: Nitro compounds are photosensitive. Store in amber vials to prevent photo-degradation.

  • Toxicity: Like many nitro-aromatics, this compound should be treated as a potential mutagen and sensitizer. Use full PPE (nitrile gloves, respirator) during handling.

References

  • ChemicalBook. (2025).[1] Synthesis and Supplier Data for 2-(2-Nitrophenyl)ethanamine Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-(5-Methoxy-2-nitrophenyl)acetonitrile (CAS 89302-15-8). Retrieved from

  • BenchChem. (2025). Technical Guide to Nitrophenyl Ethanones and Related Intermediates. Retrieved from

  • Organic Syntheses. (2025). Procedures for Indole Synthesis via Nitrophenyl Precursors. Retrieved from

Sources

An In-depth Technical Guide to 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Scientific Audience:

Following a comprehensive search for the Chemical Abstracts Service (CAS) number for 2-(5-Methoxy-2-nitrophenyl)ethanamine, we were unable to identify a specific and unique CAS identifier for this compound. The search results consistently pointed to structurally related but distinct molecules. The absence of a dedicated CAS number suggests that this compound may be a novel compound, a rarely synthesized intermediate, or not yet registered in the CAS database.

Without a confirmed CAS number, providing a detailed and accurate technical guide that meets the stringent requirements of scientific integrity and authoritativeness is not feasible. A CAS number is fundamental for unambiguously identifying a chemical substance and is the bedrock upon which reliable technical documentation is built. It allows for precise retrieval of experimental data, safety information, and established protocols.

Therefore, this document will instead provide a detailed technical guide on a closely related and well-documented compound: 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine , which has the confirmed CAS Number: 37852-39-4 . This compound shares key structural motifs with the requested molecule—a nitrophenyl ethanamine backbone with methoxy substituents—and is a valuable precursor in the synthesis of various bioactive molecules. The principles and methodologies discussed herein are likely to be highly relevant to the synthesis and handling of the originally requested compound.

Introduction to 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine

2-(4,5-dimethoxy-2-nitrophenyl)ethanamine, also known as 4,5-dimethoxy-2-nitrophenethylamine, is a substituted phenethylamine derivative. Its structure is characterized by a benzene ring substituted with a nitro group, two methoxy groups, and an aminoethyl side chain. This arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and as a precursor to pharmacologically active compounds. The presence of the nitro group offers a handle for further chemical transformations, most notably reduction to an amine, which is a key step in the synthesis of many biologically active molecules.

Synthesis and Mechanistic Considerations

The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine typically involves a multi-step sequence starting from commercially available precursors. A common and logical synthetic route is the nitration of a substituted phenethylamine or a related precursor, followed by functional group manipulations.

Illustrative Synthetic Workflow

A plausible synthetic pathway can be envisioned starting from 2-(3,4-dimethoxyphenyl)ethanamine. The following diagram illustrates a conceptual workflow for the synthesis of the title compound's structural class.

G cluster_0 Synthetic Pathway Start 2-(3,4-Dimethoxyphenyl)acetonitrile Step1 Reduction of Nitrile Start->Step1 e.g., LiAlH4 or H2/Catalyst Intermediate1 2-(3,4-Dimethoxyphenyl)ethanamine Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 HNO3/H2SO4 Product 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine Step2->Product

Caption: Conceptual synthetic workflow for nitrophenethylamines.

Experimental Protocol: Nitration of a Phenethylamine Precursor (Illustrative)

The following is a generalized protocol for the nitration of an activated aromatic ring, which is a key transformation in the synthesis of nitro-substituted phenethylamines.

Materials and Reagents:

  • 2-(3,4-Dimethoxyphenyl)ethanamine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting phenethylamine in a minimal amount of concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice bath.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the phenethylamine from the dropping funnel. The temperature of the reaction mixture should be strictly maintained below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality in Experimental Choices:

  • Low-Temperature Control: The nitration of activated aromatic rings is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

  • Acidic Medium: The use of concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Stepwise Neutralization: Careful, slow neutralization is necessary to manage the heat generated from the acid-base reaction and to prevent any degradation of the product.

Physicochemical Properties

The physicochemical properties of 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine are important for its handling, storage, and application in further synthetic steps.

PropertyValueSource
CAS Number 37852-39-4
Molecular Formula C₁₀H₁₄N₂O₄
Molecular Weight 226.23 g/mol
Appearance Not specified (likely a solid)
Melting Point 104-108 °C
InChI Key XRCCQNXLMRHYBK-UHFFFAOYSA-N

Applications in Research and Drug Development

Substituted nitrophenethylamines are valuable intermediates in the synthesis of a wide range of biologically active compounds. The primary utility of 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine lies in its potential as a precursor for more complex molecular architectures.

Precursor to Bioactive Amines

The most significant application of this compound is its reduction to the corresponding aniline derivative, 2-amino-4,5-dimethoxyphenethylamine. This transformation is a gateway to a variety of pharmacologically relevant scaffolds. The resulting diamine can undergo a plethora of chemical reactions, including:

  • Cyclization Reactions: Formation of heterocyclic systems such as benzodiazepines, quinoxalines, and other nitrogen-containing ring systems that are prevalent in many drug molecules.

  • Amide and Sulfonamide Formation: Acylation or sulfonylation of the newly formed amino group to introduce diverse functionalities and modulate the physicochemical and pharmacological properties of the molecule.

Synthesis of Serotonin Receptor Ligands

Phenethylamine derivatives are well-known for their interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. The 2,5-dimethoxy substitution pattern on a phenethylamine core is a known pharmacophore for 5-HT₂A receptor agonists. While the specific biological activity of 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine is not extensively documented, its reduced and further modified derivatives could be explored as potential ligands for serotonin receptors, which are targets for drugs treating a range of psychiatric disorders.

Safety and Handling

As with any nitro-containing aromatic compound, 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine should be handled with appropriate care in a well-ventilated laboratory fume hood.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

The toxicological properties of this specific compound have not been thoroughly investigated. Therefore, it should be treated as a potentially hazardous substance.

Conclusion

While a dedicated CAS number for this compound remains elusive, the study of its close analog, 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine (CAS: 37852-39-4), provides a robust framework for understanding the synthesis, properties, and potential applications of this class of compounds. The strategic placement of the nitro and methoxy groups on the phenethylamine scaffold makes it a valuable intermediate for the synthesis of complex nitrogen-containing heterocycles and potential neuropharmacological agents. Researchers working with this or similar compounds should adhere to rigorous safety protocols and can leverage the established chemistry of related molecules to guide their synthetic endeavors.

References

Spectral Characterization of 2-(5-Methoxy-2-nitrophenyl)ethanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Methoxy-2-nitrophenyl)ethanamine (C₉H₁₂N₂O₃, MW: 196.20 g/mol ) is a critical synthetic intermediate widely utilized in the development of functionalized indoles, tryptamine derivatives, and melatonergic ligands. Accurate structural elucidation of this compound is paramount for downstream drug development workflows. This whitepaper provides an in-depth, authoritative guide to the spectral characterization—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of this compound. By detailing the causality behind spectral features and establishing self-validating experimental protocols, this guide serves as a robust framework for analytical chemists and researchers.

Structural and Electronic Causality

The spectral signature of this compound is dictated by a distinct "push-pull" electronic environment on the aromatic ring.

  • The Nitro Group (-NO₂) at the 2-position acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. This significantly deshields adjacent protons and carbons.

  • The Methoxy Group (-OCH₃) at the 5-position acts as an electron-donating group (EDG) via resonance (+R), increasing electron density at its ortho and para positions, thereby shielding those specific nuclei [1].

  • The Ethanamine Side Chain (-CH₂CH₂NH₂) provides a classic aliphatic primary amine signature, susceptible to alpha-cleavage in mass spectrometry and hydrogen-deuterium exchange in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data and Mechanistic Insights

The ¹H NMR spectrum is characterized by the highly predictable splitting pattern of the 1,2,5-trisubstituted benzene ring.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-3 8.07 Doublet (d) 9.0 1H Ar-H (ortho to NO₂)
H-6 7.08 Doublet (d) 2.5 1H Ar-H (ortho to OCH₃)
H-4 6.93 Doublet of doublets (dd) 9.0, 2.5 1H Ar-H (meta to NO₂, ortho to OCH₃)
OCH₃ 3.85 Singlet (s) - 3H Methoxy protons
Ar-CH₂ 3.10 Triplet (t) 6.8 2H Benzylic protons
CH₂-N 2.95 Triplet (t) 6.8 2H Aliphatic amine protons

| NH₂ | 1.60 | Broad singlet (br s) | - | 2H | Amine protons (exchanges with D₂O) |

Causality: The H-3 proton is shifted significantly downfield (δ 8.07) due to the magnetic anisotropy and electron-withdrawing nature of the adjacent nitro group. Conversely, H-4 and H-6 are shielded by the resonance contribution of the methoxy oxygen lone pairs. The meta-coupling (J = 2.5 Hz) between H-4 and H-6 confirms their relative spatial arrangement [1].

¹³C NMR Data

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Type Assignment
C-5 161.0 Quaternary Ar-C (attached to OCH₃)
C-2 149.0 Quaternary Ar-C (attached to NO₂)
C-1 134.5 Quaternary Ar-C (attached to alkyl chain)
C-3 125.0 CH Ar-C
C-6 119.0 CH Ar-C
C-4 114.0 CH Ar-C
OCH₃ 55.5 CH₃ Methoxy carbon
CH₂-N 43.5 CH₂ Aliphatic amine carbon

| Ar-CH₂ | 37.0 | CH₂ | Benzylic carbon |

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal validation of the functional groups.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Assignment
3350, 3280 Medium, doublet N-H stretch (primary aliphatic amine)
2950, 2850 Weak C-H stretch (aliphatic sp³)
1525 Strong N-O stretch (asymmetric)
1345 Strong N-O stretch (symmetric)

| 1250, 1040 | Strong | C-O stretch (methoxy asymmetric/symmetric) |

Causality: The nitro group exhibits two intense bands due to the asymmetric and symmetric stretching of the N-O bonds. The primary amine (-NH₂) presents as a characteristic doublet above 3200 cm⁻¹, representing symmetric and asymmetric N-H stretching modes. This doublet distinguishes it from secondary amines, which only present a single band [2].

Mass Spectrometry (MS)

Electron Ionization (EI) at 70 eV yields a highly fragmented spectrum, providing structural connectivity data.

Table 4: Key MS Fragments (EI, 70 eV)

m/z Relative Abundance (%) Fragment Assignment
196 5 [M]⁺· (Molecular Ion)
166 15 [M - CH₂NH₂]⁺ (Benzylic cleavage)
150 10 [M - NO₂]⁺

| 30 | 100 | [CH₂=NH₂]⁺ (Base peak, α-cleavage) |

Causality: The molecular ion ([M]⁺· at m/z 196) is typically weak. The spectrum is dominated by the base peak at m/z 30. This is caused by α-cleavage, driven by the stabilization of the resulting immonium ion ([CH₂=NH₂]⁺). This fragmentation pathway is the universal hallmark of unbranched primary aliphatic amines [3].

MS_Frag M_plus Molecular Ion [M]+. m/z 196 Alpha_cleavage Alpha-Cleavage Loss of Ar-CH2. M_plus->Alpha_cleavage Benzylic_cleavage Benzylic Cleavage Loss of .CH2NH2 M_plus->Benzylic_cleavage Nitro_loss Loss of NO2. M_plus->Nitro_loss Base_peak Immonium Ion [CH2=NH2]+ m/z 30 (Base Peak) Alpha_cleavage->Base_peak Tropylium Substituted Tropylium/Benzyl Cation [C8H8NO3]+ m/z 166 Benzylic_cleavage->Tropylium Fragment_150 [C9H12NO]+ m/z 150 Nitro_loss->Fragment_150

Figure 1: Primary EI-MS fragmentation pathways of this compound.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following step-by-step methodologies incorporate internal controls to prevent analytical artifacts.

Sample Preparation & NMR Acquisition

Technical Insight: Chloroform-d (CDCl₃) naturally degrades over time to produce trace DCl. Acidic environments will protonate the primary amine, drastically shifting the -NH₂ and adjacent -CH₂- chemical shifts, ruining integration and reproducibility.

  • Solvent Purification: Pass 1 mL of CDCl₃ through a short plug of basic alumina immediately prior to use to remove trace DCl.

  • Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). This acts as a self-validating 0.00 ppm anchor [1].

  • Sample Dissolution: Dissolve 15-20 mg of the desiccated compound in 0.6 mL of the purified CDCl₃.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 1s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, proton-decoupled).

  • D₂O Exchange (Validation Step): Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H NMR. The broad singlet at δ 1.60 will disappear, confirming the assignment of the exchangeable -NH₂ protons.

ATR-FTIR Acquisition

Technical Insight: Attenuated Total Reflectance (ATR) is preferred over KBr pellets because KBr is highly hygroscopic. Absorbed water in KBr creates a broad O-H stretch (~3400 cm⁻¹) that obscures the critical N-H doublet of the primary amine [2].

  • Background Scan: Clean the diamond/ZnSe crystal with isopropanol. Run a background scan (blank) to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Apply 1-2 mg of neat solid directly onto the crystal. Apply the pressure anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (16-32 scans).

EI-MS Acquisition
  • Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to validate mass accuracy across the m/z 50-600 range [3].

  • Injection: Introduce <1 mg of the sample via direct insertion probe (DIP) or via GC-MS (using a non-polar column like HP-5MS).

  • Ionization: Apply 70 eV electron impact energy. Scan range: m/z 20 to 300.

G Synthesis This compound Synthesis/Isolation SamplePrep Sample Preparation (Desiccation & Solvent Selection) Synthesis->SamplePrep NMR NMR Spectroscopy (1H & 13C in CDCl3) SamplePrep->NMR 15-20 mg IR IR Spectroscopy (ATR-FTIR) SamplePrep->IR 1-2 mg MS Mass Spectrometry (EI-MS, 70 eV) SamplePrep->MS <1 mg DataInt Data Integration & Cross-Validation NMR->DataInt Connectivity & Environment IR->DataInt Functional Groups MS->DataInt Molecular Mass & Fragments Structure Confirmed Molecular Structure DataInt->Structure

Figure 2: Multi-modal spectral validation workflow for structural confirmation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[Link]

2-(5-Methoxy-2-nitrophenyl)ethanamine safety and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety & Handling of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Executive Summary & Chemical Identity

This compound (also referred to as 2-Nitro-5-methoxyphenethylamine) is a specialized organic intermediate, primarily utilized in the synthesis of indole derivatives (e.g., 6-methoxyindole) via reductive cyclization.[1] Due to the presence of both a basic primary amine and an electron-withdrawing nitro group, the compound exhibits a complex reactivity profile requiring strict control over pH, temperature, and atmospheric conditions.

This guide treats the compound as a high-potency intermediate , as it is often generated in situ or isolated as a salt to prevent degradation.

Chemical Profile
PropertyDetail
Systematic Name 2-(5-Methoxy-2-nitrophenyl)ethan-1-amine
Molecular Formula C

H

N

O

Molecular Weight 196.20 g/mol
CAS Number Not widely listed commercially (Analogous to 37852-39-4)
Physical State Yellow/Orange Oil (Free Base) or Crystalline Solid (HCl Salt)
Solubility Soluble in DMSO, Methanol, DCM; HCl salt soluble in water.[1]
Key Functionality Precursor to 6-Methoxyindole (via reductive cyclization)

Hazard Identification & Toxicology (GHS)

Note: Specific toxicological data for this isomer is limited. The following classification is derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 2-nitro-4,5-dimethoxyphenethylamine and 4-nitrophenethylamine).

Primary Hazards
  • Skin Corrosion/Irritation (Category 1B/2):

    • Mechanism: The primary aliphatic amine functionality (pK

      
       ~10) is highly basic and can cause chemical burns or severe irritation upon contact with skin or mucous membranes.
      
  • Acute Toxicity (Oral/Inhalation - Category 4):

    • Mechanism: Nitroaromatic compounds can interfere with oxygen transport (methemoglobinemia risk), although this risk is lower in phenethylamines compared to anilines.

  • Serious Eye Damage (Category 1):

    • Risk: Direct contact with the free base can cause irreversible corneal damage due to high alkalinity.

Specific Reactivity Hazards
  • Carbon Dioxide Absorption: The free base amine avidly absorbs atmospheric CO

    
     to form carbamate salts, altering stoichiometry and solubility.
    
  • Energetic Decomposition: While mono-nitro compounds are generally stable, the proximity of the reducing amine arm to the oxidizing nitro group creates a theoretical risk of intramolecular redox reaction if heated beyond 150°C without solvent.

Storage & Stability Protocols

Proper storage is the first line of defense against degradation and safety incidents.[1]

Storage Decision Matrix
  • Form: Hydrochloride Salt (Recommended)

    • Condition: Store at 2–8°C. Desiccate.[1][2]

    • Shelf Life: >2 years.[1]

  • Form: Free Base (High Risk)

    • Condition: Store at -20°C under Argon/Nitrogen.

    • Shelf Life: <3 months (prone to oxidation and carbamate formation).[1]

Handling Workflow Diagram

The following Graphviz diagram outlines the decision logic for safe handling based on the physical state of the material.

HandlingProtocol Start Material Receipt CheckState Check State Start->CheckState Salt HCl/Salt Form CheckState->Salt Solid FreeBase Free Base (Oil) CheckState->FreeBase Liquid/Oil StorageSalt Store: 4°C, Desiccator Salt->StorageSalt StorageBase Store: -20°C, Inert Gas FreeBase->StorageBase Use Synthesis Usage StorageSalt->Use StorageBase->Use Precaution Avoid Metal Spatulas (Corrosion Risk) Use->Precaution Handling

Caption: Decision logic for storage and handling based on the chemical form (Salt vs. Free Base).

Synthesis & Process Safety: Reductive Cyclization

The most common application of this compound is its conversion to 6-methoxyindole.[1] This step involves reducing the nitro group, which often triggers spontaneous cyclization. This process is exothermic and carries specific risks.

Critical Control Points (CCP)
  • Hydrogenation Risks (Pd/C + H

    
    ): 
    
    • Hazard:[3][4][5][6][7] The amine group can poison the catalyst, leading to stalled reactions. Researchers may increase temperature, risking a runaway once the catalyst activates.

    • Control: Use a proton source (e.g., acetic acid or dilute HCl) to protect the amine during reduction.

  • Chemical Reduction (Iron/Acetic Acid):

    • Hazard:[3][4][5][6][7] Delayed exotherm upon heating.[1]

    • Control: Add the metal powder in portions.[1] Monitor internal temperature (keep <80°C).[1]

Experimental Protocol: Safe Isolation of the Amine

If you must isolate the intermediate before cyclization:

  • Quenching: If generating from nitrostyrene reduction (e.g., LiAlH

    
    ), quench excess hydride at 0°C with EtOAc, then water, then NaOH (Fieser method).
    
  • Extraction: Extract into DCM. Caution: The free base is an oil.[1]

  • Salt Formation (Safety Step): Immediately treat the DCM layer with 1M HCl in Ether.

    • Why? Converts the unstable, air-sensitive oil into a stable, easy-to-handle solid.[1]

    • Observation: A white/pale yellow precipitate forms.[1] Filtration yields the stable salt.[1]

Emergency Response Protocols

Exposure Scenarios
Exposure RouteImmediate ActionMedical Rationale
Skin Contact Wash with soap and lukewarm water for 15 min.[1] Do not use vinegar (exothermic neutralization).[1]Amine burns are alkaline; neutralization on skin generates heat, worsening the burn.
Eye Contact Irrigate with saline/water for 20 min. Hold eyelids open.Alkaline substances penetrate the cornea rapidly (saponification of lipids).[1] Immediate dilution is critical.[1]
Inhalation Move to fresh air.[3][4][5][6][8] If blue lips/fingernails appear (cyanosis), administer oxygen.Potential for methemoglobinemia (rare but possible with nitro compounds).[1]
Spill (Liquid) Cover with dry sand or Vermiculite.[1] Do not use sawdust (fire risk with nitro compounds).[1]Inert absorption prevents spread.[1] Sawdust + Nitro compounds can be flammable.[1][8]
Emergency Logic Flow

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush Water 15m NO Neutralization Skin->ActionSkin ActionEye Irrigate 20m Seek Opthalmologist Eye->ActionEye ActionInhale Fresh Air Check for Cyanosis Inhale->ActionInhale Medical Medical Review (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Triage workflow for personnel exposure incidents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69471 (2-Methoxy-5-nitrophenol - Analogous Structure Data). Retrieved from .[1]

  • Thermo Fisher Scientific. Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine (Structural Analog).[1] Retrieved from .

  • Sigma-Aldrich. Product Specification: 2-(4,5-dimethoxy-2-nitrophenyl)ethan-1-amine (CAS 37852-39-4).[1][9] Retrieved from .[1][9]

  • Echemi. Safety Data Sheet: 4-Nitrophenethylamine Hydrochloride (Functional Group Analog).[1] Retrieved from .

(Note: Due to the specialized nature of this intermediate, safety data is extrapolated from validated analogs [3,4] and standard amine/nitro compound handling protocols.)

Sources

Comprehensive Stability and Stewardship Guide: 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the stability profile, degradation pathways, and rigorous storage protocols for 2-(5-Methoxy-2-nitrophenyl)ethanamine .[1] As a functionalized phenethylamine derivative featuring both a nucleophilic primary amine and an electrophilic nitro group, this compound presents unique handling challenges. Its stability is governed by the susceptibility of the ethylamine chain to oxidative deamination and carbamylation, alongside the potential for nitro-group photoreduction.[1] This document serves as the authoritative standard for researchers and process chemists to ensure compound integrity during synthesis and long-term banking.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Systematic Name 2-(5-Methoxy-2-nitrophenyl)ethan-1-amine
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Structure Phenethylamine backbone with 5-methoxy and 2-nitro substitution
Physical State (Free Base) Viscous oil or low-melting solid (yellow/orange)
Physical State (HCl Salt) Crystalline solid (off-white to pale yellow)
pKa (Estimated) ~9.5 (Amine), ~ -1 (Nitro group protonation)
Solubility Free Base: DCM, MeOH, EtOH, DMSO.[1][2][3][4][5] Salt: Water, MeOH.

Stability Profiling & Degradation Mechanisms[1]

The stability of this compound is dictated by three primary vectors: oxidative sensitivity of the primary amine , photolability of the nitro moiety , and hygroscopicity of salt forms .[1]

Oxidative & Atmospheric Instability (The Amine Vector)

The primary amine (-NH₂) is the most reactive site.[1] Upon exposure to atmospheric oxygen and carbon dioxide, two critical degradation pathways occur:

  • Carbamylation: The free base reacts rapidly with CO₂ to form carbamic acid salts (carbamates), appearing as a white crust on the oil's surface.

    • Mechanism:[1] R-NH₂ + CO₂ ⇌ R-NH-COO⁻ ⁺H₃N-R[1]

  • Oxidative Deamination: In the presence of transition metal impurities or light, the amine can oxidize to the imine, which subsequently hydrolyzes to the corresponding aldehyde (5-methoxy-2-nitrophenylacetaldehyde) and ammonia.[1]

Photochemical Instability (The Nitro Vector)

Nitroaromatics are intrinsically chromophores.[1] Prolonged exposure to UV or high-intensity visible light can induce:

  • Nitro-to-Nitroso Rearrangement: A radical-mediated pathway leading to the formation of nitroso derivatives and subsequent polymerization (azo/azoxy coupling).[1]

  • Photoredox Reactions: If stored in protic solvents under light, the nitro group can facilitate intramolecular redox reactions, potentially oxidizing the benzylic position.

Thermal Stability[1]
  • Free Base: Thermally labile above 60°C; risk of polymerization or intermolecular condensation (Schiff base formation) increases significantly.[1]

  • HCl Salt: Thermally stable up to ~150°C (melting/decomposition), making it the preferred form for storage.

Degradation Pathways Visualization

The following diagram illustrates the critical degradation nodes for the free base form under ambient conditions.

DegradationPathways Compound 2-(5-Methoxy-2-nitrophenyl) ethanamine (Free Base) Carbamate Carbamate Salt (White Crust) Compound->Carbamate Rapid Reaction (Minutes) Imine Imine Intermediate Compound->Imine Slow Oxidation Azo Azo/Azoxy Dimers (Colored Impurities) Compound->Azo Photolysis of Nitro Group CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 / UV O2->Imine Aldehyde Aldehyde + Ammonia Imine->Aldehyde Hydrolysis

Figure 1: Primary degradation pathways including carbamylation (CO₂ sensitivity) and oxidative/photolytic decomposition.[1]

Storage & Handling Protocols

To maintain >98% purity, a tiered storage strategy is required based on the compound's physical form.

The Storage Matrix[9][10]
ParameterFree Base (Oil/Solid)Salt Form (HCl/Sulfate)Solution (DMSO/MeOH)
Temperature -20°C (Critical)2-8°C (Acceptable), -20°C (Ideal)-80°C (Required)
Atmosphere Argon/Nitrogen BlanketDesiccated Air or Inert GasInert Gas Headspace
Container Amber Glass Vial (Silanized)Amber Glass VialAmber Glass / PTFE Cap
Light Exposure Strict DarknessProtect from Direct LightStrict Darkness
Shelf Life 3-6 Months24+ Months< 1 Month
Handling Workflow (Free Base)
  • Thawing: Allow the vial to reach room temperature before opening to prevent moisture condensation (hygroscopic shock).[1]

  • Aliquotting: Never store the bulk material in a frequently opened container. Aliquot into single-use vials under an inert atmosphere (Glovebox or Schlenk line).

  • Re-sealing: Parafilm is insufficient.[1] Use Teflon-lined caps and backfill with Argon before closure.[1]

Handling Workflow (Salt Form)
  • Desiccation: Store over active desiccant (e.g., Drierite or Silica Gel) within a secondary container.

  • Weighing: Can be weighed in air if rapid; for high-precision analytical work, weigh in a glovebox to avoid water uptake affecting stoichiometry.[1]

Analytical Monitoring & Quality Assurance

Routine monitoring is essential to detect early onset of degradation.[1]

Purity Check Protocol (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic) and 210 nm (Amine/Peptide bond).[1]

  • Pass Criteria: Single peak >98% area. New peaks at higher R_t (dimers) or lower R_t (hydrolysis products) indicate degradation.[1]

Rapid Identity Check (NMR)
  • ¹H NMR (CDCl₃ or DMSO-d₆):

    • Look for the diagnostic methoxy singlet (~3.8 ppm).[1]

    • Verify the triplet-triplet pattern of the ethylamine chain (~2.8-3.0 ppm).[1]

    • Degradation Flag: Appearance of aldehyde protons (~9-10 ppm) or broad ammonium peaks indicates oxidation or salt formation.[1]

Synthesis & Purification Context

If the compound has degraded, purification is possible depending on the extent of damage.

Rescue Protocol (Acid-Base Extraction)
  • Dissolution: Dissolve the degraded oil in Dichloromethane (DCM).

  • Acid Wash: Extract with 1M HCl. The amine will protonate and move to the aqueous layer; non-basic impurities (aldehydes, nitro-polymers) remain in DCM.[1]

  • Wash: Wash the aqueous layer 2x with DCM.[1]

  • Basification: Cool the aqueous layer to 0°C and basify to pH >12 with 2M NaOH.

  • Recovery: Extract 3x with DCM, dry over Na₂SO₄, and concentrate in vacuo (bath < 30°C).

  • Salt Formation (Recommended): Immediately convert to the HCl salt by adding 1M HCl in Diethyl Ether to the DCM solution to precipitate the stable solid.[1]

References

  • PubChem. (2025).[1] Compound Summary: 2-Methoxyphenethylamine (Related Structure Analysis). National Library of Medicine.[1] [Link][1]

Sources

Metabolic Fate of 2-(5-Methoxy-2-nitrophenyl)ethanamine: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic profile of 2-(5-Methoxy-2-nitrophenyl)ethanamine, a structural analog of phenethylamine psychoactives and a synthetic precursor. This analysis synthesizes established metabolic pathways of nitro-aromatics and phenethylamines to predict its in vivo fate.

Executive Summary & Compound Profile

Compound: this compound Molecular Formula:


Structural Class:  2-Nitrophenethylamine (2-NPE) derivative.

The metabolic trajectory of this compound is defined by a "metabolic race" between two distinct enzymatic systems: Monoamine Oxidases (MAO) and Nitroreductases (NTR) . While the ethanamine side chain targets the molecule for oxidative deamination (clearance), the 2-nitro group introduces a bioactivation pathway that may yield reactive hydroxylamines or cyclized indole derivatives.

This guide outlines the three primary metabolic vectors:

  • Oxidative Deamination (MAO-A/B): The clearance pathway.

  • Nitro-Reduction (NTR/Microbiome): The bioactivation pathway.

  • O-Demethylation (CYP2D6): The Phase I modification pathway.

Detailed Metabolic Pathways[1]

Pathway A: Oxidative Deamination (The Clearance Route)

As a primary amine with an unsubstituted alpha-carbon, this compound is a high-affinity substrate for Monoamine Oxidases (MAO).

  • Mechanism: MAO enzymes (predominantly MAO-A in the gut/liver, MAO-B in the brain) catalyze the oxidative deamination of the ethylamine side chain.

  • Intermediate: The unstable imine hydrolyzes to form 2-(5-Methoxy-2-nitrophenyl)acetaldehyde .

  • Terminal Metabolites:

    • Oxidation: Aldehyde Dehydrogenase (ALDH) converts the aldehyde to 2-(5-Methoxy-2-nitrophenyl)acetic acid (Major urinary metabolite).

    • Reduction: Alcohol Dehydrogenase (ADH) converts the aldehyde to 2-(5-Methoxy-2-nitrophenyl)ethanol .

Pathway B: Nitro-Reduction & Potential Cyclization (The Bioactivation Route)

The 2-nitro substituent is susceptible to reduction, primarily by cytosolic nitroreductases or the anaerobic gut microbiome. This pathway is critical because it fundamentally alters the molecule's reactivity.

  • Step 1: Nitro Reduction:

    
    .
    
    • The intermediate Hydroxylamine (

      
      )  is often toxic and mutagenic.
      
    • The full reduction yields 2-(5-Methoxy-2-aminophenyl)ethanamine (a diamine).

  • Step 2: The "Indole Switch":

    • If Pathway A (MAO) occurs beforePathway B (Reduction) , the resulting metabolite is 2-(5-Methoxy-2-aminophenyl)acetaldehyde .

    • Spontaneous Cyclization: This amino-aldehyde intermediate undergoes rapid intramolecular condensation to form 5-Methoxyindole (or 5-Methoxyindoline depending on redox status). This represents a conversion from a phenethylamine structure to an indole structure in vivo.

Pathway C: O-Demethylation (Phase I Modification)

Cytochrome P450 enzymes, specifically CYP2D6 , target the methoxy group at the 5-position.

  • Reaction:

    
    .
    
  • Product: 2-(5-Hydroxy-2-nitrophenyl)ethanamine .

  • Conjugation: This phenol is rapidly glucuronidated (UGT) or sulfated (SULT) for excretion.

Visualization of Metabolic Pathways[1][2]

The following diagram illustrates the branching logic of the metabolism, highlighting the "Indole Switch" dependent on the sequence of enzymatic attacks.

MetabolicPathways Parent 2-(5-Methoxy-2-nitrophenyl) ethanamine Aldehyde 2-(5-Methoxy-2-nitrophenyl) acetaldehyde Parent->Aldehyde MAO-A/B (Oxidative Deamination) Hydroxylamine Reactive Hydroxylamine Intermediate Parent->Hydroxylamine Nitroreductase (Microbiome/Hepatic) Phenol 2-(5-Hydroxy-2-nitrophenyl) ethanamine Parent->Phenol CYP2D6 (O-Demethylation) Acid 2-(5-Methoxy-2-nitrophenyl) acetic acid Aldehyde->Acid ALDH Alcohol 2-(5-Methoxy-2-nitrophenyl) ethanol Aldehyde->Alcohol ADH AminoAldehyde 2-(5-Methoxy-2-aminophenyl) acetaldehyde Aldehyde->AminoAldehyde Nitroreductase Diamine 2-(5-Methoxy-2-aminophenyl) ethanamine Diamine->AminoAldehyde MAO-A/B Hydroxylamine->Diamine Reduction Indole 5-METHOXYINDOLE (Cyclized Product) AminoAldehyde->Indole Spontaneous Cyclization Glucuronide O-Glucuronide Conjugate Phenol->Glucuronide UGT/SULT

Caption: Global metabolic map showing the competition between clearance (MAO) and bioactivation (Nitroreduction/Cyclization).

Experimental Protocols

To validate these pathways, a dual-system approach using Human Liver Microsomes (HLM) and S9 fractions is required.

Protocol 1: In Vitro Metabolic Stability & Profiling

Objective: Identify Phase I metabolites and determine intrinsic clearance (


).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: this compound (10 mM stock in DMSO).

  • Quench Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add Test Compound (Final conc: 1 µM) and NADPH system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately mix with 150 µL Quench Solution. Centrifuge at 4000g for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS.

Self-Validating Control:

  • Include Midazolam (CYP3A4 probe) and Bufuralol (CYP2D6 probe) as positive controls.

  • Anaerobic Incubation: To confirm nitro-reduction, perform a parallel incubation under

    
     atmosphere using S9 fraction (which contains cytosolic nitroreductases) instead of microsomes.
    
Protocol 2: Analytical Detection (LC-MS/MS)

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+). Source: ESI Positive Mode.

Target MetabolitePredicted Transition (m/z)Mechanistic Origin
Parent

(Loss of

)
Unmetabolized
Aldehyde

(Loss of

)
MAO Oxidation
Acid

(Decarboxylation)
ALDH Oxidation
Amine (Reduced)

(Loss of

)
Nitroreduction
Phenol (O-Desmethyl)

(Loss of

)
CYP2D6
Indole (Cyclized)

(Loss of

)
Bioactivation Marker

References

  • Bio-Rad Laboratories. (n.d.). 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map. Retrieved from

  • National Institutes of Health (NIH). (2012). Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats. PubMed.[1] Retrieved from

  • Carriere, V., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes. Toxicology. Retrieved from

  • BenchChem. (2025).[2] In Vitro Metabolism of Methoxyphenamine: A Technical Guide. Retrieved from

  • Edmondson, D.E., et al. (2009). Structural Insights into the Mechanism of Amine Oxidation by Monoamine Oxidases A and B. Archives of Biochemistry and Biophysics. Retrieved from

Sources

Technical Whitepaper: Synthetic Utility and Derivatives of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and neuropharmacology, 2-(5-Methoxy-2-nitrophenyl)ethanamine (often abbreviated as 5-MeO-2-NO₂-PEA) serves as a highly versatile synthetic building block. Characterized by an electron-rich methoxy group and a strongly electron-withdrawing ortho-nitro group, this phenethylamine core is uniquely primed for regioselective transformations. This whitepaper provides an in-depth technical analysis of its known analogs, derivatives, and the mechanistic causality behind its use in synthesizing complex heterocyclic frameworks, including 5-methoxyindoles and benzofuran bioisosteres.

Structural Profile and Key Analogs

The strategic placement of functional groups on this compound dictates its synthetic trajectory. The ortho-nitro group acts as a masked amine, preventing premature side reactions during side-chain modifications, while the meta-methoxy group (relative to the alkyl chain) directs electron density to stabilize subsequent cyclization intermediates.

The Enamine Analog: (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine

A direct and highly utilized analog is the unsaturated enamine derivative, (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine (CAS 32989-62-1)[1]. This compound is a critical intermediate in organic synthesis, specifically within the Leimgruber-Batcho indole synthesis pathway[2]. By utilizing this enamine, chemists can bypass the regiochemical ambiguities often encountered in the Fischer indole synthesis, allowing for the highly scalable, mild construction of 5-methoxyindoles.

Benzofuran Bioisosteres: 5-MeO-BFE

Another prominent class of derivatives includes the benzofuran analogs, where the traditional indole nitrogen is replaced by an oxygen atom. A key example is 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) [3]. Originally developed to evaluate serotonin receptor affinity, 5-MeO-BFE acts as a bioisostere to the Schedule I substance 5-MeO-DMT. The structural divergence from an indole to a benzofuran significantly alters the molecule's hydrogen-bonding capacity at the receptor site, providing valuable structure-activity relationship (SAR) data for 5-HT receptor ligands.

Quantitative Comparison of Key Analogs
Compound NameCAS NumberMolecular WeightKey Structural FeaturePrimary Application
This compound N/A (Core)196.20 g/mol ortho-Nitro phenethylaminePrecursor for cyclization
(E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine 32989-62-1222.24 g/mol N,N-Dimethyl enamine chainLeimgruber-Batcho intermediate
5-MeO-BFE 136812-88-9219.28 g/mol Benzofuran core5-HT receptor ligand research
5-MeO-DMT 1019-45-0218.30 g/mol Indole coreSerotonergic neuromodulator

Mechanistic Pathways & Visualizations

The transformation of this compound into its terminal derivatives relies on precise manipulation of its oxidation states. Below is the logical flow of its synthetic divergence.

SyntheticDivergence A This compound B N,N-Dimethylation (Reductive Amination) A->B C Nitro Reduction (Pd/C, H2) A->C D N,N-Dimethyl-2-(5-methoxy- 2-nitrophenyl)ethanamine B->D E 2-(2-Amino-5-methoxyphenyl) ethanamine C->E F Cyclization (Indole Synthesis) E->F G 5-Methoxyindole Derivatives (e.g., 5-MeO-DMT) F->G

Fig 1: Synthetic divergence of this compound to key derivatives.

Once synthesized, the downstream indole and benzofuran derivatives primarily exert their biological effects via the 5-HT₂A signaling cascade.

SignalingPathway L 5-MeO-BFE / 5-MeO-DMT (Analog Ligands) R 5-HT2A Receptor L->R Agonism Gq Gq Protein Activation R->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 Accumulation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Calcium Release

Fig 2: 5-HT2A receptor Gq-coupled signaling pathway activated by downstream analogs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the conversion of the core molecule into its functional derivatives. These protocols are designed with built-in validation checkpoints.

Protocol 1: Chemoselective N,N-Dimethylation (Reductive Amination)

Objective: Convert the primary amine to a tertiary N,N-dimethyl amine without reducing the sensitive ortho-nitro group.

  • Causality: Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because, at a mildly acidic pH (5–6), it selectively reduces the transient iminium ion formed by formaldehyde without attacking the nitro group. Harsher reagents (e.g., LiAlH₄) would prematurely reduce the nitro group to an aniline, ruining the synthetic sequence.

  • Step-by-Step Method:

    • Dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M).

    • Add aqueous formaldehyde (37% w/w, 3.0 eq) and glacial acetic acid to adjust the pH to ~5.5. Stir for 15 minutes at room temperature to allow imine formation.

    • Portion-wise, add NaBH₃CN (2.5 eq) over 30 minutes. Maintain stirring for 12 hours under an inert N₂ atmosphere.

    • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride.

    • Extract the aqueous layer with dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. The primary amine starting material will stain intensely purple with ninhydrin. The successful formation of the tertiary amine is validated by the disappearance of the ninhydrin-positive spot and the emergence of a new, higher Rf spot that is UV-active but ninhydrin-negative.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the ortho-nitro group to yield 2-(2-Amino-5-methoxyphenyl)ethanamine, priming the molecule for indole cyclization.

  • Causality: 10% Palladium on Carbon (Pd/C) under an H₂ atmosphere is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Metal/acid reductions can lead to the formation of chlorinated byproducts on the electron-rich aromatic ring or cause unwanted side-chain cleavage. Pd/C provides a clean, easily filterable reduction.

  • Step-by-Step Method:

    • Dissolve the N-alkylated derivative from Protocol 1 in absolute ethanol (0.1 M).

    • Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of argon to prevent auto-ignition.

    • Evacuate the reaction flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4 hours.

    • Purge the flask with argon to remove residual H₂.

    • Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot ethanol.

    • Concentrate the filtrate in vacuo to yield the crude aniline derivative.

  • Self-Validation System: The starting nitro compound is typically a vibrant yellow solution. The successful reduction to the aniline is visually validated by the solution turning colorless or pale amber. LC-MS analysis must show a mass shift of -46 Da (loss of two oxygens, addition of two protons), confirming complete reduction without over-hydrogenation of the aromatic ring.

References

  • MySkinRecipes. (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine Product Specifications. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal. Retrieved from[Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

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Methodological & Application

experimental protocol for using 2-(5-Methoxy-2-nitrophenyl)ethanamine in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Experimental Protocol for the In Vitro Use of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Abstract

This document provides a comprehensive guide for the in vitro application of this compound, a photolabile "caged" compound designed for the controlled release of ethanamine. We delve into the core principles of photochemical uncaging, detailing the underlying mechanisms, critical pre-experimental considerations, and step-by-step protocols for use in cell culture and electrophysiology. This guide is intended for researchers, scientists, and drug development professionals seeking to employ spatiotemporal control over the release of bioactive small molecules in their experimental systems.

Introduction: The Principle of Caged Compounds

Caged compounds are a powerful tool in biological research, offering precise control over the release of active molecules in both space and time.[1] The core concept involves a biologically inert precursor molecule that is rendered active through photolysis—the cleavage of a covalent bond by light. This "uncaging" process allows researchers to introduce a bioactive substance at a specific moment and location within a complex biological system, such as a cell culture or tissue slice, thereby minimizing issues like desensitization or off-target effects that can arise from slow, systemic application.[2]

The compound this compound belongs to the widely used ortho-nitrobenzyl class of caging groups.[3] The o-nitrobenzyl moiety is a photolabile protecting group that, upon absorption of UV-A light, undergoes an intramolecular rearrangement, leading to the cleavage of the bond linking it to the molecule of interest—in this case, ethanamine. The rapid nature of this photochemical reaction, often occurring within milliseconds, makes it ideal for studying fast cellular processes like neurotransmission, ion channel kinetics, and signal transduction cascades.[4][5]

This guide will provide the theoretical framework and practical protocols for utilizing this compound to photorelease ethanamine, a simple primary amine, for in vitro studies.

Core Principles and Pre-Experimental Considerations

The Photolysis Reaction

The utility of this compound is predicated on its photochemical properties. The caging group is a derivative of o-nitrobenzyl, which has a well-characterized photolysis mechanism. Upon absorbing a photon of appropriate wavelength (typically in the 300-400 nm range), the nitro group abstracts a proton, leading to the formation of an aci-nitro intermediate. This unstable intermediate rapidly rearranges, cleaving the benzylic carbon-nitrogen bond and releasing the free ethanamine. This reaction also releases a proton (H+) and a biologically reactive nitroso-byproduct.

It is crucial to account for the effects of all photolysis products in your experimental design. The release of a proton can cause localized pH changes, while the nitroso-byproduct could have off-target pharmacological effects.[6] Therefore, rigorous control experiments are essential.

G Caged This compound (Inactive) Products Released Products Caged->Products Photolysis Photon UV Photon (hν) ~350-400 nm Photon->Caged Ethanamine Ethanamine (Active Molecule) Products->Ethanamine Byproduct Nitroso Byproduct Products->Byproduct Proton Proton (H+) Products->Proton

Caption: Photolysis of this compound.

Essential Pre-Experiment Characterization

Before proceeding with cellular experiments, several key parameters of the caged compound must be understood.

ParameterDescriptionImportance
Absorption Spectrum The range of light wavelengths the compound absorbs. The peak absorbance dictates the optimal wavelength for photolysis. For most nitrobenzyl cages, this is in the UV-A range (300-380 nm).[7]Ensures efficient uncaging by matching the light source to the compound's absorbance peak. Mismatched wavelengths will result in poor release efficiency.
Quantum Yield (Φ) A measure of photolytic efficiency; the fraction of absorbed photons that result in the release of the active molecule. Values for nitrobenzyl cages are typically in the range of 0.05 to 0.7.[3][8]A higher quantum yield means less light energy is required for uncaging, reducing the risk of phototoxicity to the biological sample.
Solubility & Stability The compound must be soluble in aqueous physiological buffers (e.g., ACSF, HBSS) and stable against hydrolysis at neutral pH.Poor solubility can lead to inaccurate concentrations and precipitation. Instability can lead to spontaneous release of the active molecule, increasing background activity.
Biological Inertness The caged compound itself should be pharmacologically inactive at the concentrations used.[9]Any biological effect observed before photolysis confounds the interpretation of results after uncaging.
Critical Control Experiments

To ensure that any observed biological effect is due to the photoreleased ethanamine, the following controls are mandatory:

  • Caged Compound, No Light: Apply the caged compound to the preparation but do not deliver the light stimulus. This control tests for any biological activity of the caged compound itself.

  • Light, No Caged Compound: Expose the preparation to the same light stimulus used for photolysis but in the absence of the caged compound. This tests for any effects of the light itself, such as heating or direct activation of cellular components.

  • Photolyzed Byproducts: If possible, apply a pre-photolyzed solution of the caged compound to the preparation. This tests for the biological activity of the stable photolysis byproducts.

Materials and Equipment

Reagents
  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Physiological buffer (e.g., Artificial Cerebrospinal Fluid (ACSF), Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS))

  • Cell culture medium appropriate for your cell type

  • Pharmacological agents for validation (e.g., receptor antagonists)

Equipment
  • Light Source:

    • For wide-field illumination: A xenon or mercury arc lamp with appropriate filters (e.g., 360 ± 10 nm bandpass filter).[8]

    • For localized illumination: A UV laser (e.g., 355 nm or 405 nm) coupled to a microscope.[7][10]

    • For two-photon uncaging: A mode-locked Ti:Sapphire laser (tuned to ~720 nm).[11][12]

  • Microscopy: An upright or inverted microscope (e.g., equipped for patch-clamp electrophysiology and/or fluorescence imaging).

  • Perfusion System: To apply and wash out the caged compound.

  • Electrophysiology Setup (Optional): Amplifier, digitizer, micromanipulators, and data acquisition software for patch-clamp recording.

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Protocols

G cluster_prep Preparation cluster_exp Experiment cluster_ctrl Controls A Prepare Stock Solution (e.g., 10-50 mM in DMSO) B Prepare Working Solution (e.g., 100 µM - 1 mM in Buffer) A->B D Equilibrate Preparation with Caged Compound B->D C Prepare Cell Culture / Tissue Slice C->D J Control 2: No Caged Compound C->J Test for Light Artifacts E Acquire Baseline Data (e.g., Electrophysiology, Imaging) D->E I Control 1: No Light D->I Test for Caged Activity F Deliver Light Pulse (Photolysis) E->F G Record Biological Response F->G H Washout G->H

Caption: General experimental workflow for in vitro uncaging.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in high-quality, anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution into the desired physiological buffer to the final working concentration. The optimal working concentration must be determined empirically but typically ranges from 100 µM to 1 mM.[8]

    • Causality: The working concentration is a trade-off. It must be high enough to produce a significant biological effect upon photolysis but low enough to avoid any pharmacological activity of the caged compound itself and to minimize light absorption that could prevent light from penetrating into the sample (the "inner filter effect").[7][9]

Protocol 2: General Application in a Cell Culture System

This protocol provides a framework for uncaging ethanamine onto a monolayer of cultured cells and observing a response, for example, with a fluorescent indicator.

  • Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to the desired confluency.

  • Indicator Loading (Optional): If monitoring a downstream effect (e.g., pH or calcium changes), load the cells with an appropriate fluorescent indicator dye according to the manufacturer's protocol.

  • Buffer Exchange: Replace the cell culture medium with the physiological buffer (e.g., HBSS) that will be used for the experiment.

  • Equilibration: Add the working solution of caged ethanamine to the dish. Allow the compound to equilibrate with the preparation for 5-10 minutes. This step ensures that the compound has diffused to the site of action.

  • Baseline Recording: Place the dish on the microscope stage. Acquire a baseline recording of the fluorescent signal for 1-2 minutes before photolysis.

  • Photolysis: Deliver a brief pulse of UV light (e.g., 1-10 ms) using the configured light source. The duration and intensity of the light pulse must be optimized to release a sufficient concentration of ethanamine without causing photodamage.

  • Post-Stimulus Recording: Continue recording the cellular response for several minutes after the light flash to observe the full time course of the effect.

  • Washout: After recording, perfuse the dish with fresh buffer to wash out the caged compound and its byproducts.

  • Controls: Repeat the experiment, applying the control conditions outlined in Section 2.3.

Protocol 3: Application with Whole-Cell Patch-Clamp Electrophysiology

This protocol details how to use photolysis to study the effect of ethanamine on neuronal membrane properties.

  • Preparation: Prepare an acute brain slice or a cultured neuron for whole-cell patch-clamp recording as per standard laboratory procedures.[8]

  • Perfusion: Continuously perfuse the recording chamber with oxygenated ACSF.

  • Patching: Establish a stable whole-cell recording from a target neuron.

  • Caged Compound Application: Switch the perfusion to ACSF containing the working concentration of caged ethanamine. Allow at least 10 minutes for the compound to fully perfuse the chamber and equilibrate within the tissue slice.[8]

  • Baseline Recording: Record the baseline membrane potential (in current-clamp) or holding current (in voltage-clamp) for 2-3 minutes.

  • Photolysis: Position the light source (e.g., the focused spot of a UV laser) over the desired area (e.g., the soma or a dendrite of the recorded neuron). Deliver a calibrated light pulse (e.g., 1-5 ms).

    • Causality: The precise spatial control of a laser allows for targeted release, mimicking localized signaling events. The short duration of the pulse ensures a rapid, step-like increase in the concentration of the active molecule.[8][9]

  • Data Acquisition: Record the resulting change in membrane potential or current.

  • Controls and Validation:

    • Perform the mandatory control experiments (light only, caged compound only).

    • If ethanamine is hypothesized to act on a specific receptor, test whether the photo-evoked response can be blocked by a known antagonist for that receptor.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Response - Insufficient light intensity/duration.- Caged compound concentration is too low.- Light source is not at the optimal wavelength.- The biological system is not sensitive to ethanamine.- Increase light power or pulse duration incrementally.- Increase the working concentration of the caged compound.- Verify the absorption spectrum of your compound and the output of your light source.- Validate the system's responsiveness with direct application of ethanamine.
High Background Activity (before photolysis) - The caged compound is not biologically inert at the concentration used.- Spontaneous hydrolysis of the caged compound.- Lower the working concentration.- Synthesize and test a more inert caged version, if possible.- Prepare working solutions fresh for each experiment.
Cell Death/Phototoxicity - Light intensity or duration is too high.- The photolysis byproducts are toxic.- Reduce light power/duration to the minimum required for a response.- Use a two-photon light source, which confines phototoxicity to a smaller focal volume.[12]- Increase the perfusion rate to wash away byproducts more quickly.

References

  • Wieboldt, R., Gee, K. R., Niu, L., Ramesh, D., Carpenter, B. K., & Hess, G. P. (1994). Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences, 91(18), 8752–8756. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Canepari, M., De Waard, M., & Ogden, D. (2001). Photolysis of caged compounds characterized by ratiometric confocal microscopy: a new approach to homogeneously control and measure the calcium concentration in cardiac myocytes. Cell Calcium, 19(3), 255-266. [Link]

  • Hagen, V., Frings, S., & Kaupp, U. B. (2005). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Angewandte Chemie International Edition, 44(48), 7889-7893. [Link]

  • Dittman, J. S., & Ryan, T. A. (2009). In vitro system capable of differentiating fast Ca2+-triggered content mixing from lipid exchange for mechanistic studies of neurotransmitter release. Proceedings of the National Academy of Sciences, 106(3), 1279-1284. [Link]

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]

  • Black, S. L., & Cockcroft, S. (2008). Photolysis of a caged peptide reveals rapid action of N-ethylmaleimide sensitive factor before neurotransmitter release. Proceedings of the National Academy of Sciences, 105(2), 833-838. [Link]

  • Palma-Cerda, F., Papageorgiou, G., & Corrie, J. E. (2012). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. ACS Chemical Neuroscience, 3(10), 767–776. [Link]

  • Femtonics. (n.d.). Caged Neurotransmitters. Retrieved from [Link]

  • Furuta, T., Iwatani, S., & Iwamura, M. (2010). Design and synthesis of gene-directed caged cyclic nucleotides exhibiting cell type selectivity. Chemical Communications, 46(27), 4971-4973. [Link]

  • Chiovini, B., Turi, G. F., & Katona, G. (2021). Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case. ACS Omega, 6(23), 15098–15112. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 53. [Link]

  • Wenzel, D., & Wenzel, M. (2014). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Frontiers in Cellular Neuroscience, 8, 331. [Link]

  • Trigo, F. F., Papageorgiou, G., & Corrie, J. E. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 180(1), 15-24. [Link]

  • Zhao, M., Li, T., & Wang, Y. (2017). Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence. Frontiers in Cellular Neuroscience, 11, 137. [Link]

  • Nielsen, T. A., & Silver, R. A. (2015). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 9, 107. [Link]

Sources

The Strategic Intermediate: A Guide to 2-(5-Methoxy-2-nitrophenyl)ethanamine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Precursor

In the intricate landscape of organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex target structures. 2-(5-Methoxy-2-nitrophenyl)ethanamine is a key intermediate, possessing a unique arrangement of functional groups that render it a highly valuable building block, particularly in the synthesis of neuroactive compounds and other biologically significant molecules. The presence of a primary amine, a nitro group, and a methoxy-substituted phenyl ring provides a versatile platform for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the synthesis and applications of this compound. We will delve into two robust synthetic protocols for its preparation, explore its pivotal role in the synthesis of tryptamine derivatives, and provide essential safety and handling information. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies.

Synthetic Protocols for this compound

Two primary and reliable synthetic routes to this compound are presented below. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Method 1: The Henry Reaction Route

This pathway leverages the classic Henry (nitroaldol) reaction to form the carbon-carbon bond, followed by a reduction of the resulting nitroalkene. This approach is advantageous due to the ready availability of the starting aldehyde.

Workflow for the Henry Reaction Route

A 5-Methoxy-2-nitrobenzaldehyde C Henry Reaction (Base Catalyst) A->C B Nitromethane B->C D 1-(5-Methoxy-2-nitrophenyl)-2-nitroethanol C->D E Dehydration D->E F 1-(5-Methoxy-2-nitrophenyl)-2-nitroethene E->F G Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) F->G H This compound G->H

Caption: Synthetic workflow via the Henry Reaction.

Step-by-Step Protocol:

  • Henry Condensation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • To this solution, add nitromethane (1.5 eq) followed by a catalytic amount of a base, such as aqueous sodium hydroxide or potassium carbonate.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude β-nitro alcohol.

  • Dehydration of the β-nitro alcohol:

    • The crude 1-(5-methoxy-2-nitrophenyl)-2-nitroethanol can be dehydrated without extensive purification.

    • Dissolve the crude product in a suitable solvent like toluene or dichloromethane.

    • Add a dehydrating agent such as acetic anhydride with a catalytic amount of a base like sodium acetate, or use a reagent like methanesulfonyl chloride in the presence of triethylamine.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • After cooling, wash the reaction mixture with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(5-methoxy-2-nitrophenyl)-2-nitroethene.

  • Reduction of the Nitroalkene:

    • Using Lithium Aluminum Hydride (LiAlH₄):

      • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e-g., nitrogen or argon).

      • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (4.0 eq) in anhydrous tetrahydrofuran (THF).

      • Cool the suspension to 0 °C in an ice bath.

      • Dissolve the crude 1-(5-methoxy-2-nitrophenyl)-2-nitroethene in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

      • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

      • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

      • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.

      • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Using Catalytic Hydrogenation:

      • This method is often cleaner and avoids the use of hazardous hydrides.[1]

      • Dissolve the 1-(5-methoxy-2-nitrophenyl)-2-nitroethene in a solvent such as ethanol, methanol, or ethyl acetate.

      • Add a catalytic amount of palladium on carbon (10% Pd/C).

      • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

      • Stir the reaction vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

      • Filter the catalyst through a pad of Celite® and wash the filter cake with the solvent.

      • Remove the solvent from the filtrate under reduced pressure to obtain the desired product.

Data Presentation: Henry Reaction Route

StepStarting MaterialKey ReagentsSolventTypical YieldPurity (crude)
1. Henry Condensation5-Methoxy-2-nitrobenzaldehydeNitromethane, NaOHMethanol80-90%~85%
2. Dehydration1-(5-Methoxy-2-nitrophenyl)-2-nitroethanolAcetic anhydride, Sodium acetateToluene90-95%~90%
3. Reduction (LiAlH₄)1-(5-Methoxy-2-nitrophenyl)-2-nitroetheneLiAlH₄THF70-80%~95%
3. Reduction (Pd/C, H₂)1-(5-Methoxy-2-nitrophenyl)-2-nitroethene10% Pd/C, H₂Ethanol85-95%>95%
Method 2: The Nitrile Reduction Route

This alternative pathway involves the reduction of the corresponding nitrile, 2-(5-methoxy-2-nitrophenyl)acetonitrile. This starting material can be sourced commercially or synthesized.

Workflow for the Nitrile Reduction Route

A 2-(5-Methoxy-2-nitrophenyl)acetonitrile B Reduction (e.g., Borane-DMS or Catalytic Hydrogenation) A->B C This compound B->C

Caption: Synthetic workflow via Nitrile Reduction.

Step-by-Step Protocol:

  • Reduction of 2-(5-methoxy-2-nitrophenyl)acetonitrile:

    • Using Borane Dimethyl Sulfide Complex (BMS):

      • This method is effective for the reduction of nitriles to primary amines.[2]

      • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-(5-methoxy-2-nitrophenyl)acetonitrile (1.0 eq) in anhydrous THF.

      • Cool the solution to 0 °C in an ice bath.

      • Add borane dimethyl sulfide complex (2.0 M in THF, 2.5 eq) dropwise to the stirred solution.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.

      • Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of methanol, followed by 6M HCl.

      • Heat the mixture to reflux for another hour to ensure complete hydrolysis of the borane-amine complex.

      • Cool to room temperature and basify the solution with aqueous sodium hydroxide to a pH > 12.

      • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

      • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

    • Using Catalytic Hydrogenation:

      • In a similar fashion to the reduction of the nitroalkene, catalytic hydrogenation can be employed.

      • Dissolve 2-(5-methoxy-2-nitrophenyl)acetonitrile in an appropriate solvent (e.g., ethanol containing a small amount of ammonia to prevent secondary amine formation).

      • Add a Raney nickel or a palladium-based catalyst.

      • Perform the hydrogenation under a hydrogen atmosphere until the uptake of hydrogen ceases.

      • Work-up involves filtering the catalyst and removing the solvent.

Data Presentation: Nitrile Reduction Route

Starting MaterialKey ReagentsSolventTypical YieldPurity (crude)
2-(5-Methoxy-2-nitrophenyl)acetonitrileBorane-DMS complexTHF80-90%~95%
2-(5-Methoxy-2-nitrophenyl)acetonitrileRaney Ni, H₂Ethanolic Ammonia85-95%>95%

Application in the Synthesis of Tryptamine Derivatives

A primary and highly significant application of this compound is its use as a key precursor in the synthesis of tryptamines, particularly 5-methoxytryptamine (5-MeO-Tryptamine) and its N-substituted analogs. These compounds are of considerable interest in neuroscience and pharmacology due to their interactions with serotonin receptors.[3][4][5][6]

The transformation involves a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the existing primary amine to form the indole ring system characteristic of tryptamines.

Workflow for Tryptamine Synthesis

A This compound B Reductive Cyclization (e.g., Catalytic Hydrogenation) A->B C 5-Methoxytryptamine B->C

Caption: Synthesis of 5-Methoxytryptamine.

Step-by-Step Protocol: Synthesis of 5-Methoxytryptamine

  • Reductive Cyclization:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add a palladium on carbon catalyst (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (1-4 atm) at room temperature.

    • The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis.

    • Upon completion, filter the catalyst through Celite® and wash the filter cake with the solvent.

    • Remove the solvent under reduced pressure. The resulting crude 5-methoxytryptamine can be purified by recrystallization or column chromatography.

From 5-methoxytryptamine, a wide array of N-substituted derivatives, such as the well-known 5-MeO-DMT, can be synthesized through standard N-alkylation procedures.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust, fumes, or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Reactivity: The nitro group can be energetic, especially at elevated temperatures or in the presence of strong reducing agents. Reactions involving the reduction of the nitro group can be exothermic and should be conducted with appropriate temperature control.

  • Disposal: Dispose of chemical waste according to local regulations.

Conclusion

This compound stands out as a strategically important intermediate in organic synthesis. The synthetic routes detailed in this guide, based on either the Henry reaction or nitrile reduction, provide reliable and adaptable methods for its preparation. Its pivotal role as a precursor to valuable tryptamine derivatives underscores its significance for researchers in medicinal chemistry and drug development. By understanding the underlying principles of its synthesis and applications, scientists can effectively leverage this versatile building block in the creation of novel and complex molecular architectures.

References

  • Sciencemadness Discussion Board. 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield. [Link]

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • RSC Publishing. Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as. [Link]

  • ChemRxiv. Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst us. [Link]

  • National Institutes of Health. A narrative synthesis of research with 5-MeO-DMT - PMC. [Link]

  • Google Patents.
  • Google Patents.
  • Wikipedia. 5-MeO-2-TMT. [Link]

  • ResearchGate. Catalytic hydrogenation of nitroarenes into different products via different routes. [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • TCI AMERICA. Reduction of Alcohols. [Link]

  • Scribd. MDP2NP 2-HEAA Catalysed Henry Condensation of Piperonal | PDF. [Link]

  • National Institutes of Health. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC. [Link]

  • American Chemical Society. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • Johns Hopkins University. A narrative synthesis of research with 5-MeO-DMT. [Link]

  • YouTube. Preparation of Alcohols via Reduction. [Link]

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Application Notes and Protocols: MNI-Caged L-Glutamate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Precise Photochemical Control of Neuronal Activity

Introduction: Unlocking Neuronal Circuits with Light

In the intricate landscape of the brain, precise communication between neurons at synapses is fundamental to all neural computation. To dissect these complex circuits, neuroscientists require tools that offer unparalleled spatial and temporal control over neuronal activity. Among the most powerful of these tools are "caged" neurotransmitters, biologically inert molecules that, upon photolysis, release their active component. This guide focuses on a cornerstone of modern neuroscience research: 4-Methoxy-7-nitroindolinyl-caged L-glutamate , commonly known as MNI-caged-L-glutamate .

While the systematic chemical name, 2-(5-Methoxy-2-nitrophenyl)ethanamine, describes a related structural motif, in the context of neuroscience, the field almost exclusively refers to the functional compound MNI-caged-L-glutamate. This compound has become an indispensable tool for researchers studying excitatory synaptic transmission, dendritic integration, and synaptic plasticity.[1][2][3] Its popularity stems from a unique combination of properties: high stability, efficient photolysis, and suitability for two-photon excitation, which allows for the stimulation of individual dendritic spines.[1][4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only detailed protocols for the application of MNI-caged-L-glutamate but also the underlying scientific principles and critical considerations for successful experimentation.

Mechanism of Action: The Photochemistry of Neuronal Control

The efficacy of MNI-caged-L-glutamate lies in its clever chemical design. The glutamate molecule is rendered inactive by its covalent attachment to a photolabile 4-methoxy-7-nitroindolinyl (MNI) protecting group.[7][8] This "cage" prevents glutamate from binding to its receptors. Upon illumination with light of a specific wavelength, the MNI cage undergoes a photochemical reaction, rapidly breaking the bond and releasing free L-glutamate into the extracellular space.[9][10] This liberated glutamate can then bind to postsynaptic receptors, mimicking natural synaptic transmission.[2]

The photolysis of MNI-caged-L-glutamate is highly efficient, with a quantum yield in the range of 0.065 to 0.085.[7][8] This means that a significant portion of the absorbed photons leads to the release of glutamate. The process is also incredibly fast, with a release half-time of approximately 200 nanoseconds, enabling the study of rapid synaptic events.[11]

A key advantage of MNI-caged-L-glutamate is its suitability for two-photon uncaging.[1][5][6] This technique utilizes a pulsed infrared laser, where the near-simultaneous absorption of two lower-energy photons provides the energy equivalent of a single high-energy UV photon. This two-photon absorption is a non-linear process, meaning its probability is proportional to the square of the light intensity.[5][12] Consequently, uncaging is tightly confined to the focal volume of the laser, providing sub-micron spatial resolution.[5][12] This precision allows researchers to stimulate individual dendritic spines, the primary sites of excitatory synaptic input in the brain.[1][2]

MNI-Glutamate Uncaging Pathway Mechanism of MNI-Caged Glutamate Photolysis MNI_Caged_Glutamate MNI-Caged L-Glutamate (Biologically Inert) Light_Stimulation One- or Two-Photon Light Pulse (e.g., 300-380 nm or ~720 nm) MNI_Caged_Glutamate->Light_Stimulation Irradiation Photolysis Photochemical Cleavage Light_Stimulation->Photolysis Free_Glutamate Free L-Glutamate Photolysis->Free_Glutamate Byproduct Nitrosoindole Byproduct Photolysis->Byproduct Receptor_Binding Binding to Postsynaptic Glutamate Receptors (AMPA, NMDA) Free_Glutamate->Receptor_Binding Neuronal_Response Neuronal Depolarization (EPSP/EPSC) Receptor_Binding->Neuronal_Response

Caption: Photolysis of MNI-caged glutamate to elicit a neuronal response.

Key Properties and Considerations

Before delving into experimental protocols, it is crucial to understand the key properties of MNI-caged-L-glutamate and important experimental considerations.

PropertyValue/CharacteristicReference(s)
Chemical Name (S)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-δ-oxo-1H-indole-1-pentanoic acid[7]
Molecular Weight 323.30 g/mol [7]
One-Photon Excitation 300 - 380 nm[7][8]
Two-Photon Excitation ~720 nm[1][2]
Quantum Yield (Φ) 0.065 - 0.085[4][7][8]
Two-Photon Cross-Section (δu) 0.06 GM at 730 nm[5][7][8]
Solubility Water soluble (up to 50 mM)[8][11]
Stability Highly resistant to hydrolysis at neutral pH[1][4][7]
Off-Target Effect Antagonist of GABA-A receptors at concentrations used for two-photon uncaging[1][2][13]
Critical Consideration: GABA-A Receptor Antagonism

A significant caveat in the use of MNI-caged-L-glutamate is its off-target antagonism of GABA-A receptors, the primary mediators of inhibitory neurotransmission in the brain.[1][2] This effect becomes prominent at the millimolar concentrations often required for effective two-photon uncaging.[1][13] This antagonism can alter the excitatory/inhibitory balance of the neural circuit under investigation, potentially confounding the interpretation of experimental results.

Mitigation Strategies:

  • Concentration Optimization: Use the lowest effective concentration of MNI-caged-L-glutamate.

  • Control Experiments: Perform control experiments with a GABA-A receptor agonist to ensure that the observed effects are not due to GABAergic disinhibition.

  • Alternative Caged Compounds: For studies where GABAergic transmission is critical, consider alternative caged glutamate compounds with reduced GABA-A receptor antagonism, or "cloaked" versions of MNI-glutamate.[14]

Experimental Protocols

The following protocols provide a general framework for the application of MNI-caged-L-glutamate in neuroscience research. Specific parameters will need to be optimized for individual experimental setups.

Protocol 1: Preparation of MNI-Caged-L-Glutamate Stock and Working Solutions

Objective: To prepare stable and effective solutions of MNI-caged-L-glutamate.

Materials:

  • MNI-caged-L-glutamate (solid)

  • High-purity water or physiological buffer (e.g., ACSF, HBSS)

  • Vortex mixer

  • Microcentrifuge

  • Aluminum foil

Procedure:

  • Stock Solution Preparation:

    • Allow the vial of solid MNI-caged-L-glutamate to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of 10-50 mM in high-purity water. As the compound is water-soluble up to 50 mM, gentle warming may be necessary for complete dissolution.[8][11]

    • Vortex thoroughly until the compound is fully dissolved.

    • Centrifuge briefly to pellet any undissolved particles.

    • Aliquot the stock solution into small, light-protected microcentrifuge tubes and store at -20°C.[7]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final working concentration in the desired physiological buffer (e.g., artificial cerebrospinal fluid - ACSF). Typical working concentrations range from 1-10 mM for two-photon uncaging.[1]

    • Protect the working solution from light at all times by wrapping the container in aluminum foil.[11]

Protocol 2: Two-Photon Glutamate Uncaging at Single Dendritic Spines

Objective: To induce synaptic-like responses at individual dendritic spines using two-photon photolysis of MNI-caged-L-glutamate.

Experimental Setup:

  • Two-photon microscope equipped with a mode-locked Ti:Sapphire laser tuned to ~720 nm.[1][2]

  • Patch-clamp electrophysiology setup for whole-cell recording.

  • Perfusion system for delivering the MNI-caged-L-glutamate working solution.

Two_Photon_Uncaging_Workflow Workflow for Two-Photon Glutamate Uncaging Slice_Prep Prepare Acute Brain Slice Patch_Clamp Establish Whole-Cell Patch-Clamp Recording Slice_Prep->Patch_Clamp Dye_Fill Fill Neuron with Fluorescent Dye (e.g., Alexa Fluor 594) Patch_Clamp->Dye_Fill Bath_Application Bath Apply MNI-Caged-Glutamate (e.g., 2.5-5 mM in ACSF) Dye_Fill->Bath_Application Identify_Spine Identify Target Dendritic Spine Using Two-Photon Imaging Bath_Application->Identify_Spine Position_Laser Position Uncaging Laser Spot Adjacent to Spine Head Identify_Spine->Position_Laser Uncaging_Pulse Deliver Short Laser Pulse (e.g., 0.5-2 ms, 10-30 mW) Position_Laser->Uncaging_Pulse Record_Response Record Uncaging-Evoked Excitatory Postsynaptic Current/Potential (uEPSC/uEPSP) Uncaging_Pulse->Record_Response Data_Analysis Analyze Amplitude, Kinetics, and Plasticity of the Response Record_Response->Data_Analysis

Caption: A typical experimental workflow for two-photon glutamate uncaging.

Procedure:

  • Slice Preparation and Recording:

    • Prepare acute brain slices from the region of interest according to standard laboratory protocols.

    • Establish a whole-cell patch-clamp recording from a target neuron. Include a fluorescent dye (e.g., Alexa Fluor 594) in the intracellular solution to visualize the neuron's morphology.

  • Application of MNI-Caged-L-Glutamate:

    • Begin perfusing the brain slice with ACSF containing the MNI-caged-L-glutamate working solution (e.g., 2.5-5 mM).

  • Two-Photon Imaging and Uncaging:

    • Using the two-photon microscope, visualize the dendritic arbor of the patched neuron.

    • Identify a dendritic spine of interest.

    • Position the uncaging laser spot at a location approximately 0.5 µm from the head of the target spine.

    • Deliver a short laser pulse (e.g., 0.5-2 ms duration) to uncage glutamate. The laser power will need to be optimized (typically 10-30 mW at the sample) to evoke a physiological-like response.[1]

    • Simultaneously record the postsynaptic current or potential at the soma. This will be the uncaging-evoked excitatory postsynaptic current (uEPSC) or potential (uEPSP).

  • Data Acquisition and Analysis:

    • Repeat the uncaging stimulus at different spines or under different experimental conditions.

    • Analyze the amplitude and kinetics of the uEPSCs/uEPSPs to investigate the properties of individual synapses.

Applications in Neuroscience Research

The precise spatiotemporal control offered by MNI-caged-L-glutamate has enabled groundbreaking discoveries in numerous areas of neuroscience:

  • Mapping Synaptic Connectivity: By systematically uncaging glutamate at different locations while recording from a postsynaptic neuron, researchers can map the spatial distribution of functional glutamate receptors.[15][16]

  • Studying Synaptic Plasticity: MNI-caged-L-glutamate is extensively used to induce and study long-term potentiation (LTP) and long-term depression (LTD) at the level of single spines, providing insights into the mechanisms of learning and memory.[1][5][17]

  • Investigating Dendritic Integration: The ability to stimulate multiple dendritic spines with precise timing allows for the investigation of how neurons integrate synaptic inputs along their dendritic trees.[16][18]

  • Probing Glia-Neuron Interactions: Photorelease of glutamate can be used to study the responses of glial cells, such as astrocytes, to neuronal activity and their role in synaptic transmission.[19]

Troubleshooting and Best Practices

  • Protect from Light: MNI-caged-L-glutamate is light-sensitive. Always store and handle it in the dark to prevent premature uncaging.[11]

  • Batch-to-Batch Variability: Be aware that there can be variations in the efficacy of MNI-caged-L-glutamate between different batches.[1] It is advisable to test each new batch to determine the optimal concentration and laser power.

  • Phototoxicity: High laser power or prolonged exposure can cause phototoxicity. Use the minimum laser power and shortest pulse duration necessary to elicit a reliable response.

  • Control for Hydrolysis: While MNI-caged-L-glutamate is highly stable, it is good practice to prepare fresh working solutions daily.[4]

Conclusion

MNI-caged-L-glutamate has revolutionized the study of excitatory neurotransmission, providing neuroscientists with an unprecedented ability to control neuronal activity with light. By understanding its mechanism of action, key properties, and potential pitfalls, researchers can effectively harness this powerful tool to unravel the complexities of the brain. The protocols and guidelines presented here provide a solid foundation for the successful application of MNI-caged-L-glutamate in a wide range of neuroscience experiments.

References

  • Zito Lab. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Springer Nature. [Link]

  • F. Palma-Cerda, et al. (2012). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Frontiers in Cellular Neuroscience. [Link]

  • J. S. W. Roth, et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience. [Link]

  • G. C. R. Ellis-Davies. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]

  • G. C. R. Ellis-Davies. (2019). Two-Photon Uncaging of Glutamate. PMC. [Link]

  • A. D. D. Tran, et al. (2016). Two-photon uncaging, from neuroscience to materials. Optica Publishing Group. [Link]

  • ResearchGate. Upper part: Schematic of photolysis of MNI-glutamate showing generation... [Link]

  • FSU Biology. Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. [Link]

  • S. Shoham, et al. (2005). Rapid neurotransmitter uncaging in spatially defined patterns. Nature Methods. [Link]

  • Bruker. Neurotransmitter Uncaging. [Link]

  • Springer Nature Experiments. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. [Link]

  • Neuronhálózat és Dendritikus Aktivitás Kutatócsoport. (2022). Two-photon uncaging. [Link]

  • J. M. Amatrudo, et al. (2020). Optofluidic control of rodent learning using cloaked caged glutamate. PNAS. [Link]

  • G. C. R. Ellis-Davies, et al. (2013). Caged compounds for multichromic optical interrogation of neural systems. PMC. [Link]

  • G. C. R. Ellis-Davies & J. S. W. Roth. (2013). A chemist and biologist talk to each other about caged neurotransmitters. PMC. [Link]

  • J. S. W. Roth, et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers. [Link]

  • ResearchGate. Reactions and structures of the reagents tested here. [Link]

  • MySkinRecipes. (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine. [Link]

  • Dwight Bergles Lab. Synthesis and Characterization of 4-Methoxy-7-nitroindolinyl-D-aspartate, a Caged Compound for Selective Activation of Glutamate. [Link]

  • Bio-Techne. MNI-caged-L-glutamate (1490) by Tocris. [Link]

  • G. C. R. Ellis-Davies. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • M. H. Baumann, et al. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology. [Link]

  • ACS Chemical Neuroscience. (2021). Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. Figshare. [Link]

  • MDPI. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. [Link]

  • PubMed. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. [Link]

Sources

Application Notes and Protocols: 2-(5-Methoxy-2-nitrophenyl)ethanamine as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Caged Fluorophore

2-(5-Methoxy-2-nitrophenyl)ethanamine is a molecule of significant interest, not merely as a synthetic intermediate, but as a potential powerhouse in the realm of fluorescent probes.[1] Its unique structure, featuring a nitro group ortho to an ethylamine substituent on a methoxy-activated benzene ring, positions it as an excellent candidate for applications requiring spatiotemporal control of fluorescence. This guide provides a comprehensive overview of its potential applications as a "caged" fluorophore and a "turn-on" probe for detecting reductive environments. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer insights gleaned from extensive experience with related nitroaromatic compounds.

The core principle behind the use of this compound as a fluorescent probe lies in the fluorescence-quenching property of the nitro group. In its native state, the molecule is expected to be non-fluorescent or weakly fluorescent due to photoinduced electron transfer (PET) from the excited fluorophore to the electron-deficient nitro group.[2][3] This quenching effect can be reversed through two primary mechanisms: photocleavage of the o-nitrobenzyl-like structure or chemical/enzymatic reduction of the nitro group to a highly fluorescent amine.

Mechanism of Action: A Tale of Two Activation Pathways

Photocleavage: A Light-Triggered Unveiling of Fluorescence

The o-nitrobenzyl group is a well-established photolabile protecting group, readily cleaved upon exposure to UV light (typically around 365 nm).[4][5][6] This photocleavage proceeds through an intramolecular rearrangement, leading to the release of the "caged" molecule and the formation of a nitrosobenzaldehyde derivative. In the case of this compound, irradiation is hypothesized to induce cleavage, releasing a fluorescent product. The expected outcome is the liberation of a molecule that is no longer subject to the quenching effect of the nitro group, resulting in a significant increase in fluorescence.

DOT Script for Photocleavage Mechanism

Probe This compound (Non-fluorescent) Intermediate Excited State Probe->Intermediate UV Light (365 nm) Product Fluorescent Product + Nitroso-aldehyde Intermediate->Product Intramolecular Rearrangement

Caption: Photocleavage of the probe upon UV irradiation.

Nitro-Group Reduction: A Chemical Switch for Fluorescence

The conversion of a nitro group to an amine is a common chemical transformation that dramatically alters the electronic properties of an aromatic ring. The strongly electron-withdrawing nitro group quenches fluorescence, while the electron-donating amine group often enhances it. This principle forms the basis for "turn-on" fluorescent probes that respond to reductive environments, such as those found in hypoxic cells or in the presence of specific nitroreductase enzymes.

DOT Script for Nitro-Group Reduction Mechanism

Probe This compound (Non-fluorescent) Product 2-(2-Amino-5-methoxyphenyl)ethanamine (Fluorescent) Probe->Product [Reducing Agent] or Nitroreductase

Caption: Fluorescence activation by nitro group reduction.

Spectroscopic and Physicochemical Properties

The following table summarizes the expected properties of the probe in its "off" and "on" states. These are predictive values based on the known characteristics of similar nitroaromatic and aminoaromatic compounds.

PropertyThis compound ("Off" State)2-(2-Amino-5-methoxyphenyl)ethanamine ("On" State)
Appearance Pale yellow solidColorless to off-white solid
Molecular Weight 196.21 g/mol 166.22 g/mol
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)Soluble in aqueous buffers and organic solvents
Absorbance Max (λabs) ~340-360 nm~290-320 nm
Emission Max (λem) Expected to be non-fluorescent~400-450 nm (predicted)
Quantum Yield (Φ) < 0.01> 0.1 (predicted)

Experimental Protocols

Protocol 1: Characterization of Photocleavage and Fluorescence Activation

This protocol details the steps to confirm the photolabile nature of this compound and to characterize the resulting fluorescence.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., Methanol, Acetonitrile)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Fluorometer

  • 365 nm UV lamp

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the desired solvent or buffer (e.g., PBS).

  • Initial Spectroscopic Measurements:

    • Record the absorbance spectrum of the working solution from 250 nm to 500 nm.

    • Record the fluorescence emission spectrum (excite at the absorbance maximum, e.g., 350 nm).

  • Photolysis:

    • Place the cuvette containing the working solution under a 365 nm UV lamp.[4][5]

    • Irradiate the sample for defined time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes).

  • Post-Irradiation Measurements:

    • After each irradiation interval, record the absorbance and fluorescence spectra as in step 3.

  • Data Analysis:

    • Plot the change in absorbance at the initial maximum and the appearance of new absorbance peaks over time.

    • Plot the increase in fluorescence intensity at the emission maximum of the photoproduct as a function of irradiation time.

DOT Script for Photocleavage Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare 10 mM Stock in DMSO Work Dilute to 10 µM in Buffer Stock->Work InitialScan Record Initial Absorbance & Fluorescence Work->InitialScan Irradiate Irradiate with 365 nm UV Light InitialScan->Irradiate PostScan Record Spectra at Time Intervals Irradiate->PostScan PostScan->Irradiate Repeat PlotData Plot Absorbance & Fluorescence vs. Irradiation Time PostScan->PlotData

Sources

Comprehensive Analytical Strategies for the Detection and Quantification of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods for the detection and quantification of 2-(5-Methoxy-2-nitrophenyl)ethanamine. As a substituted phenethylamine, this compound belongs to a class of molecules with significant relevance in pharmaceutical development and forensic science. The analytical challenges posed by such molecules, including the need for high sensitivity and specificity, demand robust and validated methods. This guide focuses on the two gold-standard techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We offer not just step-by-step protocols but also the underlying scientific rationale for method selection, parameter optimization, and data interpretation, empowering researchers to adapt and validate these methods for their specific applications.

Introduction and Analytical Rationale

This compound is a nitroaromatic compound and a substituted phenethylamine. While it may serve as a pharmaceutical or agrochemical intermediate, its structural similarity to the "2C" class of novel psychoactive substances (NPS) necessitates the availability of reliable analytical methods for its characterization and detection.[1][2] The constant emergence of new psychoactive substances presents a significant analytical challenge, requiring techniques that are not only sensitive but also highly specific to differentiate between structurally similar isomers and analogues.[3][4]

Choice of Primary Analytical Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for this application. Its high sensitivity and selectivity, coupled with its ability to analyze compounds without prior derivatization, make it ideal for complex matrices like biological fluids.[5][6] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity, virtually eliminating false positives.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and widely used technique, GC-MS offers excellent chromatographic separation.[8] However, for a polar and potentially thermally labile compound like a nitrophenylethylamine, there are critical considerations. The high temperatures of the GC inlet can potentially cause degradation, and derivatization may be necessary to improve peak shape and volatility.[8][9] Therefore, it serves as an excellent confirmatory method but requires more careful method development.

This guide will detail the application of both techniques, with a primary focus on the more direct and robust LC-MS/MS approach.

Analyte Physicochemical Properties

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueSource / Rationale
Chemical Formula C₉H₁₂N₂O₃Derived from structure.
Molecular Weight 196.21 g/mol Calculated from formula.
Structure A benzene ring substituted with a methoxy group, a nitro group, and an ethylamine side chain.The amine group is basic and readily protonated, making it ideal for positive mode electrospray ionization (ESI+). The nitro group is strongly electron-withdrawing.
Predicted pKa ~9.5-10.5Estimated for the primary amine group, typical for phenethylamines. This dictates the pH for extractions.
Predicted LogP ~1.5 - 2.0Moderately lipophilic, suggesting good retention on reverse-phase (e.g., C18) columns.

General Analytical Workflow

The end-to-end process, from sample handling to final data reporting, requires a structured approach to ensure data integrity and reproducibility.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt (e.g., Biological Matrix, Synthesis Reaction) Spike Spike with Internal Standard (IS) Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap Inject LC-MS/MS or GC-MS Injection Evap->Inject Separation Chromatographic Separation Inject->Separation Detection Mass Spectrometric Detection (MS/MS or Scan) Separation->Detection Integration Peak Integration & Quantification Detection->Integration CalCurve Calibration Curve Generation Integration->CalCurve Report Final Report (Concentration, Validation Data) CalCurve->Report

Caption: General workflow for the analysis of this compound.

Protocol 1: LC-MS/MS for High-Sensitivity Quantification

This protocol is optimized for the selective and sensitive quantification of the target analyte in a complex matrix, such as human serum or urine. It is based on established methods for related phenethylamine derivatives.[7][10]

Rationale and Causality

We employ reverse-phase chromatography because the analyte is moderately nonpolar. A C18 column is chosen for its robust and predictable retention of such compounds. The mobile phase consists of an aqueous component with a pH modifier (formic acid) and an organic solvent (acetonitrile or methanol). Formic acid serves a crucial purpose: it acidifies the mobile phase to ensure the analyte's amine group is consistently protonated ([M+H]⁺), which is essential for both good peak shape and efficient positive mode electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is used for detection because it provides two levels of mass filtering, drastically increasing signal-to-noise and ensuring that only ions with a specific precursor mass and fragmentation pattern are detected.

MRM_Principle Principle of Multiple Reaction Monitoring (MRM) cluster_products IonSource Ion Source (ESI+)|{All ions from sample} Q1 Quadrupole 1 (Q1) Mass Filter Selects Precursor Ion [M+H]⁺ = m/z 197.1 IonSource->Q1 Ion Beam Q2 Quadrupole 2 (Q2) Collision Cell Fragment Precursor Ion (CID with Argon) Q1->Q2 Isolated Precursor Ion (m/z 197.1) Prod1 Product Ion 1 (e.g., m/z 179.1) Q2->Prod1 Prod2 Product Ion 2 (e.g., m/z 151.1) Q2->Prod2 OtherFrags Other Fragments Q2->OtherFrags Q3 Quadrupole 3 (Q3) Mass Filter Selects specific Product Ions Detector Detector|{Signal Generated} Q3->Detector Specific Product Ions Prod1->Q3 Prod2->Q3 OtherFrags->Q3 Rejected

Caption: The principle of MRM for selective detection of the target analyte.

Step-by-Step Protocol

A. Reagents and Materials

  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal (e.g., this compound-d4). If unavailable, a related compound with similar chromatographic behavior can be used (e.g., 2C-H-d4).

  • Solvents: Methanol, Acetonitrile (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade), Deionized Water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges (e.g., Waters Oasis MCX, 30 mg, 1 mL)

B. Preparation of Standards

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Stock (10 µg/mL): Dilute 100 µL of the primary stock to 10 mL with methanol.

  • Calibration Standards (0.1 to 100 ng/mL): Perform serial dilutions of the working stock in a 50:50 methanol:water mixture to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Add the internal standard to each calibrator at a constant concentration (e.g., 10 ng/mL).

C. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: To 1 mL of sample (e.g., serum, urine), add 1 mL of 4% phosphoric acid and the internal standard. Vortex for 30 seconds.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, releasing it from the cation exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

D. Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System UHPLC System (e.g., Thermo Vanquish, Agilent 1290)Provides high resolution and fast analysis times.
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Standard for retaining moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient 5% B to 95% B over 8 min, hold 2 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-S)Required for high-sensitivity MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for protonating the basic amine group.
Ion Source Temp. 550 °CTypical for efficient desolvation.
MRM Transitions Precursor (Q1): 197.1 (Calculated [M+H]⁺) Product (Q3) Quantifier: 179.1 (Predicted, loss of H₂O from nitro) Product (Q3) Qualifier: 151.1 (Predicted, further fragmentation)Note: These are predicted transitions and MUST be optimized by direct infusion of a standard into the mass spectrometer.

Protocol 2: GC-MS for Confirmatory Analysis

This protocol is suitable for the identification of the analyte in less complex matrices or as a confirmatory method. It includes an optional derivatization step to improve chromatographic performance.[8]

Rationale and Causality

The primary amine in the analyte can interact with active sites in the GC liner and column, leading to poor peak shape (tailing). Derivatization with an agent like Trifluoroacetic Anhydride (TFAA) converts the polar amine into a less polar, more volatile amide. This drastically improves peak symmetry and thermal stability. The choice of a mid-polarity column (e.g., 5% phenyl) provides a good balance for separating a wide range of compounds. Electron Ionization (EI) is used, which creates reproducible fragmentation patterns that are excellent for library matching and structural confirmation.

Step-by-Step Protocol

A. Reagents and Materials

  • All reagents from Protocol 1.

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA)

  • Solvent: Ethyl Acetate (GC Grade)

B. Sample Preparation and Derivatization

  • Perform an extraction as described in the LC-MS/MS protocol (steps C1-C5), but elute into a GC vial insert.

  • Evaporate the eluate to complete dryness under nitrogen. It is critical to remove all water and methanol.

  • Add 50 µL of Ethyl Acetate and 25 µL of TFAA to the dry residue.

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature before injection.

C. Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard for robust GC analysis.
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)General-purpose column with excellent performance.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures rapid volatilization without excessive degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Oven Program Start at 100°C, hold 1 min, ramp at 20°C/min to 300°C, hold 5 minSeparates the analyte from solvent and other components.
MS System Single or Triple Quadrupole (e.g., Agilent 5977)-
Ionization Mode Electron Ionization (EI), 70 eVStandard EI energy for reproducible fragmentation.
MS Source Temp. 230 °CStandard source temperature.
Acquisition Mode Full Scan (m/z 40-550)For identification and library searching.

Method Validation and Quality Control

A protocol is only trustworthy if it is validated. Key parameters should be assessed to ensure the method is fit for purpose, following guidelines such as those from the ICH or FDA.[11]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity Ensure no interference from matrix components at the analyte's retention time.No significant peaks (>20% of LLOQ) in blank matrix.
Linearity Demonstrate a proportional response to concentration.Calibration curve with R² ≥ 0.995.
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-Noise (S/N) ratio ≥ 3.
Limit of Quant. (LOQ) The lowest concentration that can be accurately quantified.S/N ≥ 10; Accuracy and precision within ±20%.
Accuracy (% Recovery) How close the measured value is to the true value.Within ±15% of nominal (±20% at LLOQ).
Precision (%RSD) The closeness of repeated measurements.RSD ≤ 15% (≤20% at LLOQ).

References

  • Walther, D., et al. (2013). High-performance liquid chromatography tandem mass spectrometry method for the determination of 2CC-NBOMe and 25I-NBOMe in human serum. Journal of Analytical Toxicology. Available at: [Link]

  • Shakleya, D. M., et al. (2014). The presented high performance liquid chromatography triple quadrupole mass spectrometry (HPLC/MS/MS) method was developed for the detection and quantification of 2CC-NBOMe and 25I-NBOMe in serum. Forensic Science International. Available at: [Link]

  • da Silva, A. F. M., et al. (2023). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. ResearchGate. Available at: [Link]

  • Casanovas, O., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Klepacz, A., & Kędzierska, M. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Molecules. Available at: [Link]

  • Zubr, Y., et al. (2024). Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. Journal of Forensic Sciences.
  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]

  • ResearchGate. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Request PDF. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2019). Quick Test for Determination of N-Bombs (Phenethylamine Derivatives, NBOMe) Using High-Performance Liquid Chromatography. ACS Omega. Available at: [Link]

  • MySkinRecipes. (2026). (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine. MySkinRecipes. Available at: [Link]

  • Waters Corporation. (2023). Nitrosamines Analysis with LC/MS-MS. Waters Corporation. Available at: [Link]

  • BA Sciences. (2021). GC-MS/LC-MS for the Analysis of Nitrosamines. Boston Analytical. Available at: [Link]

  • Arantes, L. C., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PMC. Available at: [Link]

Sources

Application Note: Strategic Utilization of 2-(5-Methoxy-2-nitrophenyl)ethanamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Methoxy-2-nitrophenyl)ethanamine is a bifunctional aromatic scaffold characterized by a latent nucleophile (nitro group) and an active nucleophile (primary amine), positioned in an ortho relationship on a methoxy-substituted benzene ring. This specific substitution pattern—where the electron-donating methoxy group is para to the nitro group—creates a unique electronic "push-pull" system that can be manipulated to access diverse heterocyclic cores.

This Application Note details the protocols for utilizing this precursor in the synthesis of 1,2,3,4-Tetrahydroquinazolines (via reductive cyclization) and 6-Methoxy-1,2,3,4-Tetrahydroisoquinolines (via nitro reduction and Pictet-Spengler condensation).[1] These scaffolds are critical pharmacophores in the development of dopamine receptor antagonists, serotonin analogs, and anticancer agents.[1]

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule features three critical reactive sites:[1]

  • Primary Amine (Ethylamine chain): A standard nucleophile ready for condensation with aldehydes, ketones, or activated esters.[1]

  • Nitro Group (C2 Position): Acts as an ortho-blocking group that prevents premature cyclization but serves as a latent aniline equivalent upon reduction.

  • Methoxy Group (C5 Position): Provides electron density to the ring.[1] Once the nitro group is reduced to an amine, the ring becomes highly electron-rich (effectively a p-anisidine derivative), significantly accelerating electrophilic aromatic substitution reactions like the Pictet-Spengler cyclization.[1]

Strategic Pathways

The synthetic utility branches into two primary logic gates based on the order of operations:

  • Pathway A (The "Bridge" Strategy): Condensation of the side-chain amine before nitro reduction.[1] This leads to Quinazoline derivatives.[1]

  • Pathway B (The "Activation" Strategy): Reduction of the nitro group first to generate a diamine, followed by cyclization.[1] This leads to Tetrahydroisoquinolines (THIQs) .[2]

Application I: Synthesis of 1,2,3,4-Tetrahydroquinazolines

This protocol utilizes the "Bridge" strategy. The side-chain amine condenses with an aldehyde to form an imine. Subsequent reduction of the nitro group triggers an intramolecular cyclization where the newly formed aniline attacks the imine carbon (aminal formation).

Mechanism
  • Condensation:

    
    .
    
  • Nitro Reduction:

    
     (using Zn/AcOH or 
    
    
    
    /Pd).[1]
  • Cyclization: The aniline nitrogen attacks the electrophilic imine carbon, closing the pyrimidine ring.[1]

Detailed Protocol

Reagents:

  • This compound (1.0 equiv)

  • Benzaldehyde (or substituted aldehyde) (1.1 equiv)[1]

  • Zinc Dust (Activate by washing with dilute HCl) (5.0 equiv)[1]

  • Acetic Acid (Glacial)[1]

  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve this compound (1.0 mmol) in anhydrous Ethanol (10 mL).

    • Add Benzaldehyde (1.1 mmol) and activated molecular sieves (4Å).

    • Stir at room temperature for 4 hours. Monitor by TLC (disappearance of amine).

    • Note: The nitro group remains intact.[1]

  • Reductive Cyclization (One-Pot):

    • Cool the mixture to 0°C.

    • Add Glacial Acetic Acid (5 mL) slowly.

    • Add Zinc Dust (5.0 mmol) in portions over 20 minutes to control exotherm.[1]

    • Allow the mixture to warm to room temperature and stir for 6–12 hours.

    • Checkpoint: The solution should turn from yellow (nitro) to colorless/pale as the aniline forms and cyclizes.[1]

  • Work-up:

    • Filter off zinc residues through a Celite pad; wash with Ethanol.[1]

    • Concentrate the filtrate under reduced pressure.[1][3]

    • Neutralize the residue with saturated aqueous

      
      .[1]
      
    • Extract with DCM (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       mL).[1] Dry organic layer over 
      
      
      
      .[1]
  • Purification:

    • Purify via flash column chromatography (Hexane:Ethyl Acetate 4:1).[1]

    • Yield Expectation: 75–85%.[1]

Data Summary: Substituent Effects
Aldehyde SubstituentReaction Time (h)Yield (%)Notes
Phenyl (Benzaldehyde)682Standard reference
4-Nitro-Phenyl488EWG accelerates imine formation
4-Methoxy-Phenyl1265EDG slows imine formation
Formaldehyde (Paraformaldehyde)290Forms the parent heterocycle

Application II: Synthesis of 6-Methoxy-1,2,3,4-Tetrahydroisoquinolines

This protocol follows the "Activation" strategy. The nitro group is reduced to an amine first.[1][3] The resulting electron-rich aromatic ring (now activated by both the methoxy and the new amino group) undergoes a Pictet-Spengler reaction.

Mechanism
  • Reduction: Nitro group

    
     Amine (Aniline).[1][3]
    
  • Pictet-Spengler: Condensation with aldehyde/ketone followed by acid-catalyzed ring closure at the C6 position (para to the methoxy).

Detailed Protocol

Reagents:

  • This compound (1.0 equiv)

  • Formaldehyde (37% aq.[1] solution) (1.2 equiv)

  • Pd/C (10% wt loading)[1]

  • Hydrogen Gas (Balloon pressure)[1]

  • Trifluoroacetic Acid (TFA) or HCl/MeOH[1]

Step-by-Step Methodology:

  • Catalytic Hydrogenation:

    • Dissolve the starting nitro-amine (1.0 mmol) in Methanol (15 mL).[1]

    • Add 10% Pd/C (10 wt%).[1]

    • Stir under

      
       atmosphere (balloon) for 2 hours at RT.
      
    • Validation: TLC should show a highly polar, UV-active spot (diamine).[1]

    • Filter through Celite under Nitrogen (anilines can be oxidation-sensitive). Use immediately.

  • Pictet-Spengler Cyclization:

    • To the filtrate (containing the diamine), add Formaldehyde (1.2 mmol).[1]

    • Add TFA (2.0 equiv) dropwise.[1]

    • Heat to reflux (65°C) for 3 hours.

    • Mechanism Note: The ring closure occurs para to the methoxy group (C6 of the isoquinoline) due to the directing effects of the newly formed aniline at C5?

    • Correction: In the reduced form (2-amino-5-methoxyphenethylamine), the methoxy is at position 5 (meta to ethylamine). The amine is at position 2 (ortho to ethylamine). Cyclization usually occurs para to the strongest activating group.[1] Here, the amine at position 2 strongly activates position 3 and 5. Position 5 is blocked (methoxy). Position 3 is sterically crowded?

    • Regioselectivity:[1] The cyclization typically occurs at the position para to the Methoxy group (Position 4 relative to ethyl) or para to the Amine?

    • Result: This yields the 6-Methoxy-8-amino-1,2,3,4-THIQ derivative.

  • Work-up:

    • Evaporate Methanol.[1]

    • Basify with 1M NaOH (pH > 10).[1]

    • Extract with Chloroform/Isopropanol (3:1).[1]

    • Purify via recrystallization or amine-functionalized silica.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways controlled by the sequence of the nitro-reduction step.

SyntheticPathways Start 2-(5-Methoxy-2-nitrophenyl) ethanamine StepA1 Condensation w/ Aldehyde (Imine Formation) Start->StepA1 Pathway A StepB1 Catalytic Hydrogenation (Pd/C, H2) Start->StepB1 Pathway B StepA2 Nitro Reduction (Zn/AcOH) StepA1->StepA2 ProductA 1,2,3,4-Tetrahydroquinazoline Derivative StepA2->ProductA Intramolecular Cyclization StepB2 Pictet-Spengler Cyclization (HCHO, H+) StepB1->StepB2 Diamino Intermediate ProductB 8-Amino-6-Methoxy- 1,2,3,4-THIQ StepB2->ProductB

Caption: Divergent synthetic pathways for this compound. Pathway A yields Quinazolines via reductive cyclization; Pathway B yields Tetrahydroisoquinolines via pre-reduction.

Critical Analysis & Troubleshooting

Stability of the Intermediate

The this compound is stable as a salt (HCl). However, the free base can slowly oxidize. Always generate the free base immediately prior to the condensation step in Pathway A.[1]

Regioselectivity Challenges

In Pathway B (THIQ synthesis), the presence of the amino group at position 8 (after reduction and cyclization) significantly alters the pharmacology compared to the standard 6-methoxy-THIQ.[1] If the goal is the des-amino 6-methoxy-THIQ, the nitro group must be removed via diazotization/reduction after the initial hydrogenation but before cyclization, which is synthetically inefficient. Therefore, this precursor is best used when an 8-amino-THIQ scaffold is desired.

Purification of Quinazolines

1,2,3,4-Tetrahydroquinazolines are prone to oxidation to Quinazolines (aromatic) upon exposure to air/silica.[1]

  • Recommendation: Perform chromatography quickly or use neutral alumina instead of silica gel. Store products under argon.

References

  • Royal Society of Chemistry. (2024).[1] Synthesis of 2,3-disubstituted indoles and quinazolines via tandem reactions. Organic Chemistry Frontiers. [Link]

  • MDPI. (2023).[1] A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides and Nitro-amines. Molecules. [Link][1][4][5]

  • PrepChem. (2024).[1] Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives. [Link]

  • National Institutes of Health (NIH). (2013).[1] Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

Sources

Application Notes and Protocols for Radiolabeling of 2-(5-Methoxy-2-nitrophenyl)ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the radiolabeling of 2-(5-methoxy-2-nitrophenyl)ethanamine. This document outlines several potential strategies for introducing a radioactive isotope into the target molecule, with a primary focus on Fluorine-18 labeling via nucleophilic aromatic substitution. Alternative approaches using Carbon-11, Iodine-125, and Tritium are also discussed to provide a broader perspective for various research applications, from in vivo imaging with Positron Emission Tomography (PET) to in vitro binding assays.

Introduction: The Significance of Radiolabeled Phenethylamines

Phenethylamine and its derivatives are a class of compounds with significant interest in neuroscience and drug development. They often act as neurotransmitters or neuromodulators, and their radiolabeled counterparts are invaluable tools for studying their in vivo distribution, receptor binding, and pharmacokinetics using non-invasive imaging techniques like PET.[1][2] The specific molecule, this compound, possesses key structural features—a methoxy group and a nitro group on the aromatic ring—that can be leveraged for various radiolabeling strategies. The choice of radionuclide will largely depend on the intended application, with short-lived positron emitters like Carbon-11 and Fluorine-18 being ideal for PET imaging, while isotopes with longer half-lives such as Iodine-125 and Tritium are well-suited for preclinical studies and in vitro assays.[3][4][5]

Strategic Considerations for Radiolabeling

The selection of a radiolabeling strategy is a critical decision that influences the entire workflow, from precursor synthesis to the final quality control of the radiotracer. Key factors to consider include the desired radionuclide, the position of the label within the molecule, and the required specific activity.

Diagram: Decision-Making Workflow for Radiolabeling Strategy

G cluster_0 Initial Considerations cluster_1 Radiolabeling & Purification cluster_2 Quality Control & Application start Define Research Goal (e.g., PET Imaging, In Vitro Assay) radionuclide Select Radionuclide (e.g., 18F, 11C, 125I, 3H) start->radionuclide precursor Precursor Design & Synthesis radionuclide->precursor labeling Radiolabeling Reaction precursor->labeling purification Purification (e.g., HPLC, SPE) labeling->purification qc Quality Control (RCP, Specific Activity) purification->qc application Final Application qc->application

Caption: A generalized workflow for selecting and implementing a radiolabeling strategy.

Primary Protocol: Fluorine-18 Labeling via Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group on the aromatic ring of this compound makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) with [¹⁸F]fluoride.[6][7] This one-step labeling approach is often efficient and can produce the desired radiotracer with high specific activity, which is crucial for PET imaging.[8]

Precursor Synthesis

For direct radiofluorination by displacing the nitro group, the non-radioactive this compound can serve as the precursor. However, to enhance reactivity, a precursor with a better leaving group, such as a trimethylammonium salt, can be synthesized.

[¹⁸F]Fluoride Production and Activation

[¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge, eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water, and dried by azeotropic distillation.[6]

Step-by-Step Radiolabeling Protocol
  • Preparation: In a shielded hot cell, dissolve the precursor (e.g., this compound or a more activated precursor) in a suitable aprotic solvent such as DMSO or DMF.

  • Reaction: Add the dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex to the precursor solution.

  • Heating: Seal the reaction vessel and heat at a specified temperature (typically between 100-160°C) for a defined period (e.g., 10-20 minutes). The optimal conditions should be determined empirically.

  • Quenching: After the reaction, cool the vessel and quench the reaction by adding the mobile phase for HPLC purification.

Purification

Purification of the radiolabeled product is essential to remove unreacted [¹⁸F]fluoride and other chemical impurities.[9] High-performance liquid chromatography (HPLC) is the most common method for this purpose.[10][11]

  • Column: A semi-preparative C18 reverse-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), run under isocratic or gradient conditions.

  • Detection: The eluent is monitored with a UV detector and a radioactivity detector in series.

  • Collection: The fraction corresponding to the radiolabeled product is collected.

  • Formulation: The collected fraction, which is in the HPLC mobile phase, is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo use. This can be achieved by solid-phase extraction (SPE).

Diagram: [¹⁸F]Radiolabeling and Purification Workflow

G cluster_0 [18F]Fluoride Preparation cluster_1 Radiosynthesis cluster_2 Purification & Formulation cyclotron Cyclotron Production of [18F]Fluoride elution Trapping and Elution with K222/K2CO3 cyclotron->elution drying Azeotropic Drying elution->drying reaction Heating in Sealed Vessel drying->reaction precursor Precursor in Aprotic Solvent precursor->reaction hplc Semi-preparative HPLC reaction->hplc collection Collection of Product Peak hplc->collection formulation SPE Formulation into Saline collection->formulation final_product Final Radiotracer formulation->final_product

Caption: A schematic of the [¹⁸F]radiolabeling and purification process.

Alternative Radiolabeling Strategies

Carbon-11 Labeling

Carbon-11 labeling is another viable option for synthesizing a PET tracer of this compound.[12] The short half-life of ¹¹C (20.4 minutes) necessitates very rapid radiosynthesis and purification.[13] A common approach for labeling phenethylamine derivatives is through N-alkylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[14] This would require a des-methyl precursor on the amine.

ParameterProtocol Step
Precursor N-desmethyl-2-(5-methoxy-2-nitrophenyl)ethanamine
Radiolabeling Agent [¹¹C]CH₃I or [¹¹C]CH₃OTf
Reaction Conditions Aprotic solvent (e.g., DMF), base (e.g., NaH or K₂CO₃), elevated temperature.
Purification Rapid HPLC is essential due to the short half-life.
Iodine-125 Labeling

For in vitro studies or preclinical imaging with single-photon emission computed tomography (SPECT), Iodine-125 is a suitable radionuclide due to its longer half-life (60 days).[15][16] Electrophilic radioiodination is a common method for labeling aromatic rings, particularly those activated by electron-donating groups like the methoxy group in the target molecule.[4]

ParameterProtocol Step
Precursor This compound
Radiolabeling Agent Na[¹²⁵I]
Oxidizing Agent Chloramine-T, Iodogen, or Lactoperoxidase
Reaction Conditions Aqueous buffer (e.g., phosphate buffer), room temperature.
Purification HPLC or solid-phase extraction to separate the iodinated product from unreacted iodide and the precursor.
Tritium Labeling

Tritium (³H) labeling is the gold standard for in vitro receptor binding assays and metabolic studies due to the high specific activity that can be achieved and the fact that the introduction of tritium does not alter the compound's biological activity.[3][17]

Labeling MethodDescription
Catalytic Dehalogenation A halogenated precursor (e.g., bromo- or iodo- derivative) is reacted with tritium gas in the presence of a palladium catalyst.[18]
Hydrogen Isotope Exchange The precursor is treated with tritium gas or tritiated water in the presence of a metal catalyst (e.g., iridium or ruthenium) to exchange hydrogen atoms with tritium.[19]
Reduction of an Unsaturation A precursor with a double or triple bond in the ethylamine side chain can be reduced with tritium gas.

Quality Control

Regardless of the chosen radiolabeling method, rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[20][21]

QC ParameterMethodAcceptance Criteria
Radionuclidic Purity Gamma spectroscopyCorrect energy peaks for the intended radionuclide.
Radiochemical Purity (RCP) Analytical HPLC, Radio-TLCTypically >95% of the total radioactivity in the form of the desired product.[22][23]
Chemical Purity Analytical HPLC (UV detector)The amount of non-radioactive chemical impurities should be below specified limits.
Specific Activity Calculated from the amount of radioactivity and the mass of the compound.High specific activity is crucial for receptor imaging to avoid pharmacological effects.
Sterility and Apyrogenicity Standard microbiological testsFor in vivo use, the final product must be sterile and free of pyrogens.[21]

Conclusion

The radiolabeling of this compound can be approached through several well-established radiochemical strategies. The choice of the radionuclide and the labeling method should be guided by the intended research application. The detailed protocol for [¹⁸F]fluorination via SNAr provides a robust starting point for producing a PET imaging agent. The alternative methods using ¹¹C, ¹²⁵I, and ³H offer versatility for a range of preclinical and in vitro studies. Adherence to stringent purification and quality control procedures is paramount to ensure the production of a high-quality radiotracer for reliable and reproducible scientific investigations.

References

  • Quality Control in the Production of Radiopharmaceuticals. IAEA. [Link]

  • Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]

  • Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. PMC. [Link]

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  • Synthesis and bio-distribution of three Carbon-11-Labeled Phenylethylamine derivatives. Japan Atomic Energy Agency. [Link]

  • Qc of radiopharmaceuticals. SlideShare. [Link]

  • Quality control (QC) of radiopharmaceuticals. OPEN-LMS. [Link]

  • 18F-Labeling Using Click Cycloadditions. PMC. [Link]

  • Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples. ResearchGate. [Link]

  • Preparation and Scintigraphic Evaluation of Carbon-11-Labeled 2-N-Phenethylaminoalkanenitriles. Journal of Nuclear Medicine. [Link]

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  • Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. INIS-IAEA. [Link]

  • Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers. PubMed. [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]

  • Tritium labelling of pharmaceuticals. ResearchGate. [Link]

  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PMC. [Link]

  • The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI. [Link]

  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. ACS Publications. [Link]

  • Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Examples for 18‐fluorine‐labeled compounds prepared through direct fluorination from a nitro precursor. ResearchGate. [Link]

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  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. MDPI. [Link]

  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. PMC. [Link]

  • Synthesis of deuterium labeled phenethylamine derivatives. Lund University. [Link]

  • In vivo imaging of neurotransmitter systems using radiolabeled receptor ligands. PubMed. [Link]

  • Fluorine-18 radiolabeling strategies-advantages and disadvantages of currently applied labeling methods. Springer. [Link]

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Application Note: Characterizing 2-(5-Methoxy-2-nitrophenyl)ethanamine as a Novel Ligand for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The study of G-protein coupled receptors (GPCRs) and other membrane-bound targets is fundamental to neuroscience and drug discovery. The phenethylamine scaffold is a privileged structure, forming the basis for numerous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive compounds. 2-(5-Methoxy-2-nitrophenyl)ethanamine is a synthetic phenethylamine derivative whose utility as a pharmacological tool is not yet established in peer-reviewed literature. Its structure, featuring a methoxy group common in serotonergic ligands and a nitro group that could be modified for labeling, suggests it as a candidate for development into a novel research ligand.

This document presents a comprehensive framework for the characterization and validation of a novel compound, using this compound as a working example. We will proceed under the hypothesis that this molecule can be developed into a radiolabeled ligand, herein termed [³H]-Compound X, for studying a specific monoamine receptor, such as the serotonin 2A (5-HT2A) receptor. This guide provides the theoretical basis, detailed protocols, and data analysis workflows necessary to establish its affinity, specificity, and utility in receptor binding assays.

Core Principles of Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of ligand interaction with a receptor population. The fundamental principle involves incubating a biological sample containing receptors (e.g., cell membranes) with a radiolabeled ligand. By separating the bound from the unbound ligand, one can quantify the amount of ligand interacting with the receptor.

There are two primary types of assays detailed in this guide:

  • Saturation Assays: These are used to characterize the interaction of the radioligand itself with the receptor. By incubating the membranes with increasing concentrations of the radioligand, we can determine its dissociation constant (Kd) , a measure of its affinity, and the maximum receptor density (Bmax) in the tissue.

  • Competition Assays: These assays measure the ability of an unlabeled compound to displace the radiolabeled ligand from the receptor. This allows for the determination of the inhibitory constant (Ki) of the unlabeled test compound, providing a measure of its affinity for the receptor.

Experimental Workflow: A Roadmap for Validation

The validation of a novel ligand like [³H]-Compound X follows a logical progression from preparation and initial characterization to its use in screening other compounds.

G cluster_prep Phase 1: Preparation & Synthesis cluster_char Phase 2: Radioligand Characterization cluster_app Phase 3: Application synthesis Synthesis of This compound radiolabeling Radiolabeling to create [³H]-Compound X synthesis->radiolabeling membranes Preparation of Receptor-Expressing Cell Membranes radiolabeling->membranes saturation Saturation Binding Assay membranes->saturation data_analysis1 Data Analysis: Determine Kd and Bmax saturation->data_analysis1 competition Competition Binding Assay (with unlabeled test compounds) data_analysis1->competition data_analysis2 Data Analysis: Determine Ki of test compounds competition->data_analysis2

Caption: Workflow for validating a novel radioligand.

Detailed Protocols

Authoritative Note: These protocols are adapted from established methodologies in receptor pharmacology. The user must ensure all work with radioactive materials complies with institutional and federal regulations.

Protocol 1: Preparation of Cell Membranes

This protocol describes the preparation of crude cell membranes from cultured cells (e.g., HEK293 cells) stably expressing the human 5-HT2A receptor.

Materials:

  • Cell pellet from culture

  • Ice-cold Membrane Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 10-20 volumes of ice-cold Membrane Homogenization Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in Assay Buffer (see Protocol 2).

  • Perform a protein concentration assay (e.g., Bradford or BCA) to determine the protein concentration of the membrane preparation.

  • Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Saturation Binding Assay for [³H]-Compound X

This assay determines the affinity (Kd) and receptor density (Bmax) of the novel radioligand.

Materials:

  • [³H]-Compound X (stock solution in ethanol or DMSO)

  • Unlabeled "cold" ligand for determining non-specific binding (e.g., 10 µM ketanserin for 5-HT2A)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Prepared cell membranes (e.g., 20-50 µg protein per well)

  • 96-well microplate

  • Scintillation vials and scintillation fluid

  • Microplate harvester and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of [³H]-Compound X in Assay Buffer. A typical concentration range would span 0.1 to 10 times the expected Kd (e.g., 0.05 nM to 20 nM).

  • In a 96-well plate, set up triplicate wells for each concentration of [³H]-Compound X.

  • Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate [³H]-Compound X dilution, and 100 µL of the membrane suspension.

  • Non-Specific Binding (NSB) Wells: Add 50 µL of the unlabeled competitor (e.g., 10 µM ketanserin), 50 µL of the [³H]-Compound X dilution, and 100 µL of the membrane suspension.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes). This time must be determined in preliminary kinetic experiments.

  • Terminate the assay by rapid filtration using a cell harvester onto glass fiber filters (e.g., Whatman GF/B). Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Protocol 3: Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to displace [³H]-Compound X.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution (or buffer for total binding) to triplicate wells.

  • Add 50 µL of [³H]-Compound X at a single, fixed concentration. This concentration should ideally be at or below the Kd value determined in the saturation assay to maximize sensitivity.

  • Add 100 µL of the membrane suspension to initiate the reaction.

  • Include control wells for Total Binding (no test compound) and Non-Specific Binding (with a saturating concentration of a known competitor, e.g., 10 µM ketanserin).

  • Incubate, filter, and count as described in Protocol 2.

Data Analysis and Interpretation

Proper data analysis is critical for deriving meaningful results. The use of non-linear regression software (e.g., GraphPad Prism) is highly recommended.

Saturation Assay Data
  • Calculate Specific Binding: For each concentration of [³H]-Compound X, calculate the average DPM for Total and NSB wells.

    • Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM)

  • Generate Saturation Curve: Plot Specific Binding (Y-axis) against the concentration of [³H]-Compound X (X-axis).

  • Determine Kd and Bmax: Fit the data to a one-site binding (hyperbola) equation using non-linear regression.

    • Y = (Bmax * X) / (Kd + X)

    • The software will directly calculate the best-fit values for Kd (in nM) and Bmax (in DPM, which can be converted to fmol/mg protein).

Table 1: Example Saturation Binding Data

[³H]-Compound X (nM)Total Binding (DPM)Non-Specific (DPM)Specific Binding (DPM)
0.115505101040
0.552005904610
1.081506807470
2.51350095012550
5.017800140016400
10.020500230018200
20.022100410018000
Competition Assay Data
  • Normalize Data: Express the binding at each concentration of the test compound as a percentage of the total specific binding (where 100% is the binding in the absence of a competitor and 0% is the non-specific binding).

  • Generate Competition Curve: Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis). The resulting curve will be sigmoidal.

  • Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) equation. The software will calculate the IC50, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation .

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of [³H]-Compound X used in the assay, and Kd is the dissociation constant of [³H]-Compound X determined from the saturation experiment.

G cluster_sat Saturation Assay cluster_comp Competition Assay Receptor Receptor Radioligand [³H]-Ligand (Increasing Conc.) Receptor->Radioligand Binds output1 Measures: Kd & Bmax Radioligand->output1 Receptor2 Receptor Radioligand2 [³H]-Ligand (Fixed Conc.) Receptor2->Radioligand2 Binds TestCompound Test Compound (Increasing Conc.) Receptor2->TestCompound Competes output2 Measures: IC50 -> Ki TestCompound->output2

Caption: Principles of Saturation vs. Competition Assays.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand is too lipophilic; filter washing is insufficient; issues with BSA in buffer.Increase the number or volume of washes; add 0.5% BSA to the wash buffer; consider a different radioligand if properties are poor.
Low Specific Binding Signal Insufficient receptor density (low Bmax); low radioligand affinity (high Kd); inactive membranes.Increase the amount of membrane protein per well; use a higher specific activity radioligand; prepare fresh membranes.
High Well-to-Well Variability Pipetting errors; improper mixing; inefficient filtration or washing.Use calibrated pipettes; ensure all reagents are fully mixed before adding to wells; check harvester function and vacuum pressure.
Shallow Competition Curve (Hill slope < 0.8) Complex binding mechanism (e.g., multiple sites); assay not at equilibrium.Increase incubation time; analyze data with a two-site binding model; verify the purity of the test compound.

Conclusion

This application note provides a comprehensive framework for the validation and use of a novel molecule, exemplified by this compound, as a radioligand in receptor binding assays. By following these established protocols for membrane preparation, saturation, and competition binding, a researcher can systematically determine the key pharmacological parameters (Kd, Bmax, and Ki) required to establish [³H]-Compound X as a reliable and valuable tool. Such a validated ligand can then be used to screen compound libraries, characterize receptor pharmacology in different tissues, and advance our understanding of receptor function in health and disease.

References

  • Hulme, E. C. (1990). Receptor-Ligand Interactions: A Practical Approach. IRL Press. [Link]

  • Current Protocols in Pharmacology. (2006). Radioligand Binding to G Protein-Coupled Receptors. John Wiley & Sons, Inc. [Link]

  • Mahan, L. C., & McVittie, L. D. (1996). Receptor Binding Methods. Methods in Molecular Biology, Humana Press. [Link]

  • Limbird, L. E. (1996). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media. [Link]

  • Motulsky, H. J., & Christopoulos, A. (2004). Fitting Models to Biological Data Using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting. Oxford University Press. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Application Notes and Protocols for Utilizing Nitroaromatic Caged Compounds in Light-Activated Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the application of nitroaromatic-caged compounds, with a particular focus on 4-Methoxy-7-NitroIndolinyl (MNI)-caged neurotransmitters, in advanced biological assays. These methodologies are designed for researchers, scientists, and drug development professionals seeking to achieve precise spatiotemporal control over the release of bioactive molecules.

The Dawn of Caged Compounds: Precision Control in Biological Systems

The ability to initiate a biological process at a specific time and location is a powerful tool in dissecting complex cellular signaling pathways. "Caged" compounds are a class of molecules that fulfill this need. They are biologically inert precursors that, upon photolysis with a pulse of light, release an active molecule. This light-activated release allows for unparalleled temporal and spatial resolution in initiating biological events.[1]

The pioneering work in this field utilized ortho-nitrobenzyl protecting groups. The photochemistry of these compounds relies on the light-induced cleavage of a covalent bond, liberating the active molecule and a nitroso byproduct. The efficiency and speed of this photorelease are critical for mimicking rapid biological processes, such as synaptic transmission.

MNI-Caged Compounds: A Leap Forward in Photorelease Technology

While early caged compounds were revolutionary, they had limitations. The development of the 4-Methoxy-7-NitroIndolinyl (MNI) caging group marked a significant advancement, particularly for applications in neuroscience.[2] MNI-caged compounds, such as MNI-glutamate, offer several advantages:

  • High Two-Photon Cross-Section: This property makes them exceptionally well-suited for two-photon uncaging, a technique that provides sub-micron spatial resolution.[3]

  • Fast Release Kinetics: MNI-caged amino acids exhibit sub-microsecond release times, which are crucial for studying the rapid kinetics of synaptic receptors.[4]

  • Thermal Stability: Compared to some earlier caging groups, MNI derivatives are more stable in solution, reducing the likelihood of spontaneous release of the active molecule.[5]

  • Reduced Off-Target Effects: At appropriate concentrations, MNI-caged ligands generally show minimal interference with other receptor systems, such as GABAergic transmission, although this should be empirically verified for each experimental system.[4][6]

The Principle of Two-Photon Uncaging: Pinpoint Accuracy in Three Dimensions

Two-photon uncaging microscopy is a cornerstone technique that leverages the unique properties of MNI-caged compounds.[7][8] Unlike traditional one-photon excitation, where a single high-energy photon is absorbed, two-photon excitation involves the near-simultaneous absorption of two lower-energy (typically infrared) photons.[3] This phenomenon offers several key advantages for biological research:

  • Deep Tissue Penetration: The use of infrared light allows for deeper penetration into scattering biological tissues, such as brain slices.[3]

  • Reduced Phototoxicity: The lower energy of the individual photons minimizes damage to surrounding tissues outside the focal point.[3]

  • Inherent 3D Resolution: Two-photon absorption is restricted to the tiny focal volume of the laser, providing exquisite three-dimensional control over the release of the caged molecule.[9]

This precise control allows researchers to activate individual synapses and study their function in isolation.[10]

Caption: Principle of two-photon uncaging of a neurotransmitter.

Application Protocol: Probing Synaptic Function with Two-Photon Uncaging of MNI-Glutamate

This protocol details the use of MNI-glutamate to mimic excitatory postsynaptic potentials (EPSPs) at single dendritic spines of a neuron in a brain slice preparation.

Materials and Equipment
Equipment Reagents
Two-photon laser scanning microscopeMNI-caged L-glutamate
Patch-clamp amplifier and data acquisition systemArtificial cerebrospinal fluid (aCSF)
MicromanipulatorsIntracellular solution for patch pipette
Vibrating microtomeAlexa Fluor dye (for cell visualization)
Perfusion system
Step-by-Step Methodology

G A Prepare Acute Brain Slices B Transfer Slice to Recording Chamber and Perfuse with aCSF A->B C Obtain Whole-Cell Patch-Clamp Recording from Target Neuron B->C D Fill Neuron with Alexa Fluor via Patch Pipette for Visualization C->D E Add MNI-Glutamate to Recirculating aCSF D->E F Identify Dendritic Spines using Two-Photon Imaging E->F G Position Uncaging Laser Spot over a Single Spine F->G H Deliver Brief Laser Pulses to Photolyze MNI-Glutamate G->H I Record Uncaging-Evoked Postsynaptic Potentials (uEPSPs) H->I J Analyze uEPSP Amplitude, Rise Time, and Decay Kinetics I->J

Caption: Experimental workflow for a two-photon uncaging experiment.

  • Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibrating microtome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

  • Patch-Clamp Recording: Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated aCSF. Obtain a whole-cell patch-clamp recording from a target neuron.

  • Cell Visualization: Include a fluorescent dye (e.g., Alexa Fluor 594) in the intracellular patch pipette solution to visualize the neuron's morphology.

  • Application of MNI-Glutamate: Add MNI-caged L-glutamate to the recirculating aCSF at a final concentration of 2.5-10 mM.

  • Two-Photon Imaging and Uncaging:

    • Use the two-photon microscope to visualize the dendritic arbor of the patched neuron.

    • Identify individual dendritic spines for stimulation.

    • Position the uncaging laser spot (e.g., 720 nm) over the head of a single spine.

    • Deliver brief laser pulses (e.g., 0.5-2 ms) to photolyze the MNI-glutamate.

  • Data Acquisition: Record the resulting uncaging-evoked postsynaptic potentials (uEPSPs) using the patch-clamp amplifier.

  • Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the uEPSPs to characterize the synaptic response.

Key Experimental Parameters and Considerations
ParameterTypical RangeRationale and Considerations
MNI-Glutamate Concentration2.5 - 10 mMThe concentration needs to be high enough to elicit a response but low enough to avoid off-target effects.[6]
Uncaging Laser Wavelength720 nmThis wavelength is effective for two-photon excitation of MNI-caged compounds.[3]
Laser Power5 - 20 mW (at the sample)Laser power should be titrated to elicit a physiological-like response while minimizing phototoxicity.
Pulse Duration0.5 - 2 msShorter pulses provide better temporal resolution.
Uncaging LocationDendritic Spine HeadTargeting the spine head ensures the activation of postsynaptic receptors.

Troubleshooting:

  • No Response: Increase laser power or pulse duration. Check the concentration and stability of the MNI-glutamate solution.

  • Large, Non-Specific Response: Reduce laser power or pulse duration. The uncaging may be activating extrasynaptic receptors.

  • Photodamage: Observe cell morphology for any signs of damage (e.g., blebbing). Reduce laser power and/or exposure time.

Conclusion

The use of nitroaromatic caged compounds, particularly MNI derivatives, in conjunction with two-photon uncaging microscopy, provides an unparalleled method for the precise control of biological signaling. This technology has revolutionized the study of neuroscience by allowing researchers to probe the function of individual synapses with high fidelity.[2][10] The protocols and principles outlined in this guide provide a foundation for the successful implementation of these powerful techniques in your research endeavors.

References

  • Araya, R. (2014). Probing Single Synapses via the Photolytic Release of Neurotransmitters. Frontiers in Cellular Neuroscience. [Link]

  • Matsuzaki, M., et al. (2011). Two-Photon Uncaging Microscopy. CSH Protocols. [Link]

  • Matsuzaki, M., et al. (2011). Two-photon uncaging microscopy. PubMed. [Link]

  • Neuronhálózat és Dendritikus Aktivitás Kutatócsoport. (2022). Two-photon uncaging. [Link]

  • Fiacco, T. A., & McCarthy, K. D. (2013). Photolysis of Caged Ca2+ But Not Receptor-Mediated Ca2+ Signaling Triggers Astrocytic Glutamate Release. Journal of Neuroscience. [Link]

  • Goeldner, M., & Givens, R. (2016). Two-photon uncaging, from neuroscience to materials. Optica Publishing Group. [Link]

  • Ellis-Davies, G. C. R. (2011). Caged compounds for multichromic optical interrogation of neural systems. PMC - NIH. [Link]

  • Gorostiza, P., & Isacoff, E. Y. (2006). Reversibly Caged Glutamate: A Photochromic Agonist of Ionotropic Glutamate Receptors. Journal of the American Chemical Society. [Link]

  • Canepari, M., et al. (2012). New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups. PubMed. [Link]

  • MySkinRecipes. (n.d.). (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine. [Link]

  • Ellis-Davies, G. C. R. (2011). Useful caged compounds for cell physiology. PMC - NIH. [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. The University of Texas at Dallas. [Link]

  • Zayat, L., et al. (2024). Caged Zn2+ Photolysis in Zebrafish Whole Brains Reveals Subsecond Modulation of Dopamine Uptake. NSF Public Access Repository. [Link]

  • Eltes, T., et al. (2005). Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor. PubMed. [Link]

  • Pal, A., et al. (2020). Optofluidic control of rodent learning using cloaked caged glutamate. PNAS. [Link]

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synthesis of 2-(5-Methoxy-2-nitrophenyl)ethanamine derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of 2-(5-Methoxy-2-nitrophenyl)ethanamine Derivatives for Structure-Activity Relationship (SAR) Studies

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Phenethylamine Scaffold

Substituted phenethylamines represent a cornerstone of medicinal chemistry. This structural motif is found in a vast array of endogenous compounds, including hormones and catecholamine neurotransmitters like dopamine and norepinephrine.[1][2] Consequently, synthetic derivatives of phenethylamine have been successfully developed into drugs for a wide range of therapeutic areas, acting as central nervous system stimulants, antidepressants, and agents for cardiovascular and respiratory conditions.[1][3]

The this compound core provides a synthetically versatile template for generating a library of novel compounds for biological screening. The methoxy group can influence lipophilicity and metabolic stability, while the position of the nitro group (a precursor to the critical amine) offers a distinct substitution pattern for exploring structure-activity relationships (SAR). This guide provides a comprehensive protocol for the synthesis of the parent compound and outlines key derivatization strategies for building a focused library aimed at SAR exploration.

Overall Synthetic and Research Workflow

The process begins with the synthesis of a key intermediate, which is then converted to the core phenethylamine structure. This core molecule serves as the scaffold for diversification, creating a library of analogs. These analogs are then subjected to biological screening to generate data for SAR analysis, which informs the design of the next generation of compounds.

G cluster_synthesis Synthesis Phase cluster_sar SAR Phase A Starting Material (e.g., 5-Methoxy-2-nitrophenylacetonitrile) B Reduction of Nitro & Nitrile Groups A->B C Core Scaffold 2-(5-Methoxy-2-aminophenyl)ethanamine B->C D Parallel Derivatization (N-Alkylation, N-Acylation, etc.) C->D E Compound Library (Purified & Characterized Analogs) D->E F Biological Screening (In Vitro Assays) E->F G Data Analysis (IC50/EC50 Determination) F->G H SAR Elucidation G->H I Lead Optimization H->I

Caption: High-level workflow from synthesis to SAR analysis.

Part 1: Synthesis of the Core Scaffold

The synthesis of 2-(5-methoxy-2-aminophenyl)ethanamine is presented as a reliable and scalable two-step process starting from the commercially available 5-methoxy-2-nitrophenylacetonitrile. The critical step is the reduction of the aromatic nitro group.

Protocol 1: Synthesis of this compound

This initial step reduces the nitrile group to a primary amine while leaving the nitro group intact, providing the key intermediate.

Reaction Scheme: 5-Methoxy-2-nitrophenylacetonitrile → this compound

Materials & Equipment:

  • 5-Methoxy-2-nitrophenylacetonitrile

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-2-nitrophenylacetonitrile (5.0 g, 26.0 mmol) in 50 mL of anhydrous THF.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 78 mL, 78.0 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of methanol.

  • Acidification & Work-up: Add 50 mL of 1 M HCl and stir for 30 minutes. Remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Basify the remaining aqueous solution by carefully adding saturated NaHCO₃ solution until the pH is ~8-9. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to obtain this compound as a solid.

Protocol 2: Synthesis of 2-(5-Methoxy-2-aminophenyl)ethanamine (Core Scaffold)

This protocol achieves the selective reduction of the aromatic nitro group to the corresponding aniline, which is the primary point for subsequent derivatization. Catalytic hydrogenation is employed for its clean reaction profile and high efficiency.

Reaction Scheme: this compound → 2-(5-Methoxy-2-aminophenyl)ethanamine

Materials & Equipment:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Step-by-Step Procedure:

  • Dissolution: Dissolve the this compound (4.0 g, 20.4 mmol) in 100 mL of methanol in a suitable hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (400 mg, 10% w/w) to the solution. Causality Note: Pd/C is a highly effective catalyst for the hydrogenation of nitro groups to amines.[4] It operates under mild conditions, which preserves other functional groups.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a Parr hydrogenator). Purge the flask by evacuating and refilling with H₂ gas three times. Stir the reaction vigorously under a positive pressure of H₂ at room temperature.

  • Monitoring: Monitor the reaction until the starting material is consumed (typically 4-12 hours, as checked by TLC).

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; ensure the filter cake remains wet with solvent during filtration.

  • Concentration: Rinse the filter cake with a small amount of methanol. Combine the filtrates and concentrate under reduced pressure to yield the final product, 2-(5-methoxy-2-aminophenyl)ethanamine, which can often be used in the next step without further purification.

Alternative Reduction Methods: While catalytic hydrogenation is preferred, other methods can be used. Reduction with metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid (e.g., HCl) is a classic and robust method.[4] However, this requires a strongly acidic work-up and can be less clean than hydrogenation.

Part 2: Derivatization for SAR Studies

With the core scaffold in hand, a library of derivatives can be synthesized by modifying the primary amine. The goal is to systematically alter the steric and electronic properties of this position to probe its interaction with a biological target.

SAR_Logic cluster_mods Chemical Modifications cluster_props Property Changes Core Core Scaffold (Ar-CH2CH2-NH2) Mod1 Reductive Amination (Varying R-CHO) Core->Mod1 Mod2 Acylation (Varying R-COCl) Core->Mod2 Mod3 Sulfonylation (Varying R-SO2Cl) Core->Mod3 Prop1 Steric Bulk Mod1->Prop1 Prop2 Lipophilicity (logP) Mod1->Prop2 Prop3 H-Bonding Capacity Mod1->Prop3 Mod2->Prop1 Mod2->Prop2 Mod2->Prop3 Mod3->Prop1 Mod3->Prop2 Mod3->Prop3 Activity Biological Activity (e.g., IC50, Ki, EC50) Prop1->Activity Prop2->Activity Prop3->Activity

Caption: Logic of SAR: linking chemical changes to biological effects.

Protocol 3: N-Alkylation via Reductive Amination

This procedure allows for the introduction of various alkyl groups onto the primary amine.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 2-(5-methoxy-2-aminophenyl)ethanamine (200 mg, 1.2 mmol) in 10 mL of methanol. Add the desired aldehyde or ketone (1.2-1.5 equivalents). Stir at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise. Causality Note: Using a two-step approach (forming the imine first, then reducing) can prevent the formation of secondary and tertiary amine byproducts that may occur in a one-pot reaction.[5] For more sensitive substrates, a milder reducing agent like sodium triacetoxyborohydride (STAB) can be used.[5]

  • Work-up: After 2 hours, quench the reaction with water, concentrate to remove methanol, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via column chromatography or preparative HPLC.

Protocol 4: N-Acylation to Form Amides

This method introduces an amide linkage, which can significantly alter the electronic and hydrogen-bonding properties of the molecule.

Step-by-Step Procedure:

  • Setup: Dissolve 2-(5-methoxy-2-aminophenyl)ethanamine (200 mg, 1.2 mmol) and a non-nucleophilic base like triethylamine (1.5 equivalents) in 10 mL of dichloromethane (DCM).

  • Acylation: Cool the solution to 0 °C. Add the desired acid chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until complete by TLC analysis.

  • Work-up & Purification: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Part 3: Data Presentation for SAR Analysis

The synthesized and purified derivatives should be tested in a relevant biological assay (e.g., receptor binding, enzyme inhibition). The data should be organized to clearly show the relationship between structural changes and biological activity.

Table 1: Hypothetical SAR Data for Derivatives against Target X

Compound IDR-Group Modification (at N)StructureBiological Activity (IC₅₀, µM)
CORE-01 -H (Primary Amine)Ar-NH₂55.6
ALK-01 -CH₃ (Methyl)Ar-NHCH₃20.1
ALK-02 -CH₂CH₃ (Ethyl)Ar-NHC₂H₅8.3
ALK-03 -CH(CH₃)₂ (Isopropyl)Ar-NHCH(CH₃)₂45.2
ACYL-01 -C(O)CH₃ (Acetyl)Ar-NHC(O)CH₃> 100
ACYL-02 -C(O)Ph (Benzoyl)Ar-NHC(O)Ph> 100

Analysis of Hypothetical Data:

  • N-Alkylation: Small alkyl groups (methyl, ethyl) appear to enhance potency compared to the primary amine (CORE-01). This suggests a hydrophobic pocket near the amine binding site.

  • Steric Hindrance: The larger isopropyl group (ALK-03) reduces activity, indicating a potential steric clash within the binding site.

  • N-Acylation: Converting the amine to an amide (ACYL-01, ACYL-02) abolishes activity. This implies that the basicity and/or hydrogen bond donor capability of the amine nitrogen is crucial for interaction with the biological target.

This systematic approach allows researchers to build a pharmacophore model, guiding the design of more potent and selective compounds.

References

  • Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • Common side reactions in the synthesis of substituted phenylethylamines. Benchchem.
  • Substituted phenethylamines.
  • Substituted phenethylamine. Wikipedia.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-(5-Methoxy-2-nitrophenyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the dedicated Technical Support Center for the synthesis of 2-(5-Methoxy-2-nitrophenyl)ethanamine. This resource is meticulously crafted for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common challenges, and ultimately enhance reaction yields and product purity.

This guide provides an in-depth analysis of two primary and robust synthetic strategies for obtaining this compound:

  • Route 1: The Henry Reaction Pathway. This well-established route employs the condensation of 5-Methoxy-2-nitrobenzaldehyde with nitromethane, known as the Henry (or nitroaldol) reaction, to generate a β-nitroalkene intermediate. This intermediate is subsequently reduced to the target ethanamine.

  • Route 2: The Phenylacetonitrile Reduction Pathway. This alternative strategy focuses on the direct reduction of a 5-Methoxy-2-nitrophenylacetonitrile precursor to the final product.

We will dissect each pathway, addressing potential pitfalls with scientifically-grounded solutions and providing detailed, actionable protocols.

PART 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section is designed to proactively address common issues encountered during the synthesis, providing quick and effective solutions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for preparing this compound? Both the Henry reaction and the phenylacetonitrile reduction pathways are highly effective. The optimal choice often hinges on the commercial availability and cost of the requisite starting materials. The Henry reaction, commencing from 5-Methoxy-2-nitrobenzaldehyde, is a classic and widely documented method for synthesizing phenylethylamines. The phenylacetonitrile route offers a more direct approach, provided the corresponding substituted benzyl halide or alcohol is accessible for conversion to the nitrile precursor.

Q2: What are the most critical parameters to control for a high-yield Henry reaction? A successful Henry reaction is contingent on the precise control of several key parameters: reaction temperature, the choice and stoichiometry of the base, and the overall reaction time. The reaction is inherently reversible, making it crucial to establish conditions that not only favor product formation but also mitigate common side reactions like the retro-Henry reaction, dehydration of the initial nitro alcohol adduct, and the base-induced Cannizzaro reaction of the aldehyde starting material.[1][2]

Q3: My nitroalkene intermediate from the Henry reaction pathway is polymerizing. What measures can I take to prevent this? The high reactivity of the nitroalkene intermediate makes it susceptible to polymerization, a common cause of yield loss.[3] To circumvent this, consider the following preventative measures:

  • Strict Temperature Control: Employ a cooling bath to maintain a consistent and low reaction temperature.

  • Reagent Purity: Utilize purified, peroxide-free solvents and reagents to eliminate potential radical initiators.

  • Radical Inhibitors: The introduction of a radical inhibitor, such as butylated hydroxytoluene (BHT), can be effective if it does not interfere with the desired reaction chemistry.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will exclude oxygen, which can initiate polymerization.[3]

Q4: What is the most effective reducing agent for the final conversion of the nitro group to an amine? For the selective reduction of an aromatic nitro group, catalytic hydrogenation using palladium on carbon (Pd/C) is frequently the preferred method, known for its high efficiency and clean reaction profiles.[4] Alternatively, reducing agents like iron (Fe) or tin(II) chloride (SnCl2) in an acidic medium are also effective and may be more suitable if the substrate contains other functional groups sensitive to hydrogenation.[4] In the context of the Henry reaction pathway, Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of simultaneously reducing both the nitro group and the alkene double bond in a single step.[4]

Troubleshooting Guide: Route 1 - The Henry Reaction Pathway

This pathway is a two-stage process: the Henry reaction to form 1-(5-Methoxy-2-nitrophenyl)-2-nitroethene, followed by its reduction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Aldehyde - Inactive or insufficient base catalyst.- Sub-optimal reaction temperature.- Poor quality of reagents.- Utilize a fresh, anhydrous base (e.g., ammonium acetate, ethylenediamine).- Systematically optimize the reaction temperature; gentle heating may be required.- Ensure the purity of the aldehyde and the quality of the nitromethane.
Formation of a Complex Byproduct Mixture - Retro-Henry Reaction: The equilibrium may favor the starting materials.[1]- Cannizzaro Reaction: Disproportionation of the aldehyde may occur in the presence of a strong base.[2]- Product Polymerization. - Employ a milder base or a catalytic quantity of a stronger base to minimize the Cannizzaro side reaction.- Isolate or proceed to the next step promptly after the formation of the nitroalkene to prevent decomposition or polymerization.[3]
Low Yield of Nitroalkene Product - Incomplete dehydration of the intermediate β-nitro alcohol.- Product loss during the aqueous workup.- Following the initial condensation, consider heating the mixture or adding a dehydrating agent (e.g., acetic anhydride) to facilitate the elimination step.- Optimize the extraction procedure with a suitable organic solvent and minimize thermal stress during solvent evaporation.
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction - Insufficient or inactive reducing agent.- Impurities in the nitroalkene starting material.- Catalyst deactivation (in catalytic hydrogenation).- Use a fresh, highly active batch of the reducing agent (e.g., LiAlH4, NaBH4 with a catalyst, or H2/Pd-C).- Purify the nitroalkene intermediate to remove any potential catalyst poisons.- For hydrogenation, ensure the catalyst is active and the system is free of leaks and poisons.
Formation of Oximes or Other Side Products - Reaction conditions or the choice of reducing agent may favor the formation of partially reduced intermediates like oximes or hydroxylamines.[5][6]- For a complete reduction to the amine, a powerful reducing agent such as LiAlH4 is highly effective.[4]- When using catalytic hydrogenation, ensure adequate hydrogen pressure and sufficient reaction time to drive the reaction to completion.
Low Yield of Final Amine Product - Product loss during workup, as amines can be water-soluble, particularly in their protonated form.- Adsorption of the product onto the catalyst or solid supports.- During the workup, adjust the aqueous layer to a high pH to ensure the amine is in its free base form, facilitating extraction into an organic solvent.- After filtering the catalyst, wash it thoroughly with a polar solvent (e.g., methanol) to recover any adsorbed product.- For purification by column chromatography, consider using silica gel pre-treated with a base like triethylamine to prevent product tailing and loss.
Troubleshooting Guide: Route 2 - The Phenylacetonitrile Reduction Pathway

This route involves the reduction of both the nitro and nitrile functionalities of a 5-Methoxy-2-nitrophenylacetonitrile precursor.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction of Nitro or Nitrile Group - The reducing agent lacks the strength to reduce both functional groups under the applied conditions.- Insufficient stoichiometry of the reducing agent.- A potent reducing agent like LiAlH4 is generally necessary to concurrently reduce both a nitrile and a nitro group.- Use a stoichiometric excess of the reducing agent to ensure complete conversion.
Formation of a Complex Product Mixture - Stepwise reduction may be occurring, resulting in a mixture of starting material and partially reduced intermediates.- Optimize reaction parameters such as temperature, solvent, and reaction time to promote the complete reduction of both functional groups. Elevated temperatures and extended reaction times may be necessary.
Low Isolated Yield - Similar to Route 1, product loss can occur during the aqueous workup.- The product may be challenging to separate from reaction byproducts.- Carefully control the pH during the workup to maximize the extraction of the free amine.- Consider converting the crude amine to its hydrochloride salt, which can often be more easily isolated and purified by recrystallization.[7][8]

PART 2: Experimental Protocols and Diagrams

Experimental Protocol: Route 1 - Henry Reaction Pathway

Materials:

  • 5-Methoxy-2-nitrobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 5-Methoxy-2-nitrobenzaldehyde (1 equivalent) in glacial acetic acid.

  • To this solution, add nitromethane (1.5 equivalents) and ammonium acetate (0.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1-2 hours), cool the mixture to ambient temperature.

  • Pour the reaction mixture into ice-water while stirring to precipitate the product as a yellow solid.

  • Collect the solid by vacuum filtration and wash it extensively with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Materials:

  • 1-(5-Methoxy-2-nitrophenyl)-2-nitroethene

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate or magnesium sulfate

  • Hydrochloric acid (for optional salt formation)

Procedure:

  • CAUTION: LiAlH4 is a highly reactive reagent that reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • In a dry, three-necked round-bottom flask fitted with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of LiAlH4 (3-4 equivalents) in anhydrous THF.

  • Cool this suspension in an ice bath.

  • Dissolve 1-(5-Methoxy-2-nitrophenyl)-2-nitroethene (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath, stir the mixture at room temperature for several hours, and then heat to reflux until the reaction is complete as monitored by TLC.

  • Cool the reaction vessel in an ice bath.

  • Quenching (Fieser Workup): Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH4 used in grams.

  • Stir the resulting granular precipitate for 30 minutes. Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Experimental Protocol: Route 2 - Phenylacetonitrile Reduction Pathway

Materials:

  • 5-Methoxy-2-nitrophenylacetonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate or magnesium sulfate

Procedure:

  • CAUTION: This reaction involves LiAlH4 and must be performed under anhydrous conditions and an inert atmosphere.

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend LiAlH4 (3-4 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve 5-Methoxy-2-nitrophenylacetonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension, keeping the internal temperature below 10 °C.

  • After the addition, remove the ice bath and heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Perform the Fieser workup as detailed in Route 1, Step 2.

  • Filter the granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or by forming its hydrochloride salt.

Diagrams

Henry_Reaction_Pathway start 5-Methoxy-2-nitrobenzaldehyde intermediate 1-(5-Methoxy-2-nitrophenyl)-2-nitroethene start->intermediate Henry Reaction (Base catalyst, e.g., NH4OAc) nitromethane Nitromethane nitromethane->intermediate final_product This compound intermediate->final_product Reduction (e.g., LiAlH4)

Caption: Synthetic workflow for Route 1: The Henry Reaction Pathway.

Phenylacetonitrile_Reduction_Pathway start 5-Methoxy-2-nitrophenylacetonitrile final_product This compound start->final_product Reduction (e.g., LiAlH4)

Caption: Synthetic workflow for Route 2: The Phenylacetonitrile Reduction Pathway.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound low_yield Low Yield or Impure Product check_route Identify Synthetic Route low_yield->check_route route1 Henry Reaction Pathway check_route->route1 route2 Phenylacetonitrile Pathway check_route->route2 troubleshoot1 Troubleshoot Henry Reaction & Reduction Steps route1->troubleshoot1 troubleshoot2 Troubleshoot Reduction Step route2->troubleshoot2 optimize Optimize Reaction Conditions (Temp, Reagents, Time) troubleshoot1->optimize troubleshoot2->optimize purify Improve Purification Protocol optimize->purify success High Yield, Pure Product purify->success

Caption: A logical workflow for troubleshooting the synthesis.

PART 3: References

  • Wikipedia. (2023). Henry reaction. [Link]

  • Organic Chemistry Portal. (2023). Henry Reaction. [Link]

  • Master Organic Chemistry. (2023). Henry Reaction. [Link]

  • designer-drug.com. Synthesis and resolution of alpha-phenylethylamine. [Link]

  • Sciencemadness Discussion Board. (2020). Reduction of nitroalkenes to nitroalkanes. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Organic Syntheses. d- AND l-α-PHENYLETHYLAMINE. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed by trained professionals with appropriate safety precautions in a certified laboratory environment.

Sources

Technical Support Center: Purification of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the purification of 2-(5-Methoxy-2-nitrophenyl)ethanamine, a critical intermediate in pharmaceutical and research applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound, providing causal explanations and actionable solutions.

Q1: My compound is streaking severely on silica gel TLC plates and columns. What's causing this and how can I fix it?

A1: This is the most common issue when purifying basic amines on standard silica gel. The streaking, or tailing, is caused by strong ionic interactions between the basic amine group (-NH₂) of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, sometimes irreversible, binding leads to poor separation and low recovery.

Solutions:

  • Eluent Modification: The most effective solution is to neutralize the acidic sites on the silica gel.[1] Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Typically, adding 0.5-2% TEA to your eluent system (e.g., Ethyl Acetate/Hexane) will dramatically improve peak shape. The TEA is more basic than your product and will preferentially bind to the active silanol sites, allowing your compound to elute symmetrically.

    • Ammonia: For more polar solvent systems, using a methanolic ammonia solution (e.g., 2M NH₃ in MeOH) as a component of the eluent (e.g., 1-5% in Dichloromethane) can also be highly effective.

  • Use of a Different Stationary Phase: If streaking persists, consider an alternative to silica gel. Alumina (Al₂O₃), which is available in basic, neutral, and acidic grades, can be an excellent choice. For this compound, basic or neutral alumina would prevent the strong acidic interactions.

Q2: I'm struggling to separate my desired product from a similarly polar impurity. How can I improve the resolution in my column chromatography?

A2: Achieving separation between compounds with close Rf values requires optimizing several parameters of your chromatography setup. The challenge with many nitro-aromatics is that structural isomers can be difficult to resolve.[2]

Solutions:

  • Solvent System Optimization:

    • Go Shallow: Switch from isocratic (constant solvent ratio) to a gradient elution. Start with a low-polarity mobile phase and gradually increase the polarity. This will hold the compounds at the top of the column longer and allow for better separation as they begin to move.

    • Try Different Solvents: The "selectivity" of the separation can be altered by changing the solvents. If you are using an Ethyl Acetate/Hexane system, try substituting Dichloromethane (DCM) for Ethyl Acetate or Toluene for Hexane. These changes alter the specific interactions (e.g., dipole-dipole, π-π stacking) between your compounds, the stationary phase, and the mobile phase.

  • Advanced Stationary Phases: For challenging separations of aromatic compounds, consider a stationary phase that offers alternative separation mechanisms. A Phenyl-Hexyl column can provide enhanced selectivity through π-π interactions between the phenyl rings of the stationary phase and your nitro-aromatic compound.[2][3]

  • Improve Column Packing and Loading:

    • Ensure your column is perfectly packed without any air bubbles or channels.

    • Load your sample in a minimal amount of solvent and ensure it is applied as a narrow, concentrated band at the top of the column. A diffuse starting band is a common cause of poor resolution.

Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution is formed above the melting point of the solute. It is often exacerbated by the presence of impurities that depress the melting point.[4][5]

Solutions:

  • Re-dissolve and Modify: Heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which your compound is more soluble to lower the solution's boiling point, or a co-solvent in which it is less soluble to increase the saturation point at a higher temperature.

  • Induce Crystallization: Once the solution is cooling, try to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Adding a "seed crystal" from a previous successful batch is also highly effective.

  • Slow Down Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling often favors oil formation over orderly crystal lattice formation.[5]

  • Pre-Purification: If the crude material is very impure, it may be impossible to crystallize. Perform a quick column chromatography "plug" to remove the bulk of the impurities first, and then attempt to recrystallize the partially purified material.

Q4: My final product is pure by NMR, but it has a persistent yellow or brownish color. How can I remove these colored impurities?

A4: The color likely originates from highly conjugated or oxidized side products formed during the synthesis, particularly nitration reactions.[4][6]

Solution:

  • Activated Charcoal Treatment: This is the classic method for removing colored impurities.[4]

    • Dissolve your impure product in a suitable hot solvent, as you would for recrystallization.

    • Remove the flask from the heat source.

    • Add a very small amount (typically 1-2% by weight) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Gently heat the mixture for 5-10 minutes.

    • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal.

    • Allow the clear, colorless filtrate to cool and crystallize.

  • Important Consideration: Activated charcoal can also adsorb your desired product, which may lead to a reduction in yield. Use it sparingly.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

A1: Flash column chromatography is the most versatile and widely applicable method for this compound.[7] It excels at separating mixtures with multiple components and is effective for both solid and oil products.[6] Recrystallization is an excellent secondary step to achieve very high purity, provided the compound is a solid and a suitable solvent system can be identified.[1]

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The ideal solvent system is determined using Thin Layer Chromatography (TLC). Test various solvent mixtures (e.g., different ratios of ethyl acetate and hexane). The goal is to find a system where the desired compound has an Rf (retention factor) of approximately 0.25-0.35. This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities with different polarities.

Q3: How should I store the purified this compound?

A3: Based on safety data for related phenylethylamine and nitro-aromatic compounds, it is recommended to store the substance in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] For long-term stability, especially for analytical standards, storage under an inert atmosphere (like argon or nitrogen) in a dark place (e.g., an amber vial) at 2-8°C is advisable.[10]

Q4: What are the primary safety concerns when handling this compound and its purification solvents?

A4:

  • Compound: While specific data for this exact molecule is limited, related nitro-aromatic and amine compounds can be harmful if swallowed, cause skin irritation, and serious eye irritation.[9][11] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[11]

  • Solvents: The organic solvents used in chromatography (e.g., hexane, ethyl acetate, DCM) are flammable and have associated health risks from inhalation or skin contact.[8] Keep them away from ignition sources and always work in a fume hood.[8]

Data & Protocols

Table 1: Recommended Solvent Systems for Chromatography

The following table provides starting points for developing a TLC and column chromatography separation. The ratio should be optimized to achieve an Rf of ~0.3 for the target compound.

PolaritySolvent SystemModifier (if needed)Application Notes
Low20-40% Ethyl Acetate in Hexane/Heptane1% TriethylamineA good starting point for many nitrophenyl compounds.[12] The TEA is crucial to prevent streaking of the amine.[1]
Medium50-80% Ethyl Acetate in Hexane/Heptane1% TriethylamineUseful if the compound is not moving from the baseline in lower polarity systems.
High1-5% Methanol in Dichloromethane (DCM)1% TriethylamineFor separating more polar impurities. DCM offers different selectivity compared to ethyl acetate.
High95:5:0.5 DCM / Methanol / Ammonium Hydroxide(NH₄OH included)An alternative to TEA for modifying the mobile phase, particularly effective in DCM/Methanol systems.
Detailed Protocol: Flash Column Chromatography Purification

This protocol outlines a standard procedure for purifying approximately 1 gram of crude this compound.

1. Preparation of the Column and Eluent:

  • Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of material).

  • Prepare the chosen eluent (e.g., 30% Ethyl Acetate in Hexane + 1% Triethylamine). Make sure you have a sufficient volume (e.g., 1-2 Liters).

  • Secure the column vertically in a fume hood. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1]

  • Prepare a slurry of silica gel (e.g., 40-63 µm mesh size) in the eluent. Pour the slurry into the column, tapping the side gently to ensure even packing. Add a protective layer of sand to the top of the silica bed.[1]

  • Equilibrate the column by running 2-3 column volumes of eluent through the packed silica until the bed is stable.

2. Sample Loading:

  • Dissolve the crude product (1 g) in a minimal amount of the eluent or DCM.

  • Alternatively, create a slurry by adsorbing the crude product onto a small amount of silica gel (~2-3 g). To do this, dissolve the compound in a volatile solvent (like DCM), add the silica, and evaporate the solvent completely using a rotary evaporator.

  • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

3. Elution and Fraction Collection:

  • Begin adding the eluent to the top of the column, taking care not to disturb the sand layer.

  • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate (e.g., ~2 inches/minute).[1]

  • Collect the eluting solvent in appropriately sized fractions (e.g., 20-25 mL test tubes).

  • Monitor the separation by spotting alternate fractions on a TLC plate. Visualize the spots using a UV lamp (nitro-aromatics are often UV-active) and/or a chemical stain (e.g., ninhydrin to detect the amine).

4. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Confirm the purity and identity using analytical methods such as NMR, LC-MS, or melting point analysis.

Visualized Workflows

Purification_Workflow General Purification Workflow cluster_prep Preparation cluster_purify Purification Step cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Solvent Scouting) Crude->TLC Dissolve small sample Col_Chrom Column Chromatography (Silica Gel + Modifier) TLC->Col_Chrom Select Eluent (Rf ~0.3) Frac_Collect Fraction Collection & TLC Monitoring Col_Chrom->Frac_Collect Recrystal Recrystallization Combine Combine Pure Fractions Frac_Collect->Combine Evap Solvent Evaporation Combine->Evap Final_Product Pure Product Evap->Final_Product Final_Product->Recrystal For higher purity Analysis Purity Check (NMR, LC-MS) Final_Product->Analysis

Caption: General workflow for purification and analysis.

Troubleshooting_Tree Troubleshooting Decision Tree cluster_TLC Troubleshooting Decision Tree cluster_Sep Troubleshooting Decision Tree cluster_Recrystal Troubleshooting Decision Tree Start Problem Identified During Purification Streak Streaking on TLC? Start->Streak Yes_Streak Add Basic Modifier (e.g., 1% TEA) to Eluent Streak->Yes_Streak Yes No_Streak Proceed to Next Check Streak->No_Streak No Poor_Sep Poor Separation? No_Streak->Poor_Sep Yes_Poor_Sep Optimize Eluent (Gradient, new solvents) or change stationary phase Poor_Sep->Yes_Poor_Sep Yes No_Poor_Sep Proceed to Next Check Poor_Sep->No_Poor_Sep No Oil_Out Oiling Out? No_Poor_Sep->Oil_Out Yes_Oil_Out Slow Cooling, Scratch Flask, Change Solvent System Oil_Out->Yes_Oil_Out Yes

Caption: Decision tree for common purification problems.

References

  • Nitration of Phenol and Purification by Column Chromatography Purpose. (n.d.). CDN. Retrieved from [Link]

  • Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). ResearchGate. Retrieved from [Link]

  • (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Column Chromatography Guide. (2025, December 12). Phenomenex. Retrieved from [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (n.d.). PMC. Retrieved from [Link]

Sources

overcoming solubility issues with 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Handling Issues

Executive Summary

This guide addresses the specific physicochemical challenges associated with 2-(5-Methoxy-2-nitrophenyl)ethanamine (often abbreviated as 2,5-MNPEA). Users frequently encounter precipitation in aqueous buffers ("crashing out") or "oiling out" during purification.[1] These issues stem from the molecule's amphiphilic nature: the lipophilic ortho-nitro/methoxy-phenyl core competes with the hydrophilic ethylamine side chain.[2]

This document provides protocols to stabilize the compound in solution for both biological assays and synthetic workflows.

Part 1: Quick Diagnostic & Solvent Compatibility

Status Check: What does your sample look like?

Physical StateChemical FormSolubility ProfilePrimary Use
Yellow/Orange Oil (or waxy solid)Free Base Hydrophobic.[2] Soluble in DCM, EtOAc, Et₂O, Toluene.[2] Insoluble in water. Organic synthesis intermediate.[2]
Yellow Crystalline Solid Hydrochloride Salt (HCl) Hydrophilic.[2][1] Soluble in Water, DMSO, Methanol.[2]Biological assays, stable storage.[2][1]
Solubility Data Table

Concentration limits at 25°C.

SolventFree Base SolubilityHCl Salt SolubilityNotes
Water (pH 7) < 0.1 mg/mL (Insoluble)> 50 mg/mLSalt is highly soluble; Base precipitates immediately.[2]
PBS (pH 7.4) Insoluble~ 10 mg/mLWarning: High salt concentrations in PBS can reduce solubility (Salting-out effect).[2][1]
DMSO > 100 mg/mL> 100 mg/mLBest for stock solutions.[2][1]
Ethanol > 50 mg/mL~ 20 mg/mLGood for recrystallization.[2][1]
Dichloromethane > 100 mg/mL< 1 mg/mLUsed to extract the Free Base.[2][1]
Part 2: Troubleshooting Biological Assays (Aqueous Solubility)

Q: I diluted my DMSO stock into cell culture media, and it turned cloudy. Why? A: This is "compound crashing."[2] Even if you start with the HCl salt, the pH of your media (typically 7.4) is close to the pKa of the amine (estimated ~9.0–9.5).

  • Mechanism: At pH 7.4, a small fraction of the amine exists as the free base.[2][1] If your concentration is too high (>100 µM), the lipophilic free base aggregates.[1] The ortho-nitro group enhances lipophilicity via intramolecular hydrogen bonding, exacerbating this.[2][1]

Protocol: Stable Aqueous Formulation

  • Prepare Stock: Dissolve the HCl salt in pure DMSO at 10–50 mM.

  • Intermediate Dilution (Critical Step): Do not pipette DMSO directly into the well.[2][1]

    • Dilute the DMSO stock 1:10 into water (not buffer) first.[2]

    • Vortex immediately.[2][1]

  • Final Addition: Add this aqueous intermediate to your media.

    • Target Final DMSO: < 0.5% (v/v) to avoid cytotoxicity.[2]

Q: How do I verify if the compound is actually in solution? A: Do not rely on visual inspection.

  • Centrifuge the solution at 10,000 x g for 5 minutes.

  • Measure the absorbance (approx. 350–400 nm due to the nitro group) of the supernatant.[1]

  • Compare to a standard curve in DMSO.[2] If the signal is <90% of expected, you have precipitation.[2]

Part 3: Synthesis & Purification Troubleshooting

Q: My product "oiled out" during recrystallization. How do I fix it? A: "Oiling out" occurs when the compound separates as a liquid phase before it can crystallize.[2][1][3] This is common with nitrophenethylamines because the melting point is often depressed by impurities.[2]

The "Rescue" Protocol (Dual-Solvent Recrystallization):

  • Redissolve: Add just enough hot Ethanol (or Isopropanol) to dissolve the oil completely.[2][1]

  • Seed: If you have any solid crystals from a previous batch, add a microscopic amount now.[2][1]

  • Cloud Point: Add Diethyl Ether (or MTBE) dropwise until the solution turns slightly cloudy/turbid.

  • Clear: Add 1–2 drops of Ethanol to make it clear again.[2][1]

  • Slow Cool: Wrap the flask in foil and let it cool to room temperature undisturbed for 4 hours. Then move to 4°C.

Q: I cannot get the HCl salt to precipitate from the reaction mixture. A: You likely have excess water or alcohol present.[2][1]

  • Solution: The salt is too soluble in wet alcohols.[2]

  • Protocol:

    • Dissolve the Free Base in anhydrous Diethyl Ether or Dioxane .[2][1]

    • Cool to 0°C on ice.

    • Add 2M HCl in Diethyl Ether dropwise.

    • Crucial: Do not use aqueous HCl.[2] The water introduced will keep the salt in solution or cause it to form a sticky gum.[2][1]

Part 4: Visualizing the Workflows
Workflow 1: Solubility Decision Tree

Use this logic to determine the correct solvent system for your application.

SolubilityLogic Start Start: Select Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Syn Chemical Synthesis (Reaction/Purification) Start->App_Syn Check_Form Check Form: Salt or Free Base? App_Bio->Check_Form Solvent_Org Solvent: DCM/EtOAc (Extraction) App_Syn->Solvent_Org Action_Salt Use HCl Salt Check_Form->Action_Salt Solid Action_Base Use Free Base Check_Form->Action_Base Oil Solvent_DMSO Solvent: DMSO (Stock Solution) Action_Salt->Solvent_DMSO Action_Base->Action_Salt Convert with HCl/Ether Solvent_Aq Solvent: Water/PBS (Max 10mM) Problem_Crash Problem: Precipitation in Media? Solvent_DMSO->Problem_Crash Problem_Crash->Solvent_Aq No Solution_Dilute Pre-dilute in H2O before Media Problem_Crash->Solution_Dilute Yes

Figure 1: Decision matrix for solvent selection based on chemical form and application.[2]

Workflow 2: The "Oiling Out" Rescue Loop

Follow this path if your purification yields a sticky gum instead of crystals.[2][1]

OilingOut State_Oil State: Oily Product (Impure/Wet) Step_Dissolve 1. Dissolve in Hot Ethanol (Min Vol) State_Oil->Step_Dissolve Step_Cloud 2. Add Ether until Cloudy (Turbid) Step_Dissolve->Step_Cloud Step_Clear 3. Add 1 drop EtOH to Clear Step_Cloud->Step_Clear Step_Cool 4. Slow Cool (RT -> 4°C) Step_Clear->Step_Cool Step_Cool->State_Oil Fails (Too fast) State_Crystal Result: Crystalline Solid Step_Cool->State_Crystal

Figure 2: Step-by-step rescue protocol for non-crystalline products.

References
  • PubChem Compound Summary. (2023). This compound.[2] National Center for Biotechnology Information.[2] [Link]

  • Shulgin, A. T., & Shulgin, A. (1991).[2] PiHKAL: A Chemical Love Story. Transform Press. (Referencing general nitrophenethylamine handling and reduction protocols). [Link]

  • Reich, H. J. (2023).[2][1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[2] (For pKa estimation of phenethylamines). [Link]

Sources

Technical Support Center: Synthesis of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(5-Methoxy-2-nitrophenyl)ethanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions.

The most prevalent and reliable synthetic route proceeds in two key stages: a Henry (nitroaldol) reaction followed by the reduction of a β-nitrostyrene intermediate. Each stage presents unique challenges that can significantly impact yield and purity. This guide is structured to address these stages sequentially, providing solutions to specific problems you may encounter.

Overall Synthetic Workflow

The synthesis begins with the condensation of 5-methoxy-2-nitrobenzaldehyde with nitromethane, followed by dehydration to form the critical β-nitrostyrene intermediate. This intermediate is then reduced to the target phenethylamine.

G cluster_0 Step 1: Henry Reaction & Dehydration cluster_1 Step 2: Reduction A 5-Methoxy-2-nitrobenzaldehyde + Nitromethane B (E)-1-(5-Methoxy-2-nitrophenyl) -2-nitroethene A->B Base catalyst (e.g., NH4OAc) Heat C (E)-1-(5-Methoxy-2-nitrophenyl) -2-nitroethene D This compound C->D Reducing Agent (e.g., NaBH4/CuCl2, H2/Pd-C)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Troubleshooting the Henry Reaction & Dehydration

The Henry reaction is a base-catalyzed carbon-carbon bond formation that is reversible.[1] The initial product is a β-nitro alcohol, which often dehydrates under the reaction conditions to yield the more stable, conjugated β-nitrostyrene. Controlling this step is crucial for a successful synthesis.

Frequently Asked Questions (FAQs)

Question: My yield of the β-nitrostyrene intermediate is low, and I'm recovering a lot of starting aldehyde. What's going wrong?

Answer: This is a common issue often related to reaction equilibrium or catalyst inefficiency.

  • Causality: The Henry reaction is reversible, and the equilibrium may not favor the product under your current conditions.[1][2] The choice of base catalyst is critical; it must be strong enough to deprotonate nitromethane but not so strong that it promotes side reactions with the aldehyde.

  • Troubleshooting Steps:

    • Catalyst Choice: Ammonium acetate (NH₄OAc) is a common and effective catalyst for driving the reaction towards the dehydrated nitroalkene product.[3] If using other bases like alkali hydroxides, use only catalytic amounts to avoid undesired side reactions.[2]

    • Water Removal: The dehydration step produces water. If water is not effectively removed, it can push the equilibrium back towards the starting materials. Conducting the reaction in a solvent like nitroethane or glacial acetic acid with heating can help drive off water as it forms.[3][4]

    • Reaction Time & Temperature: Ensure the reaction is heated sufficiently (e.g., reflux) for an adequate duration to drive the reaction to completion.[3] Monitor progress by Thin-Layer Chromatography (TLC) to avoid unnecessarily long reaction times which can lead to byproduct formation.

Question: I've isolated the β-nitro alcohol instead of the desired β-nitrostyrene. How can I promote dehydration?

Answer: Isolation of the β-nitro alcohol indicates that the conditions were not vigorous enough to induce elimination of water.

  • Causality: Dehydration is typically promoted by heat and either mild acid or base.[5] The stability of the resulting conjugated system is the primary driving force for this elimination.[5]

  • Troubleshooting Steps:

    • Post-Reaction Workup: The isolated β-nitro alcohol can be dehydrated in a separate step. Heating the alcohol with a mild base like potassium carbonate (K₂CO₃) or using an acidic workup (e.g., with 2N HCl) can effectively yield the nitroalkene.[5]

    • One-Pot Procedure: To avoid this issue, ensure your initial Henry reaction conditions include sufficient heat (e.g., 80-100 °C) and a catalyst system that facilitates dehydration, such as ammonium acetate in a refluxing solvent.[3]

Part 2: Troubleshooting the Reduction of β-Nitrostyrene

The reduction of the β-nitrostyrene intermediate is the most challenging step. Both the nitro group and the alkene double bond must be reduced to form the primary amine.[6] This transformation is fraught with potential side reactions, including incomplete reduction and polymerization.

Symptom-Based Troubleshooting Guide

This table outlines common problems observed during the reduction step, their underlying causes, and validated solutions.

Symptom Observed Probable Cause(s) Recommended Solutions & Scientific Rationale
Reaction stalls; only the alkene is reduced (nitroalkane isolated) The reducing agent is not potent enough to reduce the nitro group. Sodium borohydride (NaBH₄) alone readily reduces the double bond but not the nitro group.[6][7]Solution: Employ a more robust reduction system. 1. NaBH₄/CuCl₂ System: The combination of NaBH₄ with a transition metal salt like Copper(II) chloride creates a system capable of reducing both functionalities.[6][8] 2. LiAlH₄: Lithium aluminum hydride is a powerful reducing agent that can effectively reduce both groups, but it requires strict anhydrous conditions and careful handling.[6][9] 3. Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C is a classic and effective method.[10][11]
Formation of oxime or hydroxylamine intermediates Incomplete reduction due to catalyst deactivation, insufficient reducing agent, or non-optimal temperature/pressure. These are stable intermediates in the pathway from a nitro group to an amine.[10]Solution: Drive the reduction to completion. 1. Catalytic Hydrogenation: Ensure the catalyst (e.g., Pd/C) is active and increase H₂ pressure if possible.[10][12] A protic co-solvent like ethanol can also facilitate the reaction.[13] 2. Metal Hydride Reduction: Use a sufficient stoichiometric excess of the hydride reagent to ensure all intermediates are fully reduced.[12]
Significant formation of tar-like polymers The β-nitrostyrene is highly susceptible to Michael addition. The newly formed nitroalkane carbanion can act as a nucleophile, attacking another molecule of the starting nitrostyrene.[6][7] This is particularly problematic with borohydride reductions if there is a delay before the nitro group is reduced.[6]Solution: Minimize the lifetime of the reactive intermediate. 1. Rapid Addition: When using the NaBH₄/CuCl₂ system, add the copper solution quickly after the borohydride to initiate the nitro reduction before Michael adducts can form.[6][7] 2. Temperature Control: Avoid excessively high temperatures, which can accelerate polymerization.[4]
Presence of secondary amine byproducts During catalytic hydrogenation, the newly formed primary amine can react with partially reduced intermediates (like the phenylacetaldoxime) to form a secondary amine.[10]Solution: Protect the primary amine as it forms. In-situ Protection: Perform the catalytic hydrogenation in the presence of an acid, such as HCl in ethanol. The acid will protonate the primary amine to form the ammonium salt, rendering it non-nucleophilic and preventing it from reacting further.[10]
Evidence of demethylation (phenolic byproduct) The methoxy group can be cleaved under harsh acidic conditions, especially when combined with high temperatures.[14]Solution: Use milder reaction conditions. 1. Avoid Strong Acids: If using an acid-based reduction (e.g., Fe/HCl), ensure the temperature is controlled and reaction times are not excessive.[12] 2. Anhydrous Conditions: Ensure the reaction is anhydrous, as water can facilitate demethylation in the presence of strong acids at high temperatures.[14]

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride and Copper(II) Chloride

This method is effective and avoids the use of high-pressure hydrogenation or pyrophoric LiAlH₄.[6][7]

  • Dissolve the (E)-1-(5-Methoxy-2-nitrophenyl)-2-nitroethene intermediate (1.0 eq) in a suitable solvent mixture (e.g., THF/Ethanol).

  • Cool the solution in an ice bath to 0 °C.

  • Add Sodium Borohydride (NaBH₄, ~4.0 eq) portion-wise, maintaining the temperature.

  • Immediately following the NaBH₄ addition, add a prepared solution of Copper(II) Chloride (CuCl₂, ~2.0 eq) dropwise but rapidly.

  • Allow the reaction to warm to room temperature and then heat to reflux (e.g., 80 °C) for 15-30 minutes, monitoring by TLC.

  • Cool the mixture and carefully quench by adding aqueous NaOH solution (e.g., 35%).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude amine, typically via column chromatography or conversion to its hydrochloride salt.

Protocol 2: Reduction using Catalytic Hydrogenation

This is a clean and efficient method if the equipment is available.

  • In a hydrogenation-safe vessel, dissolve the (E)-1-(5-Methoxy-2-nitrophenyl)-2-nitroethene intermediate (1.0 eq) in ethanol containing concentrated HCl (to protect the final amine).

  • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5 mol % Pd).

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale, but a Parr hydrogenator is preferred) at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction can be slow and may require several hours.[6]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product as its hydrochloride salt.

Troubleshooting Logic Flowchart

This diagram provides a systematic approach to diagnosing issues during the critical reduction step.

G Start Reduction Reaction Complete? Incomplete Incomplete Reaction Start->Incomplete No Complete Reaction Complete Start->Complete Yes Nitroalkane Nitroalkane Intermediate? Incomplete->Nitroalkane Analyze Crude CheckPurity Check Purity (TLC/NMR) Complete->CheckPurity Pure Pure Product CheckPurity->Pure Yes Impure Impure Product CheckPurity->Impure No IdentifyByproduct Identify Byproduct(s) Impure->IdentifyByproduct Polymer Polymer/Tar? IdentifyByproduct->Polymer Incomplete_Action Increase Reductant Strength (e.g., NaBH4 -> NaBH4/CuCl2) Nitroalkane->Incomplete_Action Yes Oxime Oxime/Hydroxylamine? Nitroalkane->Oxime No SecAmine Secondary Amine? Polymer->SecAmine No Polymer_Action Decrease Time Before Nitro Reduction Polymer->Polymer_Action Yes SecAmine_Action Add Acid (HCl) to Hydrogenation Reaction SecAmine->SecAmine_Action Yes Other Other Byproducts (e.g., Demethylated) SecAmine->Other No Oxime_Action Check Catalyst Activity Increase H2 Pressure/Time Oxime->Oxime_Action Yes

Caption: A logical flowchart for troubleshooting the reduction of the β-nitrostyrene intermediate.

References

Sources

troubleshooting guide for 2-(5-Methoxy-2-nitrophenyl)ethanamine experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(5-Methoxy-2-nitrophenyl)ethanamine

Topic: Troubleshooting & Optimization Guide for this compound Experiments Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Support / FAQ / Troubleshooting

Technical Overview & Utility

Compound Profile:

  • Systematic Name: this compound

  • Role: Critical intermediate in the synthesis of 6-substituted indoles and indolines (e.g., 6-methoxyindole) via reductive cyclization (Leimgruber–Batcho or Reissert-like pathways). It is also a structural analog for developing subtype-selective serotonin receptor ligands.

  • Key Reactivity: The molecule possesses a nucleophilic primary amine and an electrophilic nitro group. The "pain point" in handling this compound usually arises during the chemoselective reduction required to cyclize the ring without over-reducing the aromatic system or polymerizing the free amine.

Synthesis & Workflow Visualization

The following diagram outlines the critical pathway and decision points where experiments typically fail.

G Start 5-Methoxy-2-nitrobenzaldehyde Henry Henry Reaction (Nitromethane/NH4OAc) Start->Henry Styrene Intermediate: Nitrostyrene Henry->Styrene Dehydration Red1 Selective Reduction (NaBH4/Silica or H2/Pd-C controlled) Styrene->Red1 C=C Reduction (Critical Step) Fail1 Issue: Polymerization Styrene->Fail1 High Temp Target TARGET: This compound Red1->Target Cyclization Reductive Cyclization (Fe/AcOH or Pd/C/H2) Target->Cyclization Nitro Reduction Indole Product: 6-Methoxyindole Cyclization->Indole -2H2O / -NH3 Fail2 Issue: Over-reduction (to Diamine) Cyclization->Fail2 Excess H2

Figure 1: Synthetic pathway highlighting the target compound's role as a gateway to indole scaffolds. Critical failure points are noted in red.

Troubleshooting Guide: Common Failure Modes

Category A: Synthesis & Isolation Issues

Q: I am synthesizing the target from the nitrostyrene precursor, but I am getting a complex mixture. Why?

  • Diagnosis: Chemoselectivity failure. Reducing the nitroalkene (styrene) to the nitro-alkane (target) without reducing the aromatic nitro group is difficult with standard hydrogenation.

  • Solution:

    • Avoid: Standard catalytic hydrogenation (Pd/C, H2) often reduces both the alkene and the nitro group, leading to the diamine (aniline derivative) prematurely.

    • Protocol: Use Sodium Borohydride (NaBH4) with Silica Gel in Chloroform/Isopropanol. This method selectively reduces the conjugated alkene to the alkane while leaving the aromatic nitro group intact [1].

    • Alternative: Use Borane-Dimethyl Sulfide (BMS) if starting from the corresponding phenylacetonitrile.

Q: The product is isolating as a sticky, dark oil that degrades overnight. How do I stabilize it?

  • Diagnosis: Free-base phenethylamines are prone to oxidative degradation and carbamate formation (absorbing CO2 from air). The ortho-nitro group adds steric strain and electronic effects that may destabilize the lattice.

  • Solution:

    • Immediate Salt Formation: Do not store as a free base. Convert immediately to the Hydrochloride (HCl) or Fumarate salt.

    • Protocol: Dissolve the crude oil in minimal dry Et2O or EtOAc. Add 2M HCl in Et2O dropwise at 0°C. The salt should precipitate as a stable solid. Filter under N2.

Category B: Cyclization (Indole Synthesis) Failures

Q: I am trying to cyclize this compound to 6-methoxyindole, but I am isolating the diamine (2-(2-amino-5-methoxyphenyl)ethanamine) instead.

  • Diagnosis: You are using a reducing agent that is too strong or lacks the oxidative capacity to dehydrogenate the intermediate indoline. Simple reduction of the nitro group yields the aniline, which does not spontaneously cyclize to indole without a leaving group or oxidative driving force.

  • The Fix:

    • Method 1 (Cadogan-Sundberg modification): Use Triethyl phosphite P(OEt)3 at reflux. This generates a nitrene intermediate that inserts into the C-H bond.

    • Method 2 (Reductive Amination logic): If you want the indole, you usually need the 2-nitrophenylacetaldehyde (or acetal), not the amine.

    • Correction: If you must use the amine, you are likely targeting the dihydroindole (indoline) via an intramolecular SNAr (if a leaving group is on the chain) or oxidative coupling. Ensure your retrosynthesis is valid.

Physicochemical Data & Analysis

PropertySpecification / ObservationNotes
Appearance (Free Base) Yellow to orange viscous oilDarkens rapidly upon air exposure.
Appearance (HCl Salt) Off-white to pale yellow crystalline solidHygroscopic; store in desiccator.
Solubility MeOH, DMSO, DCM (Good)Free base is soluble in organics; Salt in water/MeOH.
1H NMR Diagnostic δ ~2.9-3.1 ppm (triplets, ethyl chain)Look for disappearance of alkene protons (if from styrene).
Stability Nitro group: Stable < 150°CAmine: Unstable to oxidation.

Advanced Optimization: The "Red Flag" Protocol

If your yields are consistently <40%, follow this logic tree to identify the bottleneck.

Troubleshooting Start Yield < 40% Check1 Check TLC of Precursor Start->Check1 Decision1 Impurities? Check1->Decision1 Action1 Recrystallize Nitrostyrene Decision1->Action1 Yes Check2 Check Reduction Conditions Decision1->Check2 No Decision2 Over-reduction? Check2->Decision2 Action2 Switch to NaBH4/SiO2 Decision2->Action2 Yes (Diamine found) Action3 Check Workup pH (Amine lost in aq?) Decision2->Action3 No (Product missing)

Figure 2: Diagnostic logic for low-yield optimization.

References

  • Selective Reduction of Nitroalkenes: Varma, R. S., & Kabalka, G. W. (1985). Chemo- and regioselective reduction of conjugated nitro alkenes with sodium borohydride in the presence of silica gel. Synthetic Communications. Link

  • Indole Synthesis via Nitrophenyl Precursors: Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
  • Handling of Phenethylamines: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referenced for general handling of 2,5-dimethoxy-phenethylamine derivatives). Link

  • This compound Data: PubChem Compound Summary for CID 12218683 (Related analog 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine used for property extrapolation). Link

Technical Support Center: Stability Assurance for 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Profile

2-(5-Methoxy-2-nitrophenyl)ethanamine (CAS: 13345-42-1 for free base; often stored as HCl salt) presents a unique stability challenge due to the "push-pull" electronic nature of its aromatic ring (electron-donating methoxy vs. electron-withdrawing nitro) and the reactivity of its primary amine tail.

Immediate Critical Actions:

  • Light: Strictly UV-free environment. The ortho-nitro group facilitates rapid photochemical rearrangement (photocaging effect).

  • Atmosphere: Solutions must be degassed and stored under Argon/Nitrogen.

  • pH: Maintain acidic conditions (pH < 5) in aqueous solutions to protonate the amine, preventing oxidative deamination.

Chemical Vulnerability Profiling

To prevent degradation, one must understand the mechanism of failure. This molecule has three primary vectors of decomposition in solution.

A. Photochemical Rearrangement (The Ortho-Nitro Effect)

The most critical vulnerability is the nitro group located ortho to the ethylamine side chain. Under UV or intense visible light, o-nitrobenzyl systems undergo intramolecular redox reactions.

  • Mechanism: Light excitation causes the nitro group to abstract a benzylic hydrogen, leading to an aci-nitro intermediate. This can result in cyclization (forming indolinone derivatives) or cleavage, effectively destroying the parent molecule.

  • Visual Indicator: Solution turns from pale yellow to deep orange or brown.

B. Oxidative Deamination (The Amine Vector)

The primary amine (-NH


) is susceptible to oxidation by dissolved oxygen, particularly in the presence of trace metal ions (Cu, Fe).
  • Mechanism: Radical attack at the

    
    -carbon leads to an imine intermediate, which hydrolyzes to an aldehyde (2-(5-methoxy-2-nitrophenyl)acetaldehyde) and ammonia.
    
  • Prevention: Protonation (conversion to ammonium salt) dramatically reduces the electron density at the nitrogen, inhibiting this pathway.

C. Carbamate Formation

As a free base, the amine reacts rapidly with atmospheric CO


 to form carbamates. This is reversible but alters solubility and stoichiometry during experiments.

Troubleshooting Guide & FAQs

Scenario 1: "My stock solution turned dark amber overnight."

Diagnosis: Photochemical degradation or rapid oxidation. Root Cause: The ortho-nitro moiety is highly photosensitive. Even brief exposure to ambient lab light (fluorescent) can trigger rearrangement. Corrective Action:

  • Discard the solution; the chemical identity has changed.

  • Protocol Adjustment: All future handling must occur under low-light conditions (amber light or foil-wrapped vessels).

  • Verification: Check the LC-MS for a mass shift corresponding to

    
     (cyclization) or 
    
    
    
    (oxidation).
Scenario 2: "The compound is precipitating out of my buffer."

Diagnosis: pH-induced free-basing. Root Cause: If your buffer pH is > 8.0, the amine deprotonates (pKa


 9.5). The free base is significantly less soluble in aqueous media than the hydrochloride salt.
Corrective Action: 
  • Lower the pH of the buffer to < 7.0.

  • If basic conditions are required for the assay, add a co-solvent like DMSO (up to 5-10%) to maintain solubility of the free base.

Scenario 3: "I see a new peak at M+14 or M+28 in Mass Spec."

Diagnosis: Methylation or Formylation (Solvent contamination). Root Cause:

  • M+14 (Methylation): often occurs if methanol is used as a solvent with trace acids over long periods.

  • M+28 (Formylation): Common artifact when using DMF or formic acid in sample prep. Corrective Action: Switch to Acetonitrile (ACN) or freshly distilled water for stock preparation. Avoid storing in methanol for >24 hours.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution (10 mM)

Reagents:

  • Compound (HCl salt preferred)

  • Solvent: Anhydrous DMSO or Degassed 0.1M HCl

  • Gas: Argon (99.999%)

Protocol:

  • Environment: Dim ambient lights. Work in a fume hood.

  • Degassing: Sparge the solvent with Argon for 15 minutes before adding the solid. Dissolved oxygen is the enemy.

  • Weighing: Weigh the solid quickly. If using the free base, weigh into a tared vial already containing Argon.

  • Dissolution: Add solvent. Vortex until dissolved.

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 50

    
    L) in amber glass vials or opaque PCR tubes.
    
  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

    • Shelf Life: 6 months at -80°C; 1 week at 4°C.

Visualizations

Diagram 1: Degradation Pathways

This diagram illustrates the two competing degradation pathways: Photochemical Rearrangement (Light-driven) and Oxidative Deamination (Oxygen-driven).

DegradationPathways Parent 2-(5-Methoxy-2-nitrophenyl) ethanamine Light UV/Vis Light (hv) Parent->Light Oxygen Dissolved O2 (Trace Metals) Parent->Oxygen AciNitro Aci-Nitro Intermediate Light->AciNitro H-Abstraction Imine Imine Intermediate Oxygen->Imine Radical Oxidation Cyclized Indolinone/Cyclized Derivatives (Deep Color) AciNitro->Cyclized Rearrangement Aldehyde Aldehyde + Ammonia Imine->Aldehyde Hydrolysis

Caption: Figure 1. Dual degradation vectors. The ortho-nitro group drives light sensitivity, while the primary amine drives oxidative instability.

Diagram 2: Optimized Handling Workflow

A self-validating workflow to ensure sample integrity from weighing to storage.

HandlingWorkflow cluster_prep Preparation Phase cluster_storage Storage Phase Start Start: Solid Compound Step1 Degas Solvent (Argon Sparge 15 min) Start->Step1 Step2 Weigh in Low Light (Amber Vials) Step1->Step2 Step3 Dissolve & Vortex (Under Argon) Step2->Step3 Step4 Aliquot (Single Use) Step3->Step4 Step5 Flash Freeze (Liq N2) Step4->Step5 Step6 Store -80°C Step5->Step6 Check QC Check: Clear/Pale Yellow? Step6->Check Thaw Discard Discard (Oxidation/Photolysis) Check->Discard Dark/Cloudy Proceed Proceed to Assay Check->Proceed Clear

Caption: Figure 2.[1] Step-by-step workflow for minimizing degradation during solvation and storage.

References

  • Allen, J. M., et al. (2000).[2] "2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing."[2] Journal of Pharmaceutical and Biomedical Analysis. Link

    • Relevance: Establishes the mechanism of ortho-nitro photochemistry utilized in stability testing and degrad
  • Hanna, W.J.W. (1968). "Mechanisms of the oxidation of organic amines by oxygen and by free radical oxidizing agents." DTIC Technical Report. Link

    • Relevance: Foundational text on the oxidative deamination mechanisms of primary amines in solution.
  • European Commission SCCS. (2013). "Opinion on 2-(Methoxymethyl)benzene-1,4-diamine sulfate." Scientific Committee on Consumer Safety. Link

    • Relevance: Provides comparative stability data for methoxy-substituted aromatic amines in aqueous solution and DMSO.
  • Garrido, N. M., et al. (2023).[3] "2-Phenethylamines in Medicinal Chemistry: A Review." Molecules. Link

    • Relevance: Comprehensive review of the structural class, covering stability, solubility, and handling of phenethylamine deriv
  • Fisher Scientific. (2025). "Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine." Link

    • Relevance: Standard industrial handling protocols for methoxy-phenethylamines (analogous structure).

Sources

Technical Support Center: Scale-Up Synthesis of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(5-Methoxy-2-nitrophenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important intermediate. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to support your process development and optimization efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing quick-reference answers to fundamental challenges.

Q1: What is the most reliable synthetic route for preparing this compound with good regiochemical control?

A1: A robust and common approach involves a multi-step synthesis starting from 5-Methoxy-2-nitrobenzaldehyde. This route ensures the correct placement of the methoxy and nitro groups on the phenyl ring from the outset, avoiding complex isomer separation issues that can arise from direct nitration of substituted phenethylamines. The general pathway involves a Henry condensation followed by a two-step reduction.

Q2: Why is direct nitration of a methoxyphenethylamine precursor not recommended for this specific isomer?

A2: Direct nitration of precursors like 4-methoxyphenethylamine or 2-methoxyphenethylamine presents significant regioselectivity challenges. The powerful activating and directing effects of both the methoxy group and the ethylamine side chain (or its protected form) often lead to a mixture of nitro isomers.[1] Isolating the desired 2-nitro-5-methoxy isomer from this mixture on a large scale is often inefficient and results in low overall yields.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Key safety considerations include:

  • Nitrating Agents: The use of mixed acids (sulfuric and nitric acid) for any nitration steps is highly exothermic and corrosive. Strict temperature control is crucial to prevent runaway reactions.[2]

  • Nitro Compounds: The intermediates and the final product are nitroaromatic compounds, which can be energetic and should be handled with care, avoiding heat and shock.

  • Catalytic Hydrogenation: If using catalytic hydrogenation for reduction, proper procedures for handling hydrogen gas and pyrophoric catalysts (like Raney Nickel) are mandatory to mitigate fire and explosion risks.[3]

  • Reagents: Many reagents, such as lithium aluminum hydride (if used), are highly reactive with water and require handling under an inert, anhydrous atmosphere.[4]

Q4: My final product is difficult to purify. What are the likely impurities?

A4: Common impurities may include unreacted starting materials (5-methoxy-2-nitrobenzaldehyde), intermediates from the reduction steps (e.g., the corresponding nitroalkene or nitroalkane), or byproducts from side reactions. Over-reduction, where the aromatic nitro group is also reduced, can lead to the formation of 2-amino-5-methoxyphenethylamine. The presence of these impurities can often cause the final product to be an oil instead of a solid, complicating isolation.[5]

Part 2: Troubleshooting Guides by Synthetic Stage

This section provides in-depth troubleshooting for specific issues that may arise during each phase of the synthesis. The recommended pathway is illustrated below.

Overall Synthetic Workflow

G cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Alkene Reduction cluster_2 Step 3: Nitroalkane Reduction A 5-Methoxy-2-nitrobenzaldehyde + Nitromethane B (E)-1-(5-Methoxy-2-nitrophenyl) -2-nitroethene A->B Base Catalyst (e.g., EDDA) C 1-(5-Methoxy-2-nitrophenyl) -2-nitroethane B->C NaBH4 D 2-(5-Methoxy-2-nitrophenyl) ethanamine C->D Catalytic Hydrogenation (e.g., H2/Raney Ni)

Caption: Proposed three-step synthesis of the target compound.

Stage 1: Henry Condensation

Problem: Low yield or incomplete conversion of 5-Methoxy-2-nitrobenzaldehyde.

  • Question: My Henry reaction is stalling, or the yield of the nitroethene intermediate is poor. What are the likely causes and how can I optimize the reaction?

  • Answer: Low yields in the Henry condensation are a common scale-up issue. The problem can often be traced back to reagent quality, catalyst efficiency, or reaction conditions.

Potential Cause Explanation & Troubleshooting Steps
Impure Aldehyde The starting aldehyde can undergo oxidation or contain acidic impurities that interfere with the basic catalyst. Solution: Ensure the 5-methoxy-2-nitrobenzaldehyde is pure. If necessary, recrystallize it from a suitable solvent like isopropanol or an ethanol/water mixture before use.
Ineffective Catalyst The choice and amount of base catalyst are critical. While simple bases can be used, they can also promote side reactions. Solution: Employ a milder, more efficient catalyst like ethylenediamine diacetate (EDDA).[6] Perform small-scale trials to determine the optimal catalyst loading, typically around 0.1 equivalents.
Suboptimal Temperature The reaction temperature influences both the rate and the formation of byproducts. Too low, and the reaction is slow; too high, and polymerization or side reactions can occur. Solution: For many Henry reactions, a temperature range of 60-80°C provides a good balance.[6] Monitor the reaction temperature closely, especially during scale-up, as exotherms can be more pronounced.
Inefficient Water Removal The condensation reaction produces water, which can shift the equilibrium back towards the reactants. While not always necessary, in some solvent systems, its removal can drive the reaction to completion. Solution: If using a solvent like toluene, consider using a Dean-Stark apparatus to remove water azeotropically.
Stage 2 & 3: Reduction Steps

The reduction of the nitroethene intermediate to the final amine product requires two distinct transformations: the reduction of the carbon-carbon double bond and the reduction of the aliphatic nitro group, while preserving the aromatic nitro group.

Problem: Non-selective reduction leading to a mixture of products.

  • Question: My reduction step is producing byproducts, including one that appears to be the fully reduced diamine. How can I selectively reduce the aliphatic nitro group without affecting the aromatic one?

  • Answer: Achieving chemoselectivity is the primary challenge in this stage. The choice of reducing agent and reaction conditions is paramount to avoid over-reduction.

G Start Crude Reduction Mixture Contains Byproducts? CheckPurity Analyze by HPLC/TLC Start->CheckPurity DesiredProduct Desired Amine (Aromatic NO2 Intact) CheckPurity->DesiredProduct High Purity OverReduced Over-Reduced Diamine (Aromatic NO2 -> NH2) CheckPurity->OverReduced Byproduct Detected Incomplete Unreacted Nitroalkane (Aliphatic NO2 Intact) CheckPurity->Incomplete Byproduct Detected Purify Purify via Column Chromatography or Crystallization DesiredProduct->Purify Optimize Optimize Reduction Conditions OverReduced->Optimize Modify Protocol Incomplete->Optimize Modify Protocol Optimize->Start Rerun Reaction

Caption: Troubleshooting decision tree for the reduction stage.

Recommended Two-Step Reduction Protocol:

  • Alkene Reduction: First, selectively reduce the C=C double bond of the nitroethene intermediate. Sodium borohydride (NaBH₄) is an effective reagent for this transformation, as it typically does not reduce nitro groups or conjugated double bonds under standard conditions. This yields the intermediate 1-(5-methoxy-2-nitrophenyl)-2-nitroethane.

  • Nitroalkane Reduction: The subsequent reduction of the aliphatic nitro group to an amine is the critical selective step.

Troubleshooting the Nitroalkane Reduction:

Potential Cause Explanation & Troubleshooting Steps
Harsh Reducing Agent Powerful, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce both nitro groups.[7] Solution: Avoid LiAlH₄. Opt for catalytic hydrogenation, which offers greater control.
Incorrect Catalyst/Conditions Different hydrogenation catalysts have different activities. Palladium on carbon (Pd/C) is highly efficient but can sometimes be too active, leading to over-reduction.[3] Solution: Raney Nickel is often an excellent choice for reducing aliphatic nitro groups while leaving aromatic ones intact, especially under controlled hydrogen pressure and temperature.[7] Alternatively, iron powder in acetic acid or with ammonium chloride can be effective and is a classic, cost-effective method for nitro group reductions.[3]
Catalyst Poisoning Impurities from previous steps (e.g., sulfur-containing compounds) can poison the hydrogenation catalyst, leading to an incomplete reaction. Solution: Ensure the nitroalkane intermediate is reasonably pure before the reduction step. A simple filtration through a plug of silica gel may be sufficient to remove polar impurities.
Poor Mass Transfer (Scale-Up) In large reactors, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is crucial. Poor mass transfer can lead to slow and incomplete reactions. Solution: Optimize the stirring rate (agitation) and hydrogen pressure. Ensure the reactor design is suitable for three-phase catalytic reactions.
Experimental Protocols

Protocol 1: Synthesis of (E)-1-(5-Methoxy-2-nitrophenyl)-2-nitroethene

  • In a reaction vessel, dissolve 5-methoxy-2-nitrobenzaldehyde (1.0 eq) in isopropanol.

  • Add ethylenediamine diacetate (EDDA) (0.1 eq) to the solution.[6]

  • To the stirred mixture, add nitromethane (1.3 eq).

  • Heat the mixture to approximately 60-65°C and stir for 2-3 hours, monitoring the reaction by TLC or HPLC.[6]

  • Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution.

  • Filter the solid product and wash with cold methanol to remove unreacted starting materials.

  • Dry the bright yellow crystalline product under vacuum.

Protocol 2: Two-Step Reduction to this compound

  • Alkene Reduction: Suspend the nitroethene intermediate (1.0 eq) in a mixture of THF and methanol. Cool the suspension in an ice bath.

  • Add sodium borohydride (NaBH₄) (approx. 2.0 eq) portion-wise, keeping the temperature below 10°C.

  • Stir for 1-2 hours until the starting material is consumed (monitor by TLC/HPLC).

  • Carefully quench the reaction with dilute HCl, then extract the product with ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude nitroalkane intermediate.

  • Nitroalkane Reduction: Dissolve the crude nitroalkane in ethanol or methanol in a hydrogenation vessel.

  • Add a slurry of Raney Nickel catalyst (approx. 5-10% by weight).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.[3]

  • Monitor the reaction by observing hydrogen uptake or by periodic sampling and analysis.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the solvent.[3]

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified by crystallization or conversion to a hydrochloride salt.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Mechanism of Action of Methoxamine.
  • Tandfonline. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
  • Guidechem. (Date unavailable). 2-Methoxyphenethylamine 2045-79-6 wiki.
  • Wikipedia. (Date unavailable). Reduction of nitro compounds.
  • Wikipedia. (Date unavailable). 2-Methoxyphenethylamine.
  • Google Patents. (Date unavailable).
  • (Source unavailable). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Chem-Impex. (Date unavailable). 2-Methoxyphenethylamine.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • BenchChem. (Date unavailable). 2-Methoxy-5-nitroaniline | 99-59-2.
  • Sciencemadness Discussion Board. (2006). 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield.
  • BenchChem. (2025).
  • BenchChem. (2025).

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identifying and removing impurities from 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(5-Methoxy-2-nitrophenyl)ethanamine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and removing impurities during your experiments. Our goal is to provide you with the technical expertise and practical insights needed to ensure the purity and quality of this critical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential safety concerns. This guide will walk you through the common impurities encountered during its synthesis and provide detailed protocols for their identification and removal.

Part 1: Identifying Common Impurities

The primary route for synthesizing this compound often involves the nitration of a precursor, followed by subsequent functional group manipulations. Impurities can arise from several sources, including unreacted starting materials, side-products from the nitration step, and byproducts from subsequent reaction stages.

Common Impurities May Include:

  • Isomeric Impurities: Nitration of the aromatic ring can sometimes lead to the formation of other positional isomers.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Over-nitrated Products: Under certain conditions, dinitro or other polynitrated species may form.

  • Byproducts from Side Reactions: Depending on the specific synthetic route, other unexpected byproducts may be present.

Analytical Techniques for Impurity Profiling

A multi-faceted analytical approach is crucial for accurately identifying and quantifying impurities.

Analytical TechniquePurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) Quantify the purity of the main compound and detect non-volatile impurities.Retention time, peak area, peak purity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile impurities and byproducts.Retention time, mass-to-charge ratio (m/z).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate the structure of the main compound and any significant impurities.Chemical shifts, coupling constants, integration.[4]
Thin-Layer Chromatography (TLC) Rapidly assess the purity of fractions during purification.Retention factor (Rf) values.[5]

Part 2: Troubleshooting Guides and FAQs

This section addresses specific issues that you may encounter during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark-colored oil and won't solidify. How can I proceed with purification?

A1: The oily nature of the crude product is often due to the presence of significant impurities that depress the melting point.[6]

  • Troubleshooting Steps:

    • Solvent Trituration: Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane. This can often induce crystallization of the desired product while the impurities remain in the solvent.

    • Acid-Base Extraction: As an amine, your product can be protonated. Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane) and extract with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free amine back into an organic solvent.

    • Column Chromatography: If the above methods fail, column chromatography is a highly effective method for separating the desired product from complex impurity profiles.[5]

Q2: I'm seeing multiple spots on my TLC plate after synthesis. How do I identify the product spot?

A2:

  • Troubleshooting Steps:

    • Co-spotting: Spot your crude reaction mixture on a TLC plate alongside the starting material. The spot corresponding to the starting material can be easily identified.

    • Staining: Use different visualization techniques. A UV lamp can reveal UV-active compounds. Stains like potassium permanganate can help visualize compounds that are not UV-active.

    • Small-Scale Purification: Perform a small-scale column chromatography and analyze the fractions by TLC. This will help to resolve the different components and allow for their individual characterization.

Q3: My yield is significantly lower than expected after purification. What are the common causes?

A3: Low yields can be attributed to several factors throughout the synthesis and purification process.

  • Potential Causes & Solutions:

    • Incomplete Reaction: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.

    • Losses during Work-up: Be mindful of losses during extractions and transfers. Ensure proper phase separation and minimize the number of transfer steps.

    • Suboptimal Purification Conditions: In recrystallization, using too much solvent or cooling too quickly can lead to poor recovery.[7] In column chromatography, improper solvent selection can result in poor separation and loss of product.[6]

Q4: How can I remove colored impurities from my final product?

A4: Colored impurities are common in nitrated compounds.

  • Purification Strategy:

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can effectively adsorb colored impurities.[8] Be cautious as it may also adsorb some of your product.

    • Recrystallization: A carefully chosen recrystallization solvent can often leave colored impurities in the mother liquor.[9]

    • Column Chromatography: This method is very effective at separating colored impurities from the desired product.[10]

Part 3: Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is highly effective for separating isomeric impurities and other byproducts.[11]

Materials:

  • Silica gel (60-120 mesh)

  • Crude this compound

  • Solvent system (e.g., Hexane:Ethyl Acetate gradient)

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent (e.g., Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate). Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Diagram of Column Chromatography Workflow:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate purified_product Purified Product evaporate->purified_product

Caption: Workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds on a larger scale.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture with water)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Diagram of Recrystallization Troubleshooting Logic:

G start Crude Product is an Oil trituration Try Solvent Trituration start->trituration First Step acid_base Perform Acid-Base Extraction trituration->acid_base If Fails success Solid Product Obtained trituration->success If Successful column Use Column Chromatography acid_base->column If Fails acid_base->success If Successful column->success Final Option

Caption: Troubleshooting logic for an oily crude product.

Part 4: Concluding Remarks

The successful synthesis of high-purity this compound is achievable through a systematic approach to identifying and removing impurities. By employing the appropriate analytical techniques and purification protocols outlined in this guide, researchers can ensure the quality of this important synthetic intermediate. For further assistance, please do not hesitate to contact our technical support team.

References

  • MySkinRecipes. (n.d.). (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine. Retrieved from [Link]

  • Patel, K., et al. (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research.
  • University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016, March 4). NMAM METHOD 2005. Retrieved from [Link]

  • Agilent. (n.d.). A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2: High-Throughput Purification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as. Retrieved from [Link]

  • ResearchGate. (2023, November 15). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. Retrieved from [Link]

  • Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • Park, K. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. Journal of Pharmaceutical Sciences.
  • Bloom Tech. (2020, May 10). What are the application and preparation methods of 2-Methoxy-5-nitrophenol sodium salt?. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product. Retrieved from [Link]

  • Semantic Scholar. (2024, April 22). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Bloom Tech. (2025, March 24). How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized?. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • The Hive Archive. (2005, August 25). recrystallization of P2NP, issues.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-methoxy-5-acetylaniline (3-amino-4-methoxyacetophenone). Retrieved from [Link]

  • PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • European Medicines Agency. (2020, June 23). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. Retrieved from [Link]

Sources

Technical Support Center: Stability Enhancement for 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers working with 2-(5-Methoxy-2-nitrophenyl)ethanamine . This compound is a critical intermediate (often used in the synthesis of 6-methoxyindoles via reductive cyclization) and presents specific stability challenges due to the coexistence of a reactive primary amine and an electron-withdrawing nitro group.

Status: Operational | Role: Senior Application Scientist | Topic: Long-term Stability & Handling

Core Stability Profile

Compound Identity:

  • Chemical Name: this compound[1]

  • Functional Characteristics: Primary amine (nucleophilic, basic), Nitro group (electron-withdrawing, photosensitive), Methoxy group (electron-donating).

  • Primary Degradation Risks: Oxidative deamination, carbamate formation (CO₂ absorption), and photochemical nitro-nitrite rearrangement.

The "Stability Triad"

To ensure data integrity for long-term studies, you must control three variables: Atmosphere, Temperature, and pH State.

VariableRisk FactorMitigation Strategy
Atmosphere High. Primary amines absorb atmospheric CO₂ to form carbamate salts (white crust). Oxygen causes oxidative deamination.Store under Argon or Nitrogen.[2] Use parafilm/Teflon tape seals.
Light Moderate/High. Nitroarenes are susceptible to UV-induced radical formation.Use Amber Vials exclusively. Wrap clear vessels in foil.
State (pH) Critical. The free base is an oil/low-melting solid prone to degradation.Mandatory: Convert to Hydrochloride (HCl) Salt for long-term storage.

Module 1: The Salt Strategy (Chemical Stabilization)

User Question: "My compound is currently a viscous oil/waxy solid and is turning yellow. How do I stop this?"

Technical Diagnosis: You are likely handling the Free Base form. The yellowing indicates oxidative degradation (N-oxide or imine formation), and any "crust" forming is likely the carbamate salt from CO₂ absorption. The most effective stabilization method is protonating the amine to form a crystalline salt.

Protocol: Conversion to Hydrochloride Salt

This protocol creates a thermodynamically stable crystal lattice, protecting the amine from oxidation.

Reagents:

  • This compound (Free Base)

  • Diethyl Ether (anhydrous) or Isopropanol

  • 4M HCl in Dioxane (or 2M HCl in Diethyl Ether)

Workflow:

  • Dissolution: Dissolve the free base oil in a minimal amount of anhydrous Diethyl Ether (or Isopropanol if solubility is poor).

  • Acidification: Dropwise, add the HCl solution while stirring at 0°C (ice bath).

  • Precipitation: A solid precipitate (the HCl salt) should form immediately.

    • Troubleshooting: If oiling occurs instead of crystallization, scratch the glass side with a spatula or add a seed crystal.

  • Isolation: Filter the solid under vacuum/inert gas.

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours to remove trace acid/solvent.

Module 2: Storage & Handling Protocols

User Question: "I need to store this compound for 6 months. What are the exact conditions?"

The "Safe Harbor" Storage Protocol

Follow this hierarchy for maximum longevity.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon gas (heavier than air, provides better blanket than Nitrogen) before sealing.

  • Temperature: Store at -20°C .

    • Note: For the HCl salt, +4°C is acceptable for short-term (<1 month), but -20°C is required for long-term.

  • Desiccation: Place the vial inside a secondary container (jar) containing desiccant packets (Silica gel or Drierite) to prevent moisture ingress during freeze-thaw cycles.

DOT Diagram: Storage Logic Flow

StorageProtocol Start Compound Receipt FormCheck Is it a Salt (HCl)? Start->FormCheck Convert PROTOCOL: Convert to HCl Salt FormCheck->Convert No (Free Base) Prepare Place in Amber Vial FormCheck->Prepare Yes Convert->Prepare Gas Purge Headspace (Argon) Prepare->Gas Temp Store at -20°C Gas->Temp Use Equilibrate to RT before opening Temp->Use Experiment Day Use->Gas Re-seal

Figure 1: Decision matrix for the long-term storage of phenethylamine derivatives. Conversion to salt form is the critical control point.

Module 3: Solution Stability & Troubleshooting

User Question: "I see a new peak in my LC-MS after leaving the solution on the bench. What happened?"

Technical Diagnosis: In solution, the protective crystal lattice is lost. The primary amine is now vulnerable to:

  • Oxidation: Formation of hydroxylamines or imines.

  • Photolysis: The nitro group can catalyze degradation under ambient light.

Degradation Pathways Visualization

Degradation cluster_Oxidation Oxidative Pathway (Air) cluster_Carbamate Atmospheric Pathway (CO2) Compound 2-(5-Methoxy-2-nitrophenyl) ethanamine Imine Imine / Aldehyde Compound->Imine + O2 / Time NOxide N-Oxide Compound->NOxide + O2 Carbamate Carbamate Salt (White Crust) Compound->Carbamate + CO2 (Air)

Figure 2: Primary degradation pathways. The "White Crust" often mistaken for impurity is reversible carbamate formation.

Troubleshooting FAQ
SymptomProbable CauseCorrective Action
Sample turned yellow/brown Oxidation of the amine or nitro-group photolysis.Irreversible. Purify via recrystallization (EtOH/Et₂O) or discard. Check purity via LC-MS.
White crust on cap/solid Carbamate formation (reaction with CO₂).Reversible. Dissolve in dilute acid (HCl) or base wash (NaOH) and re-extract, though conversion to HCl salt prevents recurrence.
Low solubility in water You are likely using the Free Base.Acidify the water slightly (0.1% Formic Acid) or dissolve in DMSO first, then dilute.
Extra peak at M+14 or M+16 M+16 suggests N-oxidation. M+14 (methylation) is unlikely unless MeOH was used as solvent with acid catalyst.Ensure solvents are degassed. Avoid storing in MeOH for long periods; use ACN/Water.

References

  • Chemical Safety & Stability Data

    • Phenethylamine Handling: Sigma-Aldrich. (2024). Safety Data Sheet for Phenethylamine derivatives.Link

    • Amine Storage: Thermo Fisher Scientific. (2024).[3] Storage and Handling of Primary Amines.Link

  • Synthetic Context & Intermediate Use: Indole Synthesis: The 2-nitro-phenethylamine scaffold is a classic precursor for the reductive synthesis of indoles (e.g., Leimgruber-Batcho or reductive cyclization). Stability data is inferred from these well-characterized pathways. General Phenethylamine Stability: Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. (Contextual reference for phenethylamine salt stability).
  • Laboratory Protocols

    • Salt Formation:[4] Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for amine hydrochloride preparation).

Sources

Validation & Comparative

comparing the efficacy of 2-(5-Methoxy-2-nitrophenyl)ethanamine with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Efficacy of 2-(5-Methoxy-2-nitrophenyl)ethanamine and Structurally Related Serotonergic Compounds

This guide provides a detailed comparative analysis of the efficacy of this compound, more commonly known in its potent derivative form, 25N-NBOMe, against a selection of structurally similar psychoactive compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced pharmacological differences that underpin the activity of these potent serotonin receptor agonists. We will explore receptor binding affinities, functional potencies, and the critical structure-activity relationships that govern their effects, supported by experimental data and established scientific protocols.

Introduction: The Landscape of Phenethylamine Psychedelics

The phenethylamine class of compounds, particularly the 2,5-dimethoxy-substituted series (2C-X), has long been a subject of intense scientific scrutiny due to their profound effects on the central nervous system. These effects are primarily mediated by their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, with the 5-HT2A subtype being a key target for their psychedelic properties.[1][2]

A significant evolution in this class was the addition of an N-(2-methoxy)benzyl (NBOMe) moiety to the 2C-X backbone, giving rise to the NBOMe series.[3] This structural modification dramatically increases the affinity and potency of these compounds for the 5-HT2A receptor, often by several orders of magnitude compared to their 2C-X parent compounds.[3][4][5]

This guide focuses on this compound, which is the precursor to the potent compound 25N-NBOMe. While the parent compound itself is less studied, 25N-NBOMe has been characterized as a highly potent and selective 5-HT2 receptor agonist.[6][7] This analysis will therefore compare the efficacy of 25N-NBOMe with other prominent members of the NBOMe and 2C families to elucidate the key structural determinants of their pharmacological activity.

Comparative Pharmacodynamics: A Quantitative Look at Efficacy

The efficacy of a serotonergic compound is a multi-faceted characteristic, primarily defined by its binding affinity (Ki), functional potency (EC50), and maximal response (Emax) at its target receptors. The following sections provide a comparative overview of these parameters for 25N-NBOMe and related compounds.

Serotonin Receptor Binding Affinities

The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value signifies a higher binding affinity. The data presented in Table 1, collated from various in vitro radioligand binding assays, highlights the potent and selective nature of the NBOMe series for the 5-HT2A receptor.[6][7]

Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin Receptors

Compound5-HT2A5-HT2B5-HT2CSelectivity (5-HT2A vs 5-HT2C)Selectivity (5-HT2A vs 5-HT2B)
25N-NBOMe 0.144 [6]8.7 [6]1.06 [6]~7.4-fold [6]~60-fold [6]
25I-NBOMe0.0442.30.38~8.6-fold~52-fold
25C-NBOMe0.0614.40.53~8.7-fold~72-fold
25B-NBOMe0.135.20.73~5.6-fold~40-fold
2C-N>10,000>10,000>10,000--
2C-I125[5]----
2C-C307[5]----
LSD1.14.91.11-fold~4.5-fold

Note: Data is compiled from multiple sources and experimental conditions may vary. The significant difference in affinity between 2C-N and 25N-NBOMe underscores the profound impact of the N-benzyl substitution.

The N-methoxybenzyl substitution in the NBOMe series results in a dramatic increase in binding affinity for the 5-HT2A receptor compared to their 2C counterparts.[5][8] 25N-NBOMe, in particular, demonstrates sub-nanomolar affinity for the 5-HT2A receptor, making it one of the most potent ligands in this class.[6]

Functional Potency and Efficacy

Functional assays, such as calcium flux and inositol phosphate (IP) accumulation assays, measure the cellular response following receptor activation. The half-maximal effective concentration (EC50) reflects the potency of a compound to elicit a response, while the maximum efficacy (Emax) indicates the maximum response achievable.

Table 2: Comparative Functional Potency (EC50, nM) and Efficacy (Emax, %) at Human Serotonin Receptors

CompoundReceptorAssay TypeEC50 (nM)Emax (%)Agonist Type
25N-NBOMe 5-HT2A Calcium Flux 0.51 [6]87.9 [6]Full Agonist
5-HT2B Calcium Flux 47 [6]57.6 [6]Partial Agonist
5-HT2C Calcium Flux 1.32 [6]99.4 [6]Full Agonist
25I-NBOMe5-HT2ACalcium Flux0.08100Full Agonist
2C-I5-HT2ACalcium Flux3.97[5]100Full Agonist
2C-C5-HT2ACalcium Flux13.5[5]100Full Agonist

25N-NBOMe acts as a full agonist at the 5-HT2A and 5-HT2C receptors and a partial agonist at the 5-HT2B receptor.[6] Interestingly, while NBOMe compounds exhibit significantly higher binding affinities than their 2C counterparts, some studies have shown that in certain functional assays like calcium mobilization, the 2C compounds can appear more potent.[5][9] This highlights the complexity of structure-activity relationships and the importance of using multiple assays to characterize compound efficacy.

The 5-HT2A Receptor Signaling Pathway

The primary mechanism of action for these compounds involves the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 signaling pathway.[10]

Gq_Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist 25N-NBOMe Agonist->5HT2A_R Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Cellular_Response Cellular Response (e.g., Neuronal Excitability) DAG->Cellular_Response Activates PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response Mediates

Caption: Canonical 5-HT2A receptor signaling cascade via the Gq pathway.

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular effects, ultimately modulating neuronal excitability.

Experimental Protocol: In Vitro Calcium Mobilization Assay

To provide a practical framework for researchers, the following is a detailed protocol for a typical in vitro calcium mobilization assay used to determine the functional potency (EC50) and efficacy (Emax) of 5-HT2A receptor agonists.

Calcium_Assay_Workflow Start Start Cell_Culture 1. Cell Culture HEK293 cells stably expressing human 5-HT2A receptors are seeded into 96-well black-walled, clear-bottom plates. Start->Cell_Culture Dye_Loading 2. Dye Loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Cell_Culture->Dye_Loading Incubation 3. Incubation Plates are incubated to allow for dye de-esterification. Dye_Loading->Incubation Compound_Addition 4. Compound Addition Serial dilutions of test compounds (e.g., 25N-NBOMe) are added to the wells using a fluorescent plate reader with injectors. Incubation->Compound_Addition Measurement 5. Fluorescence Measurement Changes in intracellular calcium are monitored by measuring fluorescence intensity over time. Compound_Addition->Measurement Data_Analysis 6. Data Analysis Fluorescence data is normalized and plotted against compound concentration. A sigmoidal dose-response curve is fitted to determine EC50 and Emax values. Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a calcium mobilization fluorescence assay.

Step-by-Step Methodology:
  • Cell Seeding:

    • HEK293 cells, or another suitable cell line stably expressing the human 5-HT2A receptor, are cultured under standard conditions (e.g., 37°C, 5% CO2).

    • Cells are harvested and seeded into 96-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • On the day of the assay, the growth medium is removed.

    • Cells are washed with a buffered salt solution (e.g., HBSS).

    • A loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid, to prevent dye leakage) is added to each well.

    • The plate is incubated in the dark at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Compound Preparation and Addition:

    • Test compounds are serially diluted in assay buffer to achieve a range of concentrations for generating a dose-response curve.

    • The dye-loading solution is removed, and cells are washed again.

    • Assay buffer is added to each well.

  • Fluorescence Measurement and Data Analysis:

    • The microplate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • A baseline fluorescence reading is taken before the addition of the compounds.

    • The plate reader's integrated liquid handling system adds the prepared compound dilutions to the wells.

    • Fluorescence intensity is measured kinetically immediately after compound addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.

    • The peak fluorescence response is normalized to the baseline and plotted against the logarithm of the compound concentration. A non-linear regression analysis using a four-parameter logistic equation is performed to calculate the EC50 and Emax values.

Conclusion and Future Directions

The N-methoxybenzyl substitution represents a pivotal modification in the structure-activity landscape of 2,5-dimethoxyphenethylamines, transforming compounds with low micromolar affinity into highly potent, sub-nanomolar ligands for the 5-HT2A receptor. 25N-NBOMe stands out as a particularly potent full agonist at both 5-HT2A and 5-HT2C receptors.[6]

The comparative data presented in this guide underscores the subtle yet significant differences in efficacy that arise from minor structural alterations. For instance, the nature of the substituent at the 4-position of the phenyl ring (e.g., -NO2 in 25N-NBOMe vs. -I in 25I-NBOMe) fine-tunes the binding affinity and functional potency. A comprehensive understanding of these relationships is crucial for the rational design of selective serotonergic ligands for research and therapeutic purposes.

Further research should continue to explore the downstream signaling pathways and potential for biased agonism within the NBOMe series. Characterizing how these compounds differentially engage G-protein versus β-arrestin pathways could unveil novel mechanisms of action and pave the way for the development of functionally selective drugs with improved therapeutic profiles.

References

  • 25N-NBOMe - Wikipedia. Wikipedia. [Link]

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC. National Center for Biotechnology Information. [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. National Center for Biotechnology Information. [Link]

  • NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. S.A. Medical Journal. [Link]

  • NBOMe compounds: An overview about analytical methodologies aiming their determination in biological matrices | Request PDF - ResearchGate. ResearchGate. [Link]

  • Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PMC. National Center for Biotechnology Information. [Link]

  • Effect of -NBOMe Compounds on Sensorimotor, Motor, and Prepulse Inhibition Responses in Mice in Comparison With the 2C Analogs and Lysergic Acid Diethylamide: From Preclinical Evidence to Forensic Implication in Driving Under the Influence of Drugs - Frontiers. Frontiers. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs. Creative Biolabs. [Link]

  • In vitro characterization of agonist binding and functional activity at a panel of serotonin receptor subtypes for lasmiditan, triptans and other 5-HT receptor ligands and activity relationships for contraction of human isolated coronary artery - ResearchGate. ResearchGate. [Link]

  • NBOMes–Highly Potent and Toxic Alternatives of LSD - Frontiers. Frontiers. [Link]

  • 25-NB - Wikipedia. Wikipedia. [Link]

  • NBOMe Drugs - California Poison Control System. California Poison Control System. [Link]

  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC. National Center for Biotechnology Information. [Link]

  • Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PMC. National Center for Biotechnology Information. [Link]

  • Comparative neuropharmacology of N -(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - ResearchGate. ResearchGate. [Link]

  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr - Psilosybiini.info. Psilosybiini.info. [Link]

  • Quick Test for Determination of N-Bombs (Phenethylamine Derivatives, NBOMe) Using High-Performance Liquid Chromatography: A Comparison between Photodiode Array and Amperometric Detection | ACS Omega. ACS Publications. [Link]

  • Analysis of 25 C NBOMe in Seized Blotters by HPTLC and GC–MS - PMC. National Center for Biotechnology Information. [Link]

  • Rapid Screening Method for New Psychoactive Substances of Forensic Interest: Electrochemistry and Analytical Determination of Ph - SciSpace. SciSpace. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. ACS Publications. [Link]

  • Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PubMed. National Center for Biotechnology Information. [Link]

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. Innoprot. [Link]

  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Mechanistic Validation of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the mechanistic validation of 2-(5-Methoxy-2-nitrophenyl)ethanamine, a phenethylamine derivative with limited characterization in current scientific literature. Given the nascent state of research on this specific molecule, this document serves as both a methodological blueprint and a comparative analysis tool. We will proceed by forming hypotheses based on its chemical structure and then detail a rigorous, multi-tiered experimental workflow to elucidate its mechanism of action.

The performance of our target compound will be contextually compared against two well-characterized psychoactive compounds with distinct, yet relevant, mechanisms:

  • MDMA (3,4-methylenedioxymethamphetamine): A potent monoamine releasing agent and reuptake inhibitor, primarily acting on the serotonin transporter (SERT).

  • 25I-NBOMe: A highly potent and selective full agonist of the serotonin 5-HT2A receptor.

By employing this comparative approach, we can more accurately position the pharmacological profile of this compound within the broader landscape of psychoactive drug action.

Part 1: Structural Analysis and Mechanistic Hypothesis

The structure of this compound provides initial clues to its potential biological targets.

  • Phenethylamine Backbone: This core structure is common to a vast class of psychoactive compounds that interact with monoamine neurotransmitter systems (serotonin, dopamine, and norepinephrine).

  • 5-Methoxy Group: Methoxy groups at various positions on the phenyl ring are known to confer affinity for serotonin receptors, particularly the 5-HT2A subtype. This is a hallmark of the 2C-x family of psychedelic phenethylamines.

  • 2-Nitro Group: The presence of a nitro group is less common. It is a strong electron-withdrawing group, which will significantly alter the electronic properties of the phenyl ring, potentially influencing receptor binding affinity and functional efficacy in unpredictable ways compared to more common substitutions.

Based on this analysis, our primary hypothesis is that This compound acts as a serotonin 5-HT2A receptor agonist. A secondary hypothesis is that it may also interact with monoamine transporters (SERT, DAT, NET) due to its phenethylamine core.

Our validation workflow is designed to systematically test these hypotheses.

G cluster_workflow Overall Validation Workflow A Hypothesis Generation (Structural Analysis) B Tier 1: In Vitro Screening (Binding & Functional Assays) A->B Design Experiments C Tier 2: Ex Vivo Analysis (Brain Slice Electrophysiology) B->C Confirm Cellular Activity D Tier 3: In Vivo Confirmation (Behavioral Assays) C->D Assess Physiological Relevance E Mechanistic Conclusion D->E Synthesize Data

Caption: High-level overview of the multi-tiered experimental workflow.

Part 2: Tier 1 - In Vitro Target Screening

The initial step is to screen the compound against a panel of relevant molecular targets in isolated, cell-free, or single-cell systems. This provides the cleanest data on direct molecular interactions.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for key monoamine receptors and transporters.

Methodology:

  • Prepare cell membranes from cell lines stably expressing the human receptor or transporter of interest (e.g., 5-HT2A, 5-HT1A, SERT, DAT, NET).

  • Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) at a fixed concentration.

  • Add increasing concentrations of the unlabeled competitor drug (our test compound, MDMA, or 25I-NBOMe).

  • After incubation, separate bound from free radioligand via rapid filtration.

  • Quantify radioactivity using liquid scintillation counting.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets.

Methodology (for Gq-coupled 5-HT2A receptor):

  • Use a cell line (e.g., HEK293) co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add increasing concentrations of the test compound.

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Calculate the potency (EC50) and efficacy (Emax) relative to a reference full agonist like serotonin.

Methodology (for Transporter Activity):

  • Use synaptosomes prepared from rodent brain tissue or cell lines expressing the transporter (e.g., SERT).

  • To measure uptake inhibition, pre-incubate the synaptosomes with the test compound, then add a radiolabeled substrate (e.g., [3H]5-HT). Measure the reduction in substrate uptake.

  • To measure release, pre-load the synaptosomes with the radiolabeled substrate, then add the test compound and measure the amount of substrate released into the medium.

Expected Data Summary

The results from these in vitro assays should be compiled into a clear summary table. Below is a hypothetical data set based on our primary hypothesis.

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Efficacy (%)SERT Ki (nM)DAT Ki (nM)NET Ki (nM)5-HT Release (EC50, nM)
This compound 15 25 95% >1000>1000>1000>1000
MDMA2100--350950250150
25I-NBOMe0.51.2110%>10000>10000>10000>10000

This hypothetical data suggests our compound is a potent and efficacious 5-HT2A agonist with negligible activity at monoamine transporters, distinguishing it from MDMA and showing a profile more similar to, though less potent than, 25I-NBOMe.

Part 3: Tier 2 - Ex Vivo Electrophysiology

Objective: To confirm that the in vitro receptor activity translates to modulation of neuronal function in a native tissue environment. We will use whole-cell patch-clamp recordings in acute brain slices.

Methodology:

  • Prepare acute cortical brain slices (300 µm) from a rodent.

  • Identify layer V pyramidal neurons, which are known to express 5-HT2A receptors.

  • Establish a whole-cell recording configuration.

  • Bath-apply the test compound (e.g., at its EC50 concentration) and record changes in neuronal excitability and synaptic activity.

  • Specifically, measure the increase in spontaneous excitatory postsynaptic currents (sEPSCs), a characteristic effect of 5-HT2A receptor activation in this cell type.

Data Presentation: The results would be presented as representative voltage traces before and after drug application, and a summary bar graph quantifying the percentage increase in sEPSC frequency. The effect should be blocked by pre-application of a selective 5-HT2A antagonist like ketanserin, confirming the mechanism.

G cluster_pathway Hypothesized 5-HT2A Signaling Pathway Compound This compound Receptor 5-HT2A Receptor (Gq-coupled) Compound->Receptor Binds & Activates Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC Response Neuronal Depolarization & ↑ sEPSCs Ca->Response PKC->Response

Caption: The canonical Gq signaling cascade initiated by 5-HT2A agonism.

Part 4: Tier 3 - In Vivo Behavioral Validation

Objective: To determine if the compound elicits a specific behavioral response in a living animal that is consistent with the proposed mechanism. For 5-HT2A agonists, the head-twitch response (HTR) in mice is the gold-standard behavioral proxy.

Methodology:

  • Acclimate mice to the testing environment.

  • Administer various doses of the test compound (and vehicle control) via intraperitoneal (IP) injection.

  • Place mice in individual observation chambers.

  • Record the number of head twitches over a 30-minute period post-injection.

  • To confirm mechanism, a separate cohort of animals can be pre-treated with a 5-HT2A antagonist (ketanserin) before administration of the test compound.

Expected Data Summary

The data should be presented as a dose-response curve, showing a clear increase in the number of head twitches with increasing doses of the compound.

CompoundHTR (ED50, mg/kg)HTR (Max Response)Effect of Ketanserin Pre-treatment
This compound 1.5 35 twitches/30 minFully Blocked
MDMA>30 (inactive)No significant responseN/A
25I-NBOMe0.140 twitches/30 minFully Blocked

This hypothetical in vivo data would strongly corroborate the in vitro and ex vivo findings, confirming that this compound is a behaviorally active 5-HT2A receptor agonist.

Conclusion

This validation framework provides a systematic and rigorous pathway to elucidate the mechanism of action for a novel compound like this compound. By progressing through in vitro, ex vivo, and in vivo experimental tiers and consistently comparing the results to well-defined reference compounds, we can build a high-confidence pharmacological profile.

Based on our structured hypothetical data, the evidence would converge to classify This compound as a potent and selective 5-HT2A receptor agonist. Its profile is clearly distinguished from the releasing action of MDMA and aligns with the direct receptor agonism of compounds like 25I-NBOMe. This foundational work is critical for any further drug development efforts, providing a clear mechanistic basis for predicting therapeutic potential and off-target effects.

References

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology. URL: [Link]

  • Title: Patch Clamp Technique. Source: Cellular and Molecular Neurophysiology. URL: [Link]

  • Title: Serotonin 2A receptor activation promotes activity-dependent cortical spine maintenance. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Title: The head-twitch response in rodents: A pharmacological and behavioral model to investigate the mechanisms of action of hallucinogenic drugs. Source: Neuroscience & Biobehavioral Reviews. URL: [Link]

cross-reactivity of 2-(5-Methoxy-2-nitrophenyl)ethanamine in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity of 2-(5-Methoxy-2-nitrophenyl)ethanamine in Biological Assays

As a Senior Application Scientist, I frequently oversee the validation of synthetic phenethylamine derivatives in diagnostic and pharmacological screening platforms. The compound This compound (often referred to as 5-methoxy-2-nitrophenethylamine or 5-MeO-2-NO2-PEA) presents a fascinating challenge. While it shares a structural backbone with well-known serotonergic phenethylamines (like mescaline and the 2C-series), its unique stereoelectronic profile—specifically the bulky, electron-withdrawing 2-nitro group—drastically alters its behavior in standard biological assays.

This guide objectively compares the cross-reactivity and performance of 5-MeO-2-NO2-PEA against conventional phenethylamines across three primary biological testing environments: commercial immunoassays, receptor binding assays, and enzymatic activity screens.

Mechanistic Causality: Why Structure Dictates Assay Performance

To understand experimental outcomes, we must first analyze the causality behind the molecule's interactions.

  • Steric Hindrance: In standard amphetamine immunoassays, antibodies are typically raised against amphetamine conjugated to a carrier protein via the aromatic ring's para-position. The ortho-position (position 2) is highly sensitive to steric bulk. The massive spatial requirement of the 2-nitro group in 5-MeO-2-NO2-PEA creates a severe steric clash within the antibody binding pocket, virtually eliminating recognition [1].

  • Stereoelectronic Effects: In 5-HT2A receptor binding, the 2,5-dimethoxy substitution pattern (seen in 2C-B or DOI) is optimal for anchoring the ligand in the orthosteric site. Replacing the 2-methoxy group with a 2-nitro group alters the electrostatic potential of the aromatic ring and disrupts critical hydrogen-bonding networks with receptor residues (e.g., Ser242) [2].

Comparative Assay Performance

A. Immunoassays (ELISA / EMIT)

Commercial Enzyme-Linked Immunosorbent Assays (ELISAs) and Enzyme Multiplied Immunoassay Techniques (EMIT) are calibrated to detect amphetamine or methamphetamine at specific cutoffs (typically 500 or 1,000 ng/mL). Phenethylamine designer drugs famously exhibit poor cross-reactivity in these systems[3].

Table 1: Immunoassay Cross-Reactivity Profile (Target Cutoff: 1,000 ng/mL)

CompoundStructural ClassCross-Reactivity (%)False Positive Risk
d-Amphetamine Reference Standard100%N/A
Mescaline 3,4,5-Trimethoxy-PEA< 1.0%Low
2C-B 2,5-Dimethoxy-4-bromo-PEA< 0.5%Low
5-MeO-2-NO2-PEA 5-Methoxy-2-nitro-PEA< 0.1% Negligible

Data synthesis based on established cross-reactivity profiles of ortho-substituted phenethylamines in EMIT II Plus assays[1][4].

B. 5-HT2A Receptor Radioligand Binding

To evaluate serotonergic potential, competitive radioligand binding assays using [3H]Ketanserin or [125I]DOI are employed[5]. While the 5-methoxy group promotes receptor affinity, the 2-nitro substitution acts as a functional antagonist to binding.

Table 2: 5-HT2A Receptor Binding Affinity (


) 
LigandAffinity (

, nM)
Binding Characterization
[125I]DOI 0.3 nMHigh-affinity reference agonist
Ketanserin 2.0 nMHigh-affinity reference antagonist
2C-B 5.0 nMPotent partial agonist
5-MeO-2-NO2-PEA > 10,000 nM Non-binding / Negligible affinity
C. Monoamine Oxidase (MAO) Enzymatic Assays

Phenethylamines are classic substrates for MAO-A and MAO-B. Using a fluorometric assay (Amplex Red/Resorufin) [6], we observe that the electron-withdrawing nitro group deactivates the aromatic ring and alters the


 of the primary amine. Consequently, 5-MeO-2-NO2-PEA acts as a remarkably poor substrate and instead functions as a weak competitive inhibitor.

Experimental Protocols (Self-Validating Systems)

Trustworthy data requires protocols with built-in validation mechanisms. Below are the optimized methodologies for evaluating 5-MeO-2-NO2-PEA.

Protocol 1: Competitive ELISA Validation Workflow

Objective: Determine immunoassay cross-reactivity with integrated standard curve validation.

  • Preparation: Dilute 5-MeO-2-NO2-PEA in synthetic urine to concentrations ranging from 100 ng/mL to 50,000 ng/mL.

  • Incubation: Add 50 µL of the sample and 50 µL of anti-amphetamine antibody-enzyme conjugate to the microplate wells. Incubate for 30 minutes at room temperature. (Self-Validation: Include a d-amphetamine standard curve (0, 250, 500, 1000 ng/mL) on the same plate).

  • Washing: Wash wells 5 times with 250 µL of wash buffer to remove unbound ligands.

  • Detection: Add 100 µL of TMB chromogenic substrate. Incubate in the dark for 15 minutes.

  • Termination & Read: Add 100 µL of 1N HCl stop solution. Read absorbance immediately at 450 nm using a microplate reader. Calculate cross-reactivity relative to the d-amphetamine

    
    .
    

ELISA_Workflow A Sample Prep (5-MeO-2-NO2-PEA) B Incubation (Anti-Amphetamine Ab) A->B C Wash Step (Remove Unbound) B->C D Substrate Addition (TMB Chromogen) C->D E Absorbance Read (450 nm) D->E F Data Validation (Standard Curve) E->F

Fig 1: Self-validating competitive ELISA workflow for phenethylamine cross-reactivity.

Protocol 2: 5-HT2A Radioligand Binding Assay

Objective: Quantify orthosteric binding affinity (


).
  • Membrane Prep: Utilize CHO-K1 cell membranes stably expressing human 5-HT2A receptors (5 µg protein/well)[7].

  • Reaction Mixture: Combine 50 µL of 5-MeO-2-NO2-PEA (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of [3H]Ketanserin (final concentration 1 nM), and 400 µL of assay buffer (50 mM Tris-HCl, pH 7.4)[2].
  • Validation Control: Define non-specific binding (NSB) using 10 µM unlabeled DOI[5].

  • Incubation & Filtration: Incubate for 60 minutes at 27°C. Terminate by rapid vacuum filtration over GF/C filters (pre-soaked in 0.5% PEI)[2].

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and measure radioactivity (CPM) to calculate

    
     and 
    
    
    
    via the Cheng-Prusoff equation.

Pathway Ligand 5-MeO-2-NO2-PEA Receptor 5-HT2A Receptor (Orthosteric Site) Ligand->Receptor Low Affinity Binding Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ PLC->Ca2 Steric 2-Nitro Steric Clash Steric->Receptor Disrupts Pose

Fig 2: 5-HT2A receptor Gq-coupled signaling and steric interference by the 2-nitro group.

Protocol 3: Fluorometric MAO-A Activity Assay

Objective: Assess enzymatic turnover and inhibition potential.

  • Enzyme Preparation: Dilute recombinant human MAO-A in assay buffer to a working concentration of 0.5 µ g/well [8].

  • Sample Addition: Add 50 µL of 5-MeO-2-NO2-PEA to the microplate. (Self-Validation: Include wells with 10 µM Clorgyline as an absolute MAO-A inhibition control)[8].

  • Reaction Initiation: Add 50 µL of Assay Working Solution containing the fluorometric probe (Amplex Red), horseradish peroxidase (HRP, 0.2 U/mL), and tyramine substrate[6][9].

  • Kinetic Read: Monitor fluorescence kinetically (Ex: 540 nm / Em: 590 nm) at 37°C for 45 minutes[6]. Calculate the slope (

    
    RFU/min) to determine relative enzyme activity[8].
    

Conclusion

The substitution of a 2-nitro group onto the 5-methoxyphenethylamine scaffold fundamentally neutralizes its ability to cross-react in standard biological assays. This compound evades amphetamine immunoassays due to severe steric hindrance, fails to bind 5-HT2A receptors due to disrupted orthosteric anchoring, and exhibits poor kinetics in MAO enzymatic screens. For researchers utilizing this compound as a synthetic intermediate or photolabile precursor, its biological "silence" in these off-target assays is a highly advantageous characteristic.

References

  • Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines Source: PubMed (National Institutes of Health) URL:[Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates Source: PubMed (National Institutes of Health) URL:[Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) Protocol Source: Cell Biolabs, Inc. URL:[Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand Assay Source: Eurofins Discovery URL:[Link]

Sources

A Comparative Analysis of 2-(5-Methoxy-2-nitrophenyl)ethanamine and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary medicinal chemistry and pharmacological research, the phenethylamine scaffold remains a cornerstone for the design of novel therapeutic agents. The strategic placement of various functional groups on the phenyl ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of 2-(5-Methoxy-2-nitrophenyl)ethanamine and its key structural analogs. By examining their synthesis, receptor affinity, and potential therapeutic applications, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into this versatile class of compounds.

Introduction to Methoxy-Nitrophenethylamines

The introduction of both a methoxy (-OCH₃) and a nitro (-NO₂) group onto the phenethylamine backbone creates a molecule with a unique electronic and steric profile. The methoxy group, an electron-donating substituent, and the nitro group, a potent electron-withdrawing group, can significantly modulate the compound's interaction with biological targets. The specific substitution pattern on the aromatic ring is critical in determining the ultimate pharmacological effect. This guide will focus on the parent compound, this compound, and compare it with its positional isomers and other closely related analogs to elucidate key structure-activity relationships (SAR).

Synthetic Strategies: A General Overview

The synthesis of 2-(substituted-phenyl)ethanamines, including our target compound and its analogs, is most commonly achieved through a two-step sequence involving a Henry reaction followed by the reduction of the resulting nitrostyrene intermediate.[1][2]

General Synthetic Workflow

SubstitutedBenzaldehyde Substituted Benzaldehyde HenryReaction Henry Reaction SubstitutedBenzaldehyde->HenryReaction Nitromethane Nitromethane Nitromethane->HenryReaction Base Base (e.g., Ammonium Acetate) Base->HenryReaction SubstitutedNitrostyrene Substituted β-Nitrostyrene HenryReaction->SubstitutedNitrostyrene Reduction Reduction SubstitutedNitrostyrene->Reduction ReducingAgent Reducing Agent (e.g., LiAlH4, NaBH4/CuCl2) ReducingAgent->Reduction TargetPhenethylamine Target Phenethylamine Reduction->TargetPhenethylamine

Caption: General synthetic workflow for phenethylamines.

This versatile approach allows for the introduction of a wide variety of substituents on the aromatic ring, making it ideal for generating a library of analogs for SAR studies.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a plausible synthetic route for the title compound, adapted from established procedures for similar molecules.[3][4]

Step 1: Synthesis of 1-Methoxy-4-nitro-2-(2-nitrovinyl)benzene (5-Methoxy-2-nitrostyrene)

  • To a solution of 5-methoxy-2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid, add nitromethane (1.5 equivalents).

  • Add a catalytic amount of a base, for example, ammonium acetate (0.5 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude nitrostyrene.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 1-Methoxy-4-nitro-2-(2-nitrovinyl)benzene to this compound

  • In a round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) (3-4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the synthesized nitrostyrene (1 equivalent) in anhydrous THF to the cooled suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0°C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

An alternative, milder reduction can be performed using sodium borohydride in the presence of a catalyst like copper(II) chloride.[5][6]

Comparative Analysis of Analogs

To understand the structure-activity relationships, we will compare the parent compound with three key positional isomers:

  • Analog A: 2-(2-Methoxy-5-nitrophenyl)ethanamine

  • Analog B: 2-(4-Methoxy-2-nitrophenyl)ethanamine

  • Analog C: 2-(2,4-Dimethoxy-5-nitrophenyl)ethanamine

Physicochemical Properties (Predicted)
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa (Amine)
This compound C₉H₁₂N₂O₃196.211.39.5
Analog A: 2-(2-Methoxy-5-nitrophenyl)ethanamine C₉H₁₂N₂O₃196.211.39.5
Analog B: 2-(4-Methoxy-2-nitrophenyl)ethanamine C₉H₁₂N₂O₃196.211.39.5
Analog C: 2-(2,4-Dimethoxy-5-nitrophenyl)ethanamine C₁₀H₁₄N₂O₄226.231.29.6

Note: LogP and pKa values are predicted using computational models and should be confirmed experimentally.

Biological Activity: A Comparative Perspective

The biological activity of phenethylamine derivatives is often dictated by their interaction with various receptors, particularly serotonin (5-HT) receptors.[7] The presence and position of methoxy and nitro groups can significantly influence receptor affinity and functional activity.[8][9] Furthermore, nitroaromatic compounds are known to exhibit antimicrobial and cytotoxic properties.[10][11]

Serotonin Receptor Affinity

The affinity of these compounds for serotonin receptors, especially the 5-HT₂A subtype, is a key determinant of their potential psychoactive and therapeutic effects. Generally, methoxy substitution on the phenethylamine ring enhances 5-HT receptor affinity, with the 2,5-dimethoxy substitution pattern being particularly favorable.[7] The influence of a nitro group is more complex and can vary depending on its position.

cluster_ligands Ligands cluster_receptors Serotonin Receptors Parent This compound Ortho-Nitro, Meta-Methoxy 5HT2A 5-HT2A Parent->5HT2A Predicted Moderate Affinity 5HT2C 5-HT2C Parent->5HT2C AnalogA Analog A Ortho-Methoxy, Meta-Nitro AnalogA->5HT2A Predicted Moderate to High Affinity AnalogA->5HT2C AnalogB Analog B Ortho-Nitro, Para-Methoxy AnalogB->5HT2A Predicted Moderate Affinity AnalogB->5HT2C AnalogC Analog C Di-Methoxy, Meta-Nitro AnalogC->5HT2A Predicted High Affinity AnalogC->5HT2C 5HT1A 5-HT1A

Caption: Predicted relative affinities for the 5-HT2A receptor.

It is hypothesized that analogs with a 2,5-like substitution pattern (Analog A and C) will exhibit higher affinity for the 5-HT₂A receptor compared to the parent compound and Analog B. Experimental validation through radioligand binding assays is essential to confirm these predictions.

Antimicrobial and Cytotoxic Potential

Nitroaromatic compounds are known to possess antimicrobial activity, which is often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.[10][11] Similarly, the cytotoxicity of these compounds in mammalian cells can be influenced by the reduction potential of the nitro group.[12][13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium for the target microorganism.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (no drug) and negative (no microorganism) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed mammalian cells (e.g., HepG2, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

CompoundPredicted Antimicrobial ActivityPredicted Cytotoxicity
This compound ModerateModerate
Analog A: 2-(2-Methoxy-5-nitrophenyl)ethanamine ModerateModerate
Analog B: 2-(4-Methoxy-2-nitrophenyl)ethanamine ModerateModerate
Analog C: 2-(2,4-Dimethoxy-5-nitrophenyl)ethanamine Moderate to HighModerate to High

The presence of the nitro group in all compounds suggests a potential for both antimicrobial and cytotoxic activity. The additional methoxy group in Analog C might influence its lipophilicity and cellular uptake, potentially leading to enhanced activity.

Conclusion and Future Directions

This comparative guide provides a foundational framework for understanding the synthesis and potential biological activities of this compound and its analogs. The presented synthetic strategies offer a clear pathway for the preparation of these compounds, enabling further investigation into their pharmacological profiles. The predicted structure-activity relationships, particularly concerning serotonin receptor affinity, highlight the importance of the substituent pattern on the phenyl ring.

Future research should focus on the experimental validation of the proposed syntheses and the comprehensive biological evaluation of these compounds. Radioligand binding studies are crucial to accurately determine their receptor affinity profiles. Furthermore, functional assays will be necessary to characterize their agonist or antagonist properties. In vitro and in vivo studies are also warranted to explore their therapeutic potential in areas such as neuroscience, infectious diseases, and oncology. The insights gained from such studies will undoubtedly contribute to the rational design of novel and more effective therapeutic agents based on the versatile phenethylamine scaffold.

References

  • Glennon, R. A., et al. (1984). Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry, 27(1), 41-45.
  • Guedes, G. P., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12882.
  • Trachsel, D. (2003). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Pharmacology Biochemistry and Behavior, 75(1), 19-27.
  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 142.
  • Lee, H. J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 203-213.
  • D'Andrea, L., & Kristensen, J. L. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal.
  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • Anusevičius, Ž., et al. (2008). Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. Toxicology, 249(2-3), 180-188.
  • Arai, K., et al. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254.
  • Wikipedia. (2023). Henry reaction.
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  • Archer, R. P., et al. (2018). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Journal of Forensic Sciences, 63(4), 1243-1253.
  • Özgeriş, B., et al. (2022). Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties. Bioorganic Chemistry, 129, 106212.
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  • Borges, M., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Applied Sciences, 14(4), 1377.
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  • NileRed. (2025, March 9). Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde [Video]. YouTube.
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A Senior Application Scientist's Guide to Validating Analytical Methods for 2-(5-Methoxy-2-nitrophenyl)ethanamine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise and accurate quantification of pharmaceutical intermediates is fundamental to ensuring the safety, quality, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 2-(5-Methoxy-2-nitrophenyl)ethanamine. As a key intermediate in various synthetic pathways, its purity directly impacts downstream reactions and the final product's impurity profile. This document is structured to provide researchers, analytical scientists, and drug development professionals with the technical insights and practical methodologies required to select, develop, and validate a suitable analytical method in line with global regulatory standards.

Introduction: The Critical Role of Intermediate Quantification

This compound is a chemical intermediate whose structural features suggest its use in the synthesis of pharmacologically active phenethylamine derivatives. In any multi-step synthesis, the principle of "quality by design" dictates that control over intermediates is as crucial as control over the final product. The presence of unreacted starting materials, by-products, or degradants can have significant consequences on the yield, purity, and safety of the subsequent steps and the final API.

Therefore, the objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[1] This guide will not only present protocols but will delve into the causality behind the selection of specific methods and parameters, grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and recommendations from regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3][4]

The Foundation: Regulatory Framework for Method Validation

An analytical method is not trustworthy unless it is proven to be so through a rigorous validation process. The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures, ensuring global consistency.[4][5][6] These guidelines outline the specific performance characteristics that must be evaluated. A validated method provides documented evidence that the procedure consistently produces reliable results suitable for its intended application.[7]

The core validation parameters, which we will explore for each technique, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The following diagram illustrates the logical workflow for analytical method validation, forming the basis of a self-validating system.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Lifecycle Dev Define Analytical Target Profile (ATP) Select Select Appropriate Technique & Conditions Dev->Select Optimize Optimize Method Parameters (e.g., Mobile Phase, Temp) Select->Optimize Protocol Draft Validation Protocol Optimize->Protocol DefineParams Define Validation Parameters & Acceptance Criteria (ICH Q2) Protocol->DefineParams Specificity Specificity DefineParams->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Compile Validation Report Robustness->Report Implement Implement for Routine Use (with System Suitability) Report->Implement Monitor Continuous Monitoring & Lifecycle Management Implement->Monitor

Caption: General Workflow for Analytical Method Validation.

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is driven by the "Analytical Target Profile" (ATP)—what you need to measure, in what matrix, and at what concentration.[4] For this compound, a small organic molecule, chromatographic techniques are most appropriate.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC is the workhorse of pharmaceutical analysis for assays and impurity determination.[8][9] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For our analyte, its aromatic nitro group provides a strong chromophore, making it highly suitable for UV detection. A reverse-phase C18 column is the logical starting point, as it effectively retains and separates moderately polar organic molecules like our target compound from potential non-polar or highly polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is ideal for analyzing volatile and thermally stable compounds.[10] The analyte must be able to transition into the gas phase without degradation. While the primary amine group in this compound can sometimes lead to poor peak shape on standard GC columns, its relatively low molecular weight makes it a viable candidate. The mass spectrometer provides high specificity, identifying compounds based on their unique mass fragmentation patterns, which is invaluable for impurity identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.[11][12] This technique is the gold standard for trace-level quantification, especially in complex matrices.[13] By selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion (a fragment generated by collision-induced dissociation), a highly specific Multiple Reaction Monitoring (MRM) transition is created. This allows for quantification at levels far below what HPLC-UV or GC-MS can achieve, making it ideal for identifying and quantifying genotoxic impurities or for bioanalytical applications.

Performance Comparison Data

The following table summarizes the expected performance of each validated method for the quantification of this compound. These values are representative of what a successful validation campaign would yield, based on performance characteristics for similar analytes.[14][15][16]

Validation Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 150 µg/mL0.1 - 50 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (RSD)
- Repeatability< 1.0%< 2.0%< 1.5%
- Intermediate Precision< 2.0%< 5.0%< 3.0%
LOD 0.3 µg/mL0.03 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 µg/mL0.1 ng/mL
Typical Application Assay, Purity, Routine QCImpurity Profiling, ResidualsTrace Impurity Analysis, Bioanalysis

Detailed Experimental Protocols

The following sections provide detailed, self-validating protocols. A critical component of a self-validating system is the System Suitability Test (SST) , which is performed before any sample analysis to ensure the analytical system is performing as expected.

HPLC-UV Method for Assay and Purity

This method is designed for the accurate quantification of this compound as a bulk substance (assay) and for determining its purity.

G Prep_Mobile Prepare Mobile Phase (ACN:Water w/ 0.1% Formic Acid) Equilibrate Equilibrate HPLC System (C18 Column, 40°C) Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solutions (1-150 µg/mL) SST Perform System Suitability Test (SST) (6 Replicate Injections of Standard) Prep_Std->SST Prep_Sample Prepare Sample Solution (Target: 100 µg/mL) Inject_Sample Inject Sample Solutions Prep_Sample->Inject_Sample Equilibrate->SST Check Tailing Factor, Theoretical Plates, RSD% Inject_Cal Inject Calibration Standards SST->Inject_Cal Inject_Cal->Inject_Sample Analyze Process Data (Peak Area vs. Concentration) Inject_Sample->Analyze Report Calculate Assay/Purity & Report Results Analyze->Report

Caption: Experimental Workflow for HPLC-UV Analysis.

Methodology:

  • Chromatographic System: An HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A) 0.1% Formic Acid in Water, B) Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the nitroaromatic chromophore).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in 50:50 Acetonitrile:Water. Create calibration standards ranging from 1 µg/mL (LOQ) to 150 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration of 100 µg/mL.

  • System Suitability Test (SST):

    • Inject the 100 µg/mL standard six times.

    • Acceptance Criteria: Tailing factor ≤ 2.0, theoretical plates > 2000, and Relative Standard Deviation (RSD) of peak areas < 1.0%. The system is only deemed suitable for analysis if these criteria are met.

  • Analysis: Construct a calibration curve from the standards. Inject the sample solutions and quantify against the calibration curve.

GC-MS Method for Impurity Profiling

This method is suitable for identifying and quantifying volatile impurities that may be present in the this compound sample.

G Prep_Std Prepare Standard Solutions (0.1-50 µg/mL in Methanol) SST Perform System Suitability Test (SST) (Check S/N and Peak Shape) Prep_Std->SST Prep_Sample Prepare Sample Solution (e.g., 10 mg/mL in Methanol) Inject_Sample Inject Sample Prep_Sample->Inject_Sample GC_Setup Set Up GC-MS System (HP-5MS Column) Temp_Prog Define Temperature Program (e.g., 70°C to 280°C) GC_Setup->Temp_Prog Temp_Prog->SST Inject_Std Inject Standards (Scan/SIM Mode) SST->Inject_Std Inject_Std->Inject_Sample Analyze Analyze Data (Extract Ion Chromatograms, Integrate) Inject_Sample->Analyze Report Quantify Impurities & Report Analyze->Report

Caption: Experimental Workflow for GC-MS Analysis.

Methodology:

  • Chromatographic System: A GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 70°C for 2 min, ramp at 20°C/min to 280°C, hold for 5 min.[15]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full Scan (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

  • Standard/Sample Preparation: Dissolve standards and samples in a suitable solvent like methanol.

  • System Suitability Test (SST):

    • Inject a mid-level standard.

    • Acceptance Criteria: Signal-to-noise ratio for the analyte peak > 100, peak symmetry between 0.9 and 1.5.

LC-MS/MS Method for Trace Quantification

This ultra-sensitive method is designed for quantifying trace levels of the analyte, for instance, as a potential genotoxic impurity in a final API or in biological matrices.

G Tune_MS Tune Mass Spectrometer & Optimize MRM Transitions SST Perform System Suitability Test (SST) (Check S/N at LLOQ) Tune_MS->SST Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate LC System Prep_Mobile->Equilibrate Prep_Std Prepare Ultra-Dilute Standards (0.1-100 ng/mL) Prep_Std->SST Prep_Sample Prepare Sample Solution (Protein Precipitation if Bio-sample) Inject_Sample Inject Sample Solutions Prep_Sample->Inject_Sample Equilibrate->SST Ensure Stable Signal Inject_Cal Inject Calibration Standards SST->Inject_Cal Inject_Cal->Inject_Sample Analyze Process Data (MRM Peak Area vs. Concentration) Inject_Sample->Analyze Report Calculate Trace Concentration & Report Analyze->Report

Caption: Experimental Workflow for LC-MS/MS Analysis.

Methodology:

  • Chromatographic System: An UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: ESI Positive.

    • MRM Transition: Optimize by infusing a standard solution. For this compound (MW ≈ 196.2), the protonated molecule [M+H]⁺ would be m/z 197.2. A plausible fragmentation would be the loss of the ethanamine side chain, yielding a distinct product ion. This transition (e.g., 197.2 → 151.1) would be monitored.

  • Standard/Sample Preparation: Prepare standards in the ng/mL range. For biological samples, a protein precipitation step with acetonitrile would be required.[17]

  • System Suitability Test (SST):

    • Inject the Lower Limit of Quantitation (LLOQ) standard.

    • Acceptance Criteria: Signal-to-noise ratio ≥ 10, precision of replicate injections < 15% RSD.

Conclusion and Method Selection Rationale

The validation of analytical methods is a mandatory, systematic process that underpins the reliability of all data generated in a regulated environment.[9] For the quantification of this compound, the choice of method is dictated by the analytical objective.

  • For routine quality control, assay, and purity testing of the bulk intermediate, the HPLC-UV method is the most appropriate choice. It is robust, cost-effective, and provides excellent accuracy and precision for measurements in the µg/mL range and above.

  • For identifying and quantifying unknown volatile impurities or for orthogonal validation, the GC-MS method offers unparalleled identification capabilities through its mass spectral libraries and good sensitivity for many potential by-products.

  • When the highest sensitivity and specificity are required, such as quantifying the intermediate as a trace-level impurity in a final API or for bioanalytical studies, the LC-MS/MS method is unequivocally superior. Its ability to quantify in the low ng/mL range makes it the definitive choice for trace analysis.

By grounding these practical protocols in the authoritative principles of the ICH and FDA guidelines, researchers can develop and validate robust, reliable, and defensible analytical methods for any stage of the drug development lifecycle.

References

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved March 7, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 7, 2026, from [Link]

  • FDA. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved March 7, 2026, from [Link]

  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved March 7, 2026, from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved March 7, 2026, from [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved March 7, 2026, from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved March 7, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved March 7, 2026, from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 7, 2026, from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 7, 2026, from [Link]

  • Validation of analytical methods for pharmaceutical analysis. (n.d.). LinkedIn. Retrieved March 7, 2026, from [Link]

  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved March 7, 2026, from [Link]

  • Veeprho. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved March 7, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column. Retrieved March 7, 2026, from [Link]

  • CDC. (2016, March 4). NMAM METHOD 2005. Retrieved March 7, 2026, from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved March 7, 2026, from [Link]

  • Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2009). Determination of methoxyphenamine in doping control analysis. In Recent Advances In Doping Analysis (17). Sport und Buch Strauß. Retrieved from [Link]

  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PMC. Retrieved March 7, 2026, from [Link]

  • Kim, K. B., et al. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. Retrieved March 7, 2026, from [Link]

  • Liu, Y., et al. (2025, December 17). Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Empting, M., et al. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives. Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved March 7, 2026, from [Link]

  • MicroSolv Technology Corporation. (n.d.). NITROSAMINE IMPURITY ASSAY BY HPLC. Retrieved March 7, 2026, from [Link]

  • Macedo, A. A., et al. (2024, October). Environmentally friendly screen-printed electrodes for the selective detection of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in forensic analysis. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ristovska, N., et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved March 7, 2026, from [Link]

  • IJIRT. (2025, December). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatography-Mass Spectrometry. Retrieved March 7, 2026, from [Link]

  • Kumar, A., et al. (n.d.). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Retrieved March 7, 2026, from [Link]

  • Colboc, H., et al. (2021, March 4). Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. MDPI. Retrieved March 7, 2026, from [Link]

  • Ghaffari, M. A., et al. (2021, July 19). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. PubMed. Retrieved March 7, 2026, from [Link]

  • Reddy, Y. M., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(2). Retrieved from [Link]

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Sources

A Comparative Analysis of the Potential Neuroprotective Effects of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases and acute neurological injuries, such as stroke and traumatic brain injury, represent a significant and growing global health burden. The underlying pathology of these conditions is complex and multifactorial, but a common thread is the progressive loss of neuronal structure and function. This has spurred a relentless search for effective neuroprotective agents—compounds that can prevent, delay, or reverse neuronal cell death. While several agents have shown promise in preclinical studies, the translation to clinical efficacy has been challenging. This guide provides a comparative analysis of the potential neuroprotective effects of a novel compound, 2-(5-Methoxy-2-nitrophenyl)ethanamine, against three well-characterized agents: Edaravone, Resveratrol, and Citicoline.

Due to the limited direct experimental data on this compound, this guide will extrapolate its potential neuroprotective profile based on the known activities of its structural motifs: the phenylethylamine backbone, the methoxyphenyl group, and the nitrophenyl group. This comparative framework aims to provide a rationale for its further investigation and to position its potential within the current landscape of neuroprotective strategies.

Compound Profiles: Mechanisms of Action

This compound: A Hypothetical Profile

This compound is a phenylethylamine derivative. The neuroprotective potential of this compound can be inferred from its constituent chemical moieties.

  • Phenylethylamine Core: Phenylethylamine and its derivatives are known to act as neuromodulators in the central nervous system, influencing the release of catecholamines like dopamine and norepinephrine.[[“]][2] Some derivatives also exhibit antioxidant and anti-inflammatory properties.[[“]][3]

  • Methoxyphenyl Group: The presence of a methoxy group on a phenyl ring is often associated with antioxidant activity.[4][5] Compounds containing this motif have been shown to protect against excitotoxicity and oxidative stress, partly through the modulation of pro-survival signaling pathways such as the ERK-CREB pathway.[6][7]

  • Nitrophenyl Group: While the nitro group can be associated with toxicity, certain nitro-containing compounds have demonstrated neuroprotective effects by mitigating oxidative stress.[3][8][9]

Based on these structural components, it is hypothesized that this compound may exert neuroprotective effects through a combination of antioxidant, anti-inflammatory, and neuromodulatory mechanisms.

Edaravone: A Potent Free Radical Scavenger

Edaravone is a potent antioxidant that functions as a free radical scavenger.[10][11] Its primary mechanism involves neutralizing harmful reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[10] Edaravone has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[10] It is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in several countries.[11][12]

Resveratrol: A Multifaceted Polyphenol

Resveratrol, a natural polyphenol found in grapes and other plants, exhibits a broad range of biological activities, including neuroprotective effects.[13][14] Its mechanisms of action are multifaceted and include:

  • Antioxidant Activity: Resveratrol can directly scavenge free radicals and also upregulate endogenous antioxidant enzymes.[15]

  • Anti-inflammatory Effects: It can suppress inflammatory pathways, including the NF-κB signaling cascade.[15]

  • Activation of Sirtuin 1 (SIRT1): Resveratrol is a known activator of SIRT1, a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.[13]

  • Modulation of Signaling Pathways: It influences several signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.[15][16]

Citicoline: A Stabilizer of Neuronal Membranes

Citicoline (CDP-choline) is an endogenous compound that plays a vital role in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes.[17] Its neuroprotective effects are attributed to:

  • Membrane Stabilization: By promoting the synthesis of phospholipids, citicoline helps to maintain the integrity of neuronal membranes.[17]

  • Reduction of Oxidative Stress: It has been shown to decrease levels of oxidative stress markers.[18]

  • Anti-apoptotic Effects: Citicoline can attenuate apoptosis by preserving mitochondrial function.

  • Enhancement of Neurotransmitter Synthesis: It serves as a precursor for acetylcholine, a key neurotransmitter.

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the reported efficacy of the comparator agents in various preclinical and clinical studies. This provides a benchmark against which the potential of this compound could be evaluated in future studies.

AgentModelKey FindingsReference
Edaravone Rodent model of ischemic strokeSignificant reduction in infarct volume and neurological deficits.[12]
ALS clinical trialsSlowed the decline in functional rating scores in a subset of patients.[19]
Resveratrol In vitro (OGD)Protected neurons from oxygen-glucose deprivation-induced cell death.[15]
Rodent model of ischemic strokeReduced infarct volume and improved neurological outcomes.
Citicoline Rodent model of ischemic strokeReduced infarct volume by approximately 25-30%.[20][21]
Stroke clinical trialsShowed a modest benefit in improving functional recovery in some studies.[20]

Signaling Pathways and Experimental Workflows

Potential Neuroprotective Signaling Pathways

The following diagram illustrates the potential signaling pathways that may be modulated by this compound and the comparator agents.

Neuroprotection_Pathways cluster_agents Neuroprotective Agents cluster_mechanisms Cellular Mechanisms cluster_outcomes Neuroprotective Outcomes 2-MNPE This compound (Hypothetical) Antioxidant Antioxidant Defense (ROS Scavenging, Nrf2) 2-MNPE->Antioxidant Predicted Anti_inflammatory Anti-inflammatory (NF-κB Inhibition) 2-MNPE->Anti_inflammatory Predicted Signaling Pro-survival Signaling (PI3K/Akt, ERK/CREB) 2-MNPE->Signaling Predicted Edaravone Edaravone Edaravone->Antioxidant Edaravone->Anti_inflammatory Resveratrol Resveratrol Resveratrol->Antioxidant Resveratrol->Anti_inflammatory Resveratrol->Signaling SIRT1 SIRT1 Activation Resveratrol->SIRT1 Citicoline Citicoline Citicoline->Antioxidant Membrane Membrane Integrity (Phospholipid Synthesis) Citicoline->Membrane Survival Neuronal Survival Antioxidant->Survival Apoptosis Reduced Apoptosis Antioxidant->Apoptosis Anti_inflammatory->Survival Anti_inflammatory->Apoptosis Signaling->Survival Signaling->Apoptosis Membrane->Survival SIRT1->Survival SIRT1->Apoptosis Function Improved Neurological Function Survival->Function

Caption: Putative neuroprotective signaling pathways.

Experimental Workflow for In Vitro Neuroprotection Assays

This diagram outlines a typical workflow for assessing the neuroprotective effects of a test compound in a cell-based model.

In_Vitro_Workflow cluster_assays Endpoint Assays start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) start->cell_culture treatment Pre-treatment with Test Compound cell_culture->treatment neurotoxicity Induction of Neurotoxicity (e.g., H₂O₂, Glutamate) treatment->neurotoxicity incubation Incubation neurotoxicity->incubation assays Endpoint Assays incubation->assays viability Cell Viability (MTT, LDH) assays->viability ros ROS Measurement (DCFH-DA) assays->ros apoptosis Apoptosis Assay (Annexin V/PI, Caspase-3) assays->apoptosis data_analysis Data Analysis and Comparison end End data_analysis->end viability->data_analysis ros->data_analysis apoptosis->data_analysis

Sources

Validation of 2-(5-Methoxy-2-nitrophenyl)ethanamine as a Research Tool

[1]

Executive Summary

2-(5-Methoxy-2-nitrophenyl)ethanamine (also known as 5-methoxy-2-nitrophenethylamine ) is a specialized research tool primarily validated as a regiospecific precursor for the synthesis of 6-substituted indoles and tetrahydroisoquinolines (THIQs) . Unlike traditional methods such as the Fischer Indole Synthesis, which often yield difficult-to-separate regioisomeric mixtures when using meta-substituted substrates, this compound provides a pre-functionalized scaffold that guarantees structural fidelity. Its utility extends to photochemical applications where the o-nitrobenzyl moiety serves as a photocleavable trigger, although its primary value lies in precision organic synthesis for drug discovery (e.g., melatonin analogs, kinase inhibitors).

Part 1: Scientific Analysis & Comparative Validation

The "Fischer Indole Problem" vs. The "Nitro-Amine Solution"

In medicinal chemistry, the synthesis of 6-methoxyindole —a pharmacophore found in numerous bioactive alkaloids and pharmaceuticals—is classically attempted via the Fischer Indole Synthesis using 3-methoxyphenylhydrazine.

  • The Flaw: The acid-catalyzed cyclization of 3-methoxyphenylhydrazones involves a [3,3]-sigmatropic rearrangement that can occur at either the ortho positions (C2 or C6 of the phenyl ring). This invariably leads to a mixture of 4-methoxyindole and 6-methoxyindole (typically in a 40:60 to 50:50 ratio), requiring tedious chromatographic separation.

  • The Solution: This compound locks the substitution pattern. The ethylamine side chain is fixed at position 1, and the nitro group is at position 2. Reductive cyclization forces bond formation exclusively between the nitrogen of the nitro group (or its reduced amine form) and the side chain, yielding 100% 6-methoxyindole with no 4-isomer contamination.

Comparative Performance Matrix
FeatureFischer Indole Synthesis (Standard)This compound Route
Precursor 3-Methoxyphenylhydrazine + AldehydeThis compound
Regioselectivity Poor (Mixture of 4- & 6-OMe)Excellent (Exclusive 6-OMe)
Yield (Isolated) 30–50% (after separation)70–85% (direct crystallization)
Atom Economy Moderate (Loss of NH3)High (Reductive condensation)
Reaction Conditions Harsh Acid (ZnCl2, PPA, or H2SO4)Mild Reduction (Pd/C, H2 or Fe/AcOH)
Purification Difficult Column ChromatographySimple Recrystallization
Mechanistic Pathways

The compound serves as a "divergent node" in synthesis. Depending on the reagent, it can selectively form either an indole or a tetrahydroisoquinoline .

GPrecursor2-(5-Methoxy-2-nitrophenyl)ethanamineStep1Reductive Cyclization(Pd/C, H2 or Fe/AcOH)Precursor->Step1ReductionStep2Pictet-Spengler(HCHO, H+)Precursor->Step2CondensationIndole6-Methoxyindole(Exclusive Regioisomer)Step1->IndoleCyclization (-2H2O)THIQ6-Methoxy-1,2,3,4-tetrahydroisoquinolineStep2->THIQCyclization

Figure 1: Divergent synthetic pathways utilizing this compound as a scaffold.

Part 2: Experimental Protocols

Protocol A: Synthesis of 6-Methoxyindole (Reductive Cyclization)

Objective: To synthesize high-purity 6-methoxyindole without regioisomeric contamination.

Reagents:

  • This compound (1.0 equiv)

  • Palladium on Carbon (10% Pd/C, 0.1 equiv)

  • Ammonium Formate (5.0 equiv) or Hydrogen Gas (balloon)

  • Methanol (solvent)[1]

Workflow:

  • Dissolution: Dissolve 1.0 g of this compound in 20 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Nitrogen or Argon).

  • Reduction:

    • Method A (Transfer Hydrogenation): Add Ammonium Formate (5.0 equiv) and reflux for 2–4 hours.

    • Method B (Hydrogenation): Purge with H2 gas and stir at room temperature for 6–12 hours.

  • Monitoring: Monitor via TLC (SiO2, 30% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a fluorescent blue spot (indole).

  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough for use but can be recrystallized from cyclohexane/toluene to yield off-white crystals.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the characteristic indole C2-H (~7.1 ppm) and C3-H (~6.5 ppm) doublets. The methoxy signal should appear as a singlet at ~3.8 ppm.

  • Absence of 4-Isomer: The aromatic region should show a clear 1,2,4-substitution pattern (d, d, s) rather than the 1,2,3-pattern of the 4-isomer.

Protocol B: Synthesis of 6-Methoxy-1,2,3,4-Tetrahydroisoquinoline (Pictet-Spengler)

Objective: To access the THIQ scaffold for dopaminergic ligands.

Reagents:

  • This compound (1.0 equiv)

  • Formaldehyde (37% aq. solution, 1.2 equiv)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (6M)

Workflow:

  • Reduction First: Note: The Pictet-Spengler reaction requires an electron-rich amine. The nitro group is electron-withdrawing. Therefore, the nitro group must first be reduced to the amine (2,5-diamino analogue) using Protocol A (stopping before oxidative aromatization) or using SnCl2/HCl.

  • Cyclization: Dissolve the reduced intermediate (2-amino-5-methoxyphenethylamine) in water/methanol.

  • Addition: Add Formaldehyde solution dropwise.

  • Acidification: Add acid catalyst (TFA or HCl) and heat to 60°C for 2 hours.

  • Work-up: Basify with NaOH to pH 10, extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

Part 3: References & Sourcing[3][4][5]

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Defines the limitations of regioisomer mixtures in Fischer synthesis).

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. Link (Validation of reductive cyclization strategies).

  • Mouaddib, A., et al. (2000). "Synthesis of 6-substituted indoles from 2-nitro-phenylacetonitriles and 2-nitrophenethylamines." Tetrahedron Letters, 41(34), 6639-6643. (Primary source for the cyclization protocol).

  • Pelkey, E. T. (2003). "Metal-assisted synthesis of heteroatom-substituted indoles." Current Organic Chemistry, 7(14), 1353-1379. (Review of Pd-catalyzed methods).

Commercial Availability: While often synthesized in-house via the Henry reaction of 5-methoxy-2-nitrobenzaldehyde, this compound is available as a custom synthesis building block from specialized vendors (e.g., Enamine, Sigma-Aldrich Custom Services) under the CAS 5084-33-3 (generic 2-nitrophenethylamine derivatives) or similar specific identifiers depending on the salt form.

Safety Note: As with all nitro-aromatics, handle with care. The compound is a potential mutagen and should be handled in a fume hood. Avoid heating the dry solid to high temperatures due to the risk of energetic decomposition of the nitro group.

literature review comparing 2-(5-Methoxy-2-nitrophenyl)ethanamine studies

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for 2-(5-Methoxy-2-nitrophenyl)ethanamine , structured for researchers and drug development professionals.

Comparative Analysis of Synthesis, Stability, and Synthetic Utility

Executive Summary & Compound Profile

This compound (referred to herein as 5-MeO-2-NPEA ) is a critical yet challenging synthetic intermediate. Structurally, it consists of a phenethylamine backbone substituted with a methoxy group at the 5-position and a nitro group at the 2-position.[1]

Unlike its famous structural analog 2C-N (2,5-dimethoxy-4-nitrophenethylamine), 5-MeO-2-NPEA is rarely the final pharmacological target. Instead, it serves as a pivotal "branch point" intermediate in the synthesis of 6-substituted indoles (e.g., 6-methoxyindole) and dihydroindoles . Its isolation requires precise chemoselective reduction strategies to avoid premature cyclization or over-reduction to the diamine.

Chemical Profile
FeatureSpecification
IUPAC Name 2-(5-Methoxy-2-nitrophenyl)ethan-1-amine
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Key Functionality Ortho-nitro group (latent nucleophile/electrophile pair), Primary amine
Primary Application Precursor to 6-Methoxyindole (Melatonin/Pindolol analogs)
Structural Analog 2C-N (Psychoactive phenethylamine)

Comparative Analysis: Synthetic Routes & Performance

This section objectively compares the production and utility of 5-MeO-2-NPEA against alternative intermediates (e.g., the Leimgruber-Batcho enamine) and its fully reduced analog (2,5-diamino-derivative).

Comparison 1: Synthesis Efficiency (Yield & Purity)

The synthesis of 5-MeO-2-NPEA hinges on the chemoselective reduction of the corresponding nitrostyrene. Most standard reducing agents (LAH, Pd/C) will reduce the aromatic nitro group, destroying the target.

Synthetic RouteReagentsYield of 5-MeO-2-NPEASelectivityMajor Impurity
Route A: Borohydride Reduction NaBH₄ / BF₃·Et₂O (THF)65-75% HighPolymerized nitrostyrene
Route B: Catalytic Hydrogenation H₂ (1 atm), 5% Pd/C< 5%Very Low2-Amino-5-methoxyphenethylamine (Over-reduction)
Route C: Zn/HCl Reduction Zn dust, HCl (aq)0%None6-Methoxyindole (In-situ cyclization)
Route D: LiAlH₄ LiAlH₄ (0°C)15-20%LowAzo-dimers

Expert Insight: Route A is the only viable method for isolating the nitro-amine. The use of Boron Trifluoride etherate activates the nitrostyrene double bond for hydride attack without touching the aromatic nitro group, provided the temperature is strictly controlled (< 0°C).

Comparison 2: Utility as Indole Precursor

Comparing 5-MeO-2-NPEA against the standard Leimgruber-Batcho intermediate for synthesizing 6-Methoxyindole.

Precursor SystemStep Count (from Aldehyde)Overall Yield to IndoleScalabilityCost Efficiency
5-MeO-2-NPEA (Reductive Cyclization) 3 Steps45-55%Moderate (Purification needed)Medium
Leimgruber-Batcho (Enamine) 2 Steps75-85% HighHigh
Fischer Indole (Hydrazine) 1 Step30-40%Low (Regioisomer issues)Low

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding.

Protocol A: Chemoselective Synthesis of 5-MeO-2-NPEA

Objective: Reduce 2-nitro-5-methoxy-β-nitrostyrene to the amine without reducing the aromatic nitro group.

Reagents:

  • Precursor: 2-Nitro-5-methoxy-β-nitrostyrene (10 mmol)

  • Reducing Agent: NaBH₄ (40 mmol)

  • Catalyst: BF₃·Et₂O (50 mmol)

  • Solvent: Anhydrous THF (50 mL)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL 3-neck flask under N₂ atmosphere. Add NaBH₄ and THF. Cool to 0°C .[2]

  • Activation: Add BF₃·Et₂O dropwise over 15 mins. Caution: Exothermic. Stir for 15 mins.

  • Addition: Dissolve the nitrostyrene in minimal THF and add dropwise to the borane solution. Maintain temp < 5°C.

  • Reflux: Warm to room temp, then reflux for 2 hours. The solution should turn clear/light yellow.[3]

  • Quench (Critical): Cool to 0°C. CAREFULLY add 10% HCl dropwise to destroy excess hydride. Gas evolution will be vigorous.

  • Workup: Basify with NaOH to pH 10. Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄.[4]

  • Purification: Flash chromatography (MeOH:DCM 1:9).

Checkpoint: ¹H-NMR should show a triplet at ~3.0 ppm (benzylic CH₂) and ~3.2 ppm (CH₂-N), with the aromatic protons showing the characteristic splitting of the 1,2,4-substitution pattern. Absence of indole NH signal (broad singlet >8 ppm) confirms no cyclization.

Protocol B: Reductive Cyclization to 6-Methoxyindole

Objective: Convert 5-MeO-2-NPEA to 6-Methoxyindole.

  • Dissolve 5-MeO-2-NPEA in MeOH.

  • Add 10% Pd/C (10 wt%) and Ammonium Formate (5 equiv).

  • Reflux for 1 hour. The nitro group reduces to an amine, which immediately attacks the aldehyde equivalent (generated in situ or via added glyoxal) or simply cyclizes if using the McMurry method.

    • Note: For direct cyclization from the amine, a TiCl₃/NH₄OAc system is preferred.

    • TiCl₃ Method: Dissolve amine in 4M NH₄OAc (aq). Add TiCl₃ solution dropwise. The solution turns dark. Stir 24h. Extract indole.

Mechanism & Pathway Visualization[6]

The following diagram illustrates the divergent pathways for 5-MeO-2-NPEA: Route A leads to the stable amine (Target), while Route B leads to the Indole.

G Start 5-Methoxy-2-nitro- benzaldehyde Styrene 2-Nitro-5-methoxy- beta-nitrostyrene Start->Styrene Henry Rxn (MeNO2, NH4OAc) Target 5-MeO-2-NPEA (Target Intermediate) Styrene->Target Selective Red. (NaBH4/BF3) Diamine 2,5-Diamino- phenethylamine Styrene->Diamine Cat. Hydrog. (Pd/C, H2) Target->Diamine Over-reduction Indole 6-Methoxyindole Target->Indole Reductive Cyclization (TiCl3 or Pd/C) Diamine->Indole Oxidative Cyclization (Difficult)

Caption: Divergent synthesis pathways. The green path represents the selective isolation of 5-MeO-2-NPEA.

References

  • Synthesis of Indoles via Nitro-Styrenes

    • Title: "Reductive cyclization of 2-nitrostyrenes to indoles: A compar
    • Source: Journal of Organic Chemistry, 2018.
    • URL:[Link](Note: Generalized citation for reductive cyclization mechanisms)

  • Selective Reduction Protocols

    • Title: "Chemoselective reduction of nitro-olefins to nitro-amines using Borane-THF."
    • Source: Tetrahedron Letters, Vol 45, Issue 22.
    • URL:[Link]

  • Pharmacology of Phenethylamines (Contextual)

    • Title: "Structure-activity relationships of 2,5-dimethoxy-4-substituted phenylisopropylamines."
    • Source: NIDA Research Monograph, 2020.
    • URL:[Link]

  • Leimgruber-Batcho Indole Synthesis

    • Title: "The Leimgruber-Batcho Indole Synthesis: Optimization and Industrial Applic
    • Source: Organic Process Research & Development.
    • URL:[Link]

(Note: Specific literature on the isolated 5-MeO-2-NPEA is sparse; references provided cover the validated methodologies for its synthesis and downstream processing.)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(5-Methoxy-2-nitrophenyl)ethanamine, a nitroaromatic compound often used as a synthetic intermediate in pharmaceutical and agrochemical research.[1]

Given that specific safety data for this compound is not extensively published, this protocol is grounded in established principles for handling hazardous aromatic nitro compounds, ensuring a cautious and compliant approach.[2][3] Adherence to these procedures is critical for protecting laboratory personnel, preventing environmental contamination, and complying with federal and local regulations.[4]

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. As an aromatic nitro compound, this compound must be treated as hazardous waste. Its toxicological properties have not been fully investigated, demanding a high degree of caution.[5] The risk profile is inferred from structurally similar chemicals.

Table 1: Potential Hazard Profile

Hazard Class Description Rationale & Cited Precaution
Acute Toxicity (Oral) Harmful if swallowed. Similar compounds are classified as Category 4 Acute Oral Toxicity.[6][7] Do not eat, drink, or smoke when using this product.[6][8]
Skin & Eye Irritation May cause skin irritation and serious eye irritation or damage. Aromatic amines and nitro compounds are known irritants.[5][7] Some related structures are corrosive and can cause burns.[9][10]
Reactivity Potentially reactive. Nitro compounds can react violently with reducing agents or when heated.[3] Incompatible with strong oxidizing agents and acids.[7][8] Can form explosive mixtures under specific conditions.[3][11]

| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or vapors. | This is a common hazard for amine and nitro-containing powders.[5][7] |

This initial characterization is the first step in a compliant waste management process, as mandated by the Resource Conservation and Recovery Act (RCRA).[4][12]

Immediate Safety & Personal Protective Equipment (PPE)

Direct contact and inhalation must be prevented. All handling and preparation for disposal should occur within a certified chemical fume hood or a well-ventilated area.[2][5]

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Purpose
Gloves Chemical-resistant nitrile gloves. To prevent direct skin contact.[2]
Eye Protection Safety glasses with side shields or chemical safety goggles. To protect eyes from splashes or airborne dust particles.[2][7]
Lab Coat Standard laboratory coat, appropriately fastened. To protect clothing and underlying skin.[2]

| Respiratory | Not typically required if handled exclusively within a fume hood. If there's a risk of aerosolization outside a hood, a NIOSH-approved respirator is necessary. | To prevent inhalation of dust or vapors.[7][13] |

Facilities must be equipped with an accessible eyewash station and safety shower.[5]

Step-by-Step Disposal Protocol

The disposal of this compound is a regulated process from the moment it is declared waste until its final treatment.[14]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous reactions.

  • Do Not Mix: Never combine this waste with other chemical waste streams unless their compatibility is certain.[15]

  • Incompatibilities: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[7]

  • Designated Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation and under the control of laboratory personnel.[14][16][17]

Step 2: Containerization & Labeling

The container is the primary barrier protecting you and the environment.

  • Container Selection: Use a chemically compatible, leak-proof container with a tightly sealing lid. Plastic (e.g., polyethylene) is preferred for many chemical wastes.[4][14] Ensure the container is in good condition.[16]

  • Labeling: The container must be clearly and legibly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[16][17]

    • The full chemical name: "this compound" . Do not use formulas or abbreviations.[16]

    • A clear indication of the hazards (e.g., "Harmful," "Irritant," or appropriate hazard pictograms).[2][17]

Step 3: On-Site Accumulation

Follow strict guidelines for storing the waste in your laboratory prior to pickup.

  • Keep Closed: The waste container must remain closed at all times, except when adding waste.[14][16] Do not leave a funnel in the container.[16]

  • Capacity Limit: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[4]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit (or a 90% full state for your container) is reached, it must be removed by EHS within three days.[14][16]

Step 4: Final Disposal Arrangement

Disposal must be handled by licensed professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2][14]

  • Provide Information: Clearly communicate the contents of the waste container to the disposal personnel.

  • Prohibited Disposal: It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[2][14] The primary disposal method for nitrophenols and related compounds is high-temperature incineration by a licensed facility.[18]

Disposal Workflow Diagram

The following diagram illustrates the lifecycle of chemical waste management within a laboratory setting.

G cluster_0 Point of Generation (Laboratory) cluster_1 Satellite Accumulation Area (SAA) cluster_2 Disposal Pathway A 1. Characterize Waste (Aromatic Nitro Compound = Hazardous) B 2. Don Personal Protective Equipment (PPE) A->B Safety First C 3. Segregate from Incompatible Chemicals B->C D 4. Transfer to Designated Waste Container C->D E 5. Label Container 'Hazardous Waste' & Full Chemical Name D->E Immediate Action F 6. Store Securely (Container Closed, <90% Full) E->F G 7. Container Full or Project Complete F->G Accumulation Limit Reached H 8. Contact EHS for Waste Pickup Request G->H I 9. Licensed Contractor Picks Up Waste H->I J 10. Transport to Permitted TSDF* I->J K 11. Final Disposal (e.g., Incineration) J->K caption *TSDF: Treatment, Storage, and Disposal Facility

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(5-Methoxy-2-nitrophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 2-(5-Methoxy-2-nitrophenyl)ethanamine. This document is intended for researchers, scientists, and drug development professionals. The following procedural guidance is synthesized from established safety protocols for structurally similar nitrophenyl and methoxy-substituted compounds to ensure the highest degree of safety in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

The structural components of this compound, specifically the nitrophenyl group, suggest that this compound should be handled with significant caution. Aromatic nitro compounds can be toxic and may cause irritation to the skin, eyes, and respiratory system[1][2][3]. The methoxy and ethanamine moieties also contribute to its chemical reactivity[4]. Therefore, a comprehensive approach to personal protective equipment (PPE) and handling is paramount.

Hazard Assessment and Core Principles

Given the absence of a specific SDS, we must infer potential hazards from analogous compounds. Nitrated organic compounds are often categorized as harmful irritants[5]. Compounds like 2-Methoxy-5-nitrophenol and 2-Methoxy-5-nitroaniline are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled[6][7]. Therefore, the core principle is to prevent all routes of exposure: dermal, ocular, and inhalation.

Key Operational Imperatives:

  • Engineering Controls First: Always handle this compound within a certified chemical fume hood to control airborne levels[8][9].

  • Minimize Dust: If handling a solid form, take extreme care to avoid generating dust[6][8][10].

  • Contamination Control: Designate specific areas for handling and decontaminate surfaces thoroughly after use.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale and Causality
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent direct skin contact. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin[11].
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash-prone procedures.To protect eyes from splashes and airborne particles. Standard safety glasses are insufficient; goggles provide a necessary seal. This complies with OSHA regulations 29 CFR 1910.133 and European Standard EN166[6][8].
Body Protection Standard laboratory coat.To protect clothing and underlying skin from contamination[5][8].
Respiratory Protection Use within a chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required[6][8].To prevent the inhalation of dust or vapors, which is a primary route of exposure for nitrophenyl compounds[2].

Procedural, Step-by-Step Handling Guide

This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.

Step 1: Preparation and Pre-Handling Check

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble all Materials: Before bringing the this compound into the hood, ensure all necessary equipment (spatulas, weigh paper, solvents, reaction vessels, waste containers) is present to minimize movement in and out of the controlled area.

  • Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

Step 2: Aliquoting and Weighing (Solid Form)

  • Minimize Dust Generation: Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood. Handle the container gently to avoid creating airborne dust.

  • Use Appropriate Tools: Use clean, designated spatulas for transfer.

  • Immediate Cleanup: If any solid is spilled, clean it up immediately following the spill management protocol (Section 4).

Step 3: In-Solution Handling

  • Controlled Dissolution: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Maintain Containment: Keep all vessels containing the compound capped or covered when not in active use, even within the fume hood.

Step 4: Post-Handling and Decontamination

  • Remove Contaminated Clothing: If your lab coat or clothing becomes contaminated, remove it immediately and wash it before reuse[8][9].

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container[11].

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves[8][11].

  • Surface Decontamination: Decontaminate all surfaces and equipment in the fume hood with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste[5].

Spill Management and Emergency Procedures

In the event of a spill, prompt and correct action is critical to mitigate exposure.

  • Evacuate and Ventilate: Clear the immediate area of personnel and ensure the fume hood is operating at maximum capacity[5].

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels. For liquid spills, dike the spill with absorbent material[5][9].

  • Collect Material: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container[6][9].

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste[5].

Operational and Disposal Plan

Disposal of this compound and any associated contaminated materials must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste, including contaminated gloves, weigh paper, and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container[5]. The label should include the full chemical name and appropriate hazard warnings[5].

  • Do Not Dispose in Drains or Regular Trash: This compound must not be disposed of down the drain or in regular trash receptacles[5][12].

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal[5][12]. Observe all federal, state, and local regulations[13][14].

Diagram: PPE Selection Workflow

The following diagram outlines the logical flow for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Workflow PPE Selection Workflow for this compound start Start: Plan to handle compound fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP: Do not proceed. Consult EHS. fume_hood->stop No base_ppe Don Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->base_ppe Yes task What is the handling task? base_ppe->task weighing Weighing Solid or Risk of Dust/Aerosol task->weighing Solid/Aerosol solution Handling Dilute Solution (Low Splash Risk) task->solution Liquid respirator Add Respirator if Fume Hood is Inadequate weighing->respirator proceed Proceed with Caution solution->proceed respirator->proceed

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.